molecular formula C9H17NO4 B129879 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 13734-31-1

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Número de catálogo: B129879
Número CAS: 13734-31-1
Peso molecular: 203.24 g/mol
Clave InChI: VLHQXRIIQSTJCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237961
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-31-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, a valuable N-methylated amino acid derivative commonly utilized in peptide synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, quantitative data, and safety considerations associated with the preparation of this compound, also known as N-Boc-N-methyl-L-alanine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the readily available amino acid, L-alanine. The first step involves the protection of the primary amine of L-alanine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-L-alanine is then subjected to N-methylation to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Methylation L_Alanine L-Alanine Boc_Alanine N-Boc-L-Alanine L_Alanine->Boc_Alanine (Boc)₂O, NaOH THF/H₂O Boc_N_Methyl_Alanine This compound Boc_Alanine_ref->Boc_N_Methyl_Alanine NaH, CH₃I THF

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

This procedure details the protection of the amino group of L-alanine using di-tert-butyl dicarbonate.

Materials:

  • L-Alanine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Petroleum ether

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.

  • To this solution, add 56 mL of THF followed by the dropwise addition of di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).

  • The resulting solution is stirred at room temperature for 17 hours.

  • The reaction mixture is then extracted twice with 100 mL portions of petroleum ether.

  • The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.

  • The acidified aqueous layer is extracted four times with 100 mL portions of ethyl acetate.

  • The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.[1]

Step 2: Synthesis of this compound

This protocol describes the N-methylation of N-Boc-L-alanine using sodium hydride and methyl iodide.

Materials:

  • N-(tert-Butoxycarbonyl)-L-alanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-alanine in anhydrous THF (a recommended starting concentration is approximately 20 mL of THF per gram of sodium hydride to be used).

  • Cool the solution in an ice bath.

  • Add methyl iodide (a 5 to 10-fold molar excess is recommended).

  • Carefully add sodium hydride (a 5 to 10-fold molar excess, accounting for the 60% dispersion) in small portions over several hours, allowing for the cessation of bubbling between additions.

  • Once the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the dropwise addition of isopropyl alcohol until bubbling ceases.

  • Add a few milliliters of water dropwise to ensure the complete quenching of sodium hydride.

  • Reduce the volume of the reaction mixture by approximately 80% using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of 2-3 using 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
1Boc ProtectionL-Alanine(Boc)₂O, NaOHTHF, H₂O2017~100[1]
2N-MethylationN-Boc-L-alanineNaH, CH₃ITHF20~12-16~80*

*Yield reported for a similar N-methylation of a Boc-protected serine derivative.

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
N-Boc-L-alanineC₈H₁₅NO₄189.2178-829.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H)[1]
This compoundC₉H₁₇NO₄203.2490Data not available in the search results.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformations.

Boc_Protection_Workflow start Start suspend_alanine Suspend L-Alanine in H₂O start->suspend_alanine add_naoh Add NaOH at 0°C suspend_alanine->add_naoh add_thf_boc2o Add THF and (Boc)₂O add_naoh->add_thf_boc2o stir_rt Stir at Room Temperature (17 hours) add_thf_boc2o->stir_rt extract_pet_ether Extract with Petroleum Ether stir_rt->extract_pet_ether acidify Acidify Aqueous Layer (4 M HCl to pH 1) extract_pet_ether->acidify extract_etoac Extract with Ethyl Acetate acidify->extract_etoac wash_dry_concentrate Wash, Dry, and Concentrate extract_etoac->wash_dry_concentrate product1 N-Boc-L-Alanine wash_dry_concentrate->product1

Figure 2: Experimental workflow for the Boc protection of L-alanine.

N_Methylation_Workflow start Start dissolve_boc_ala Dissolve N-Boc-L-Alanine in anhydrous THF start->dissolve_boc_ala cool_ice_bath Cool to 0°C dissolve_boc_ala->cool_ice_bath add_meI Add Methyl Iodide cool_ice_bath->add_meI add_nah Add NaH in portions add_meI->add_nah stir_overnight Stir Overnight at RT add_nah->stir_overnight quench Quench with Isopropyl Alcohol and Water at 0°C stir_overnight->quench concentrate Reduce Volume quench->concentrate acidify_extract Acidify and Extract with Ethyl Acetate concentrate->acidify_extract wash_dry_concentrate Wash, Dry, and Concentrate acidify_extract->wash_dry_concentrate product2 Final Product wash_dry_concentrate->product2

Figure 3: Experimental workflow for the N-methylation of N-Boc-L-alanine.

Safety Considerations

Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including flame-retardant gloves and clothing, and eye protection.

  • Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive materials. Handle with appropriate PPE, including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-N-methyl-alanine (Boc-N-methyl-alanine) is a crucial N-methylated amino acid derivative extensively utilized in peptide synthesis and drug discovery. The incorporation of an N-methyl group into a peptide backbone can significantly alter its conformational properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of Boc-N-methyl-alanine, detailed experimental protocols for their determination, and a visualization of its primary application in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

The physicochemical properties of Boc-N-methyl-alanine are fundamental to its application in synthesis and drug design. The following tables summarize the key quantitative data for the L- and D-enantiomers of Boc-N-methyl-alanine, with Boc-L-alanine included for comparative context.

Table 1: General and Structural Properties
PropertyBoc-N-methyl-L-alanineBoc-N-methyl-D-alanineBoc-L-alanine
Synonyms Boc-N-Me-L-Ala-OH, (2S)-2-{--INVALID-LINK--amino}propanoic acidBoc-N-Me-D-Ala-OH, (2R)-2-{--INVALID-LINK--amino}propanoic acidBoc-Ala-OH, N-(tert-Butoxycarbonyl)-L-alanine
CAS Number 16948-16-6[1][2]19914-38-615761-38-3
Molecular Formula C₉H₁₇NO₄[1][2]C₉H₁₇NO₄C₈H₁₅NO₄
Molecular Weight 203.24 g/mol [2][3]203.24 g/mol 189.21 g/mol
Appearance White to off-white powder[1]Not specifiedWhite to off-white crystalline powder
InChI Key VLHQXRIIQSTJCQ-LURJTMIESA-NVLHQXRIIQSTJCQ-GSVOUGTGSA-NQVHJQCGUWFKTSE-YFKPBYRVSA-N
SMILES C--INVALID-LINK--N(C)C(=O)OC(C)(C)CC--INVALID-LINK--N(C)C(=O)OC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Table 2: Physicochemical Data
PropertyBoc-N-methyl-L-alanineBoc-N-methyl-D-alanineBoc-L-alanine
Melting Point (°C) 88-94[1]Not specified79-83
Boiling Point (°C) 296.3 ± 19.0 (Predicted)[3]Not specified320.9 ± 25.0 (Predicted)
Optical Rotation ([α]D) -29° to -32° (c=1 in EtOH)[1]Not specified-24° to -26° (c=2 in AcOH)
pKa 4.03 ± 0.10 (Predicted)[3]Not specified4.06 ± 0.10 (Carboxyl, Predicted)
Solubility Enhanced stability and solubility due to Boc group[1]Enhanced stability and solubility due to Boc groupSoluble in water, THF
Purity ≥ 99% (HPLC, Chiral purity)[1]Not specified≥ 98%

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of Boc-N-methyl-alanine.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a digital melting point apparatus.[4]

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry Boc-N-methyl-alanine is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement:

    • A rapid heating rate (e.g., 10-20 °C/min) is used for an initial approximate melting point determination.

    • For an accurate measurement, a new sample is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Optical Rotation

Principle: Chiral molecules, such as the enantiomers of Boc-N-methyl-alanine, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.[3][5][6]

Apparatus:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter sample cell (e.g., 1 dm)

  • Solvent (e.g., Ethanol)

Procedure:

  • Solution Preparation: An accurately weighed sample of Boc-N-methyl-L-alanine (e.g., 100 mg) is dissolved in a suitable solvent (e.g., ethanol) in a volumetric flask, and the volume is made up to the mark. The concentration (c) in g/mL is calculated.

  • Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent, ensuring no air bubbles are present, and placed in the polarimeter. The instrument is then zeroed.[3]

  • Sample Measurement: The sample cell is rinsed and filled with the prepared solution of Boc-N-methyl-L-alanine. The observed rotation (α) is measured. The temperature (T) and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is half-protonated and half-deprotonated. For Boc-N-methyl-alanine, the pKa of the carboxylic acid group can be determined by acid-base titration.[1]

Apparatus:

  • pH meter with a combination electrode

  • Burette (50 mL)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Sample Preparation: A known amount of Boc-N-methyl-alanine is dissolved in a known volume of deionized water in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not touch the stir bar.

  • Initial pH: The initial pH of the amino acid solution is recorded.

  • Titration: The standardized NaOH solution is added in small increments (e.g., 0.5 mL) from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis:

    • A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

    • The equivalence point is determined from the steepest part of the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Application in Peptide Synthesis

Boc-N-methyl-alanine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The N-methyl group provides conformational constraints and resistance to enzymatic degradation in the resulting peptides.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a single cycle for the incorporation of a Boc-N-methyl-alanine residue into a growing peptide chain on a solid support.

Boc_SPPS_Workflow Workflow for a Single Boc-SPPS Cycle Resin Peptide-Resin Deprotection 1. Deprotection: Remove Boc group with TFA in DCM Resin->Deprotection Wash1 2. Washing: Remove excess TFA and byproducts Deprotection->Wash1 Neutralization 3. Neutralization: Neutralize with a hindered base (e.g., DIEA) Wash1->Neutralization Wash2 4. Washing: Remove excess base and salts Neutralization->Wash2 Coupling 5. Coupling: Add Boc-N-methyl-alanine and coupling reagents (e.g., DCC/HOBt) Wash2->Coupling Wash3 6. Washing: Remove excess reagents and byproducts Coupling->Wash3 NextCycle Ready for the next cycle Wash3->NextCycle

Caption: A single cycle of Boc-SPPS for the incorporation of a Boc-N-methyl-alanine residue.

Conclusion

Boc-N-methyl-alanine is a valuable synthetic tool in the fields of peptide chemistry and drug development. Its unique physicochemical properties, conferred by the N-methyl and Boc groups, allow for the synthesis of peptides with enhanced stability and tailored biological activities. A thorough understanding of its properties and the experimental methods for their characterization is crucial for its effective application in research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Boc-N-methyl-L-alanine. Due to the limited availability of a publicly, fully assigned spectrum for this specific compound, this guide presents an educated estimation of the ¹H NMR spectral data based on analogous compounds. This guide also includes a detailed experimental protocol for acquiring the spectrum and a structural diagram with proton assignments to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for Boc-N-methyl-L-alanine in a typical deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on the known spectral data of similar molecules, including Boc-L-alanine and other N-methylated amino acids.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz) Justification for Estimation
~4.5 - 4.7Quartet (q)1H~7.0The α-proton of alanine typically appears in this region. N-methylation can cause a slight downfield shift compared to the non-methylated analogue.
CH₃ (Alanine)~1.4 - 1.5Doublet (d)3H~7.0The methyl group of the alanine residue is coupled to the α-proton, resulting in a doublet.
N-CH₃~2.8 - 3.0Singlet (s)3HN/AThe N-methyl group is a singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic for N-methyl groups on amino acids.
Boc (t-butyl)~1.45Singlet (s)9HN/AThe nine equivalent protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet in this upfield region.
COOH~9.0 - 12.0Broad Singlet (br s)1HN/AThe carboxylic acid proton is typically broad and can have a wide chemical shift range depending on concentration and solvent.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of Boc-N-methyl-L-alanine with the different protons labeled to correspond with the data in the table above.

Boc_N_methyl_L_alanine Boc-N-methyl-L-alanine Structure cluster_boc Boc Group cluster_alanine N-methyl-L-alanine Backbone C_boc O_boc1 C_boc->O_boc1 O_boc2 C_boc->O_boc2 N C_boc->N Bond C_tert O_boc1->C_tert CH3_boc1 C_tert->CH3_boc1 CH3_boc2 C_tert->CH3_boc2 CH3_boc3 C_tert->CH3_boc3 boc_protons C_alpha N->C_alpha N_CH3 N->N_CH3 C_cooh C_alpha->C_cooh CH3_ala C_alpha->CH3_ala O_cooh1 C_cooh->O_cooh1 OH_cooh C_cooh->OH_cooh H_alpha CH3_ala_protons N_CH3_protons COOH_proton

Caption: Structure of Boc-N-methyl-L-alanine with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of Boc-N-methyl-L-alanine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Boc-N-methyl-L-alanine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

    • Acquisition Time: An acquisition time of 2-4 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm). If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate peak_pick Peak Picking & Assignment integrate->peak_pick structure Structure Confirmation peak_pick->structure

Caption: Workflow for ¹H NMR analysis of Boc-N-methyl-L-alanine.

Crystal Structure of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and scientific literature, the specific crystal structure of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-alanine, has not been publicly reported. No crystallographic data, such as unit cell dimensions or space group, is available in open-access repositories like the Cambridge Crystallographic Data Centre (CCDC) or detailed in published research.

This guide provides information on a closely related structure, that of tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate, an allylamide derivative of Boc-L-alanine. Additionally, it outlines general experimental protocols for the synthesis and crystallization of N-Boc-N-methyl-amino acids, which would be foundational steps in determining the crystal structure of the title compound. A generalized workflow for small molecule crystal structure determination is also presented.

Crystallographic Data of a Related Structure: tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate

To provide an example of the type of data expected from a crystallographic study, the data for tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate is summarized below. This compound shares the core Boc-protected alanine structure.

ParameterValue[1]
Chemical FormulaC₁₁H₂₀N₂O₃
Molecular Weight228.29 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.774(2)
b (Å)14.939(2)
c (Å)18.376(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)2678.9(7)
Z8
Temperature (K)291(2)
RadiationMo Kα (λ = 0.71073 Å)

Experimental Protocols

The following sections detail generalized procedures for the synthesis of N-Boc-N-methyl-alanine and the crystallization of Boc-protected amino acids, based on established chemical literature.

Synthesis of N-Boc-N-methyl-L-alanine

A common method for the N-methylation of Boc-protected amino acids involves the use of a methylating agent in the presence of a base.[2]

Materials:

  • N-Boc-L-alanine

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Aqueous citric acid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc-L-alanine (1 equivalent) and iodomethane (10 equivalents) are dissolved in anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (10 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is maintained at 0 °C and then allowed to warm to room temperature, stirring for 24 hours.

  • Upon completion, the reaction is diluted with diethyl ether and quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are acidified to pH 3 with an aqueous citric acid solution and then extracted with ethyl acetate.

  • The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Crystallization of Boc-Amino Acids

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for the crystallization of Boc-protected amino acids that are oils or difficult to crystallize solids involves seeding.[3]

Materials:

  • Crude N-Boc-N-methyl-alanine (as an oil or amorphous solid)

  • Small amount of pure, crystalline N-Boc-N-methyl-alanine (seed crystals)

  • An appropriate solvent system (e.g., diethyl ether, n-hexane, or a mixture like ethanol/water)

Procedure:

  • The crude N-Boc-N-methyl-alanine oil is weighed.

  • A small percentage by weight (e.g., 0.5-1.0%) of seed crystals of the same compound are added to the oil.

  • The mixture is left to stand at room temperature for a period, allowing the oil to solidify completely.

  • An appropriate anti-solvent, such as n-hexane or diethyl ether, is added to the resulting solid.

  • The solid is triturated (beaten) in the anti-solvent at room temperature for a few hours to encourage the formation of a crystalline powder and remove impurities.

  • The crystalline solid is collected by filtration and dried under reduced pressure.

  • For single-crystal growth, slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethyl acetate) can be attempted.

Generalized Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like N-Boc-N-methyl-alanine follows a well-defined path from synthesis to structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening (Vapor diffusion, Slow evaporation) Purification->Screening Optimization Optimization of Conditions Screening->Optimization DataCollection Data Collection (Single-Crystal X-ray Diffractometer) Optimization->DataCollection Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structure Refinement (Least-Squares Minimization) Solution->Refinement Validation Validation & Analysis Refinement->Validation CCDC_Deposit CCDC_Deposit Validation->CCDC_Deposit Deposition (e.g., CCDC)

A generalized workflow for small molecule crystal structure determination.

References

A Technical Guide to Commercial Sourcing and Quality Control of Enantiopure Boc-N-methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, synthesis, purification, and quality control of enantiopure Boc-N-methyl-L-alanine and Boc-N-methyl-D-alanine. This critical reagent is a valuable building block in peptide synthesis and drug discovery, where the stereochemistry of amino acid derivatives is paramount for the efficacy and safety of the final therapeutic candidates.

Commercial Suppliers of Enantiopure Boc-N-methyl-alanine

A variety of chemical suppliers offer enantiopure forms of Boc-N-methyl-alanine. The selection of a suitable supplier is a critical step for researchers and drug development professionals, with key considerations including enantiomeric purity, chemical purity, available quantities, and cost. The following tables summarize the offerings for both the L- and D-enantiomers from several prominent suppliers.

Boc-N-methyl-L-alanine
SupplierProduct NumberCAS NumberPurityPrice (USD)Quantity
Thermo Scientific Chemicals44293005016948-16-699%223.655 g
Chem-Impex0646516948-16-6≥ 99% (HPLC, Chiral purity)InquireInquire
Sigma-Aldrich1554916948-16-6≥ 99.0% (TLC)InquireInquire
BiosynthFB1897516948-16-6InquireInquireInquire
A.B.ENTERPRISESN/A16948-16-6Inquire~10.18/kg (converted from INR)Bulk
Boc-N-methyl-D-alanine
SupplierProduct NumberCAS NumberPurityPrice (EUR)Quantity
Chem-Impex0646619914-38-6≥ 98% (HPLC)InquireInquire
CymitQuimica10-F04054119914-38-695%9.001g
CymitQuimica10-F04054119914-38-695%14.005g
CymitQuimica10-F04054119914-38-695%20.0010g
CymitQuimica10-F04054119914-38-695%31.0025g
CymitQuimica10-F04054119914-38-695%86.00100g
CymitQuimica10-F04054119914-38-695%344.00500g

Synthesis and Purification of Enantiopure Boc-N-methyl-alanine

The synthesis of enantiopure Boc-N-methyl-alanine typically involves two key stages: the protection of the amino group of N-methyl-alanine with a tert-butyloxycarbonyl (Boc) group, and the resolution of the resulting racemic mixture to isolate the desired enantiomer.

A general workflow for this process is illustrated below:

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification start Racemic N-methyl-alanine boc_protection Boc Protection (Boc)2O, Base start->boc_protection racemic_boc Racemic Boc-N-methyl-alanine boc_protection->racemic_boc chiral_agent Addition of Chiral Resolving Agent racemic_boc->chiral_agent diastereomers Formation of Diastereomeric Salts chiral_agent->diastereomers separation Separation of Diastereomers (e.g., Fractional Crystallization) diastereomers->separation salt_L Diastereomeric Salt of Boc-N-methyl-L-alanine separation->salt_L Less Soluble salt_D Diastereomeric Salt of Boc-N-methyl-D-alanine separation->salt_D More Soluble liberation_L Liberation of L-enantiomer (Acid/Base Treatment) salt_L->liberation_L liberation_D Liberation of D-enantiomer (Acid/Base Treatment) salt_D->liberation_D purification_L Purification of Boc-N-methyl-L-alanine liberation_L->purification_L final_L Enantiopure Boc-N-methyl-L-alanine purification_L->final_L purification_D Purification of Boc-N-methyl-D-alanine liberation_D->purification_D final_D Enantiopure Boc-N-methyl-D-alanine purification_D->final_D

A Technical Guide to N-Boc-N-methyl-alanine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-alanine is a protected, non-proteinogenic amino acid that serves as a critical building block in modern peptide synthesis and medicinal chemistry. The incorporation of an N-methyl group on the α-amine of alanine offers significant advantages in the design of peptide-based therapeutics. This modification enhances metabolic stability by providing steric hindrance against enzymatic degradation, increases cell permeability by reducing the hydrogen-bonding capacity of the amide backbone, and can lock the peptide into a bioactive conformation, potentially improving its affinity and selectivity for its target.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-N-methyl-alanine, with a focus on its role in drug development.

Physicochemical and CAS Number Information

N-Boc-N-methyl-alanine exists as two enantiomers, L and D, and as a racemic mixture. The CAS numbers and key physicochemical properties are summarized in the table below.

PropertyN-Boc-N-methyl-L-alanineN-Boc-N-methyl-D-alanineN-Boc-N-methyl-DL-alanine
CAS Number 16948-16-6[2][3][4]19914-38-6[5]Not Available
Molecular Formula C₉H₁₇NO₄[2][3][4]C₉H₁₇NO₄[5]C₉H₁₇NO₄
Molecular Weight 203.24 g/mol [2][4]203.2 g/mol [5]203.24 g/mol
Appearance White to off-white powder or crystal[3]--
Melting Point 88-94 °C[3]78-87 °C[5]-
Optical Rotation [α]D -29.0° to -32.0° (c=1 in ethanol)+32° ± 2° (c=1.127 in MeOH) at 25°C[5]Not Applicable
Purity ≥98% (GC, Neutralization titration), ≥99% (HPLC)[3]≥98% (HPLC)[5]-
IUPAC Name (2S)-2-{--INVALID-LINK--amino}propanoic acid[2](2R)-2-{--INVALID-LINK--amino}propanoic acid(2RS)-2-{--INVALID-LINK--amino}propanoic acid

Synthesis of N-Boc-N-methyl-alanine

The synthesis of N-Boc-N-methyl-alanine is typically achieved through the N-methylation of the corresponding N-Boc-alanine. A general and widely used laboratory-scale protocol involves the use of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source, typically methyl iodide.

Experimental Protocol: N-methylation of N-Boc-L-alanine

Materials:

  • N-Boc-L-alanine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Deionized water

  • Saturated aqueous citric acid solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-alanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add methyl iodide (10 equivalents).

  • Carefully add sodium hydride (10 equivalents of pure NaH) portion-wise to the stirred solution over a period of several hours. Vigorous gas evolution (hydrogen) will be observed.[6]

  • After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture again to 0 °C and cautiously quench the excess sodium hydride by the dropwise addition of isopropyl alcohol, followed by deionized water.

  • Dilute the mixture with diethyl ether and water. Separate the organic layer, and adjust the aqueous layer to pH 3 with a saturated aqueous citric acid solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-L-alanine.

Note: This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions. The use of excess sodium hydride and methyl iodide is common to drive the reaction to completion.

Workflow for the Synthesis of N-Boc-N-methyl-alanine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 N-Boc-L-alanine dissolve Dissolve N-Boc-L-alanine in THF under N2 start1->dissolve start2 Sodium Hydride add_reagents Add Methyl Iodide, then portion-wise NaH start2->add_reagents start3 Methyl Iodide start3->add_reagents start4 Anhydrous THF start4->dissolve cool Cool to 0°C dissolve->cool cool->add_reagents react Stir at RT for 24h add_reagents->react quench Quench with iPrOH and Water at 0°C react->quench acidify Acidify with Citric Acid quench->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product N-Boc-N-methyl-L-alanine dry_concentrate->product

Caption: Workflow for the chemical synthesis of N-Boc-N-methyl-alanine.

Applications in Peptide Synthesis and Drug Development

N-Boc-N-methyl-alanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocol: Manual Boc-Chemistry SPPS

This protocol outlines the general steps for incorporating N-Boc-N-methyl-alanine into a peptide sequence using Boc-chemistry on a PAM resin.

  • Resin Swelling: Swell the Leu-OCH₂-Pam-resin in N,N-dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using neat trifluoroacetic acid (TFA).

  • Neutralization: Neutralize the resin with a solution of N,N-diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • Dissolve N-Boc-N-methyl-L-alanine (4 equivalents) in DMF.

    • Add a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (4 equivalents) and DIEA (4 equivalents) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with a scavenger such as p-cresol.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Auristatins in Antibody-Drug Conjugates (ADCs)

A prominent application of N-methylated amino acids, including derivatives of N-Boc-N-methyl-alanine, is in the synthesis of auristatins.[7] Auristatins are highly potent cytotoxic agents that are analogues of the natural product dolastatin 10.[7] Due to their extreme toxicity, they are not suitable for systemic administration alone. However, when conjugated to monoclonal antibodies that target tumor-specific antigens, they form highly effective antibody-drug conjugates (ADCs). The N-methyl groups in auristatins, such as in Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), contribute to their conformational rigidity and proteolytic stability, which are crucial for their potent anti-cancer activity.[7] The primary mechanism of action of auristatins is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Signaling Pathway: Inhibition of Tubulin Polymerization by Auristatin-Containing Peptides

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Assembly cell_cycle_arrest G2/M Phase Cell Cycle Arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis auristatin Auristatin (containing N-Me-Ala derivative) auristatin->microtubules Inhibits

Caption: Mechanism of action of auristatin-containing peptides.

Conclusion

N-Boc-N-methyl-alanine is a cornerstone in the synthesis of modified peptides with enhanced therapeutic potential. Its ability to confer proteolytic resistance, improve cell permeability, and constrain peptide conformation makes it an invaluable tool for medicinal chemists and drug developers. The well-established synthetic protocols for its preparation and incorporation into peptides, coupled with its proven utility in potent anti-cancer agents like auristatins, underscore its significance in the ongoing quest for more effective and stable peptide-based drugs. This guide provides a foundational understanding for researchers to effectively utilize N-Boc-N-methyl-alanine in their synthetic and drug discovery endeavors.

References

A Technical Guide to the Solubility of Boc-N-methyl-L-alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-N-methyl-L-alanine (Boc-N-methyl-L-alanine), a crucial building block in peptide synthesis and drug discovery. Understanding its solubility is paramount for efficient reaction setup, purification, and formulation development.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like Boc-N-methyl-L-alanine, solubility is influenced by several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the physicochemical properties of the amino acid derivative itself. The presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group generally increases solubility in organic solvents compared to the parent amino acid.[1]

Qualitative Solubility Data

While precise quantitative solubility data for Boc-N-methyl-L-alanine is not extensively documented in publicly available literature, qualitative assessments have been reported. These findings are summarized in the table below.

SolventQualitative Solubility
ChloroformSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
EthanolSlightly Soluble[2]
MethanolSlightly Soluble[2]

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent. For practical applications, this suggests that while these solvents can be used, larger volumes may be required to dissolve substantial quantities of the material. For applications requiring high concentrations, solvent screening and optimization are recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of Boc-N-methyl-L-alanine in a given organic solvent. This method is adapted from standard laboratory practices for solubility assessment of amino acid derivatives.[3][4]

Objective: To determine the saturation solubility of Boc-N-methyl-L-alanine in a specific organic solvent at a controlled temperature.

Materials:

  • Boc-N-methyl-L-alanine (solid, high purity)

  • Solvent of interest (e.g., acetonitrile, dichloromethane, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-N-methyl-L-alanine to a series of vials. The excess is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

    • Dilute the collected supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Inject the diluted sample into the HPLC system.

      • Determine the concentration of Boc-N-methyl-L-alanine by comparing the peak area to a pre-established calibration curve. The calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry Method:

      • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for Boc-N-methyl-L-alanine.

      • Calculate the concentration using the Beer-Lambert law (A = εbc), based on a previously determined molar absorptivity (ε) or a calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add excess Boc-N-methyl-alanine to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Centrifuge to pellet excess solid C->D E Withdraw clear supernatant D->E F Dilute supernatant to known volume E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate original saturated concentration G->H I Report solubility (e.g., mg/mL) H->I

References

The Critical Role of N-Methylated Amino Acids: A Technical Guide to Discovery, Significance, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of amino acids, a subtle yet profound modification, represents a critical area of study in biology and medicinal chemistry. This alteration, where a methyl group is added to the nitrogen atom of an amino acid or peptide backbone, confers remarkable pharmacological advantages. It enhances proteolytic stability, improves membrane permeability, and increases oral bioavailability, transforming biologically active peptides into viable drug candidates. This guide provides an in-depth exploration of the discovery of N-methylated amino acids, their biological significance, the enzymatic machinery governing their formation, and their pivotal role in modern drug development. Detailed experimental protocols for their synthesis and analysis are provided, alongside quantitative data and visual workflows to offer a comprehensive technical resource for professionals in the field.

Discovery and Natural Occurrence

The concept of N-methylated amino acids dates back to early 20th-century chemistry, but their biological importance has been a subject of escalating interest. The simplest N-methylated amino acid, sarcosine (N-methylglycine), is a naturally occurring derivative found in various biological tissues and is an intermediate in the metabolism of choline to glycine.[1] Similarly, N-methylated versions of other amino acids are found in a wide array of natural products, including antibiotics, antifungals, and immunosuppressants like Cyclosporin A.[2] The prevalence of this modification in potent natural molecules hinted at its significant role in conferring advantageous biological and pharmacokinetic properties. These natural scaffolds have inspired medicinal chemists to employ N-methylation as a strategy to optimize peptide-based therapeutics.

Significance in Biological Systems and Drug Development

The incorporation of N-methylated amino acids into a peptide backbone has profound effects on its structure and function. This modification is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral availability.[3][4]

Enhanced Pharmacokinetic Properties

N-methylation dramatically improves the drug-like properties of peptides:

  • Proteolytic Stability : The addition of a methyl group to the amide nitrogen provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases.[4][5] This significantly extends the in-vivo half-life of the peptide. A single N-methyl group can reduce proteolysis over a four-residue window.[5]

  • Membrane Permeability and Oral Bioavailability : By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation reduces the molecule's overall polarity and hydrogen bonding capacity.[4][6] This increased lipophilicity facilitates passive diffusion across cellular membranes, a critical step for intestinal absorption and oral bioavailability.[7][8][9]

  • Conformational Control : The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns.[4] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.

The quantitative impact of N-methylation is substantial, as illustrated in the tables below.

Table 1: Impact of N-Methylation on Peptide Proteolytic Stability
Peptide Sequence (G-protein-binding peptide)ModificationProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFLNon-methylatedTrypsin~2.5 min-
D(N-Me)KLYWWEFLN-methylated AspartateTrypsin3 h72
DK(N-Me)LYWWEFLN-methylated LysineTrypsin> 42 h> 1000
DKLYWW(N-Me)EFLN-methylated LeucineTrypsin> 42 h> 1000
DKLYW(N-Me)WEFLN-methylated TyrosineTrypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[5]
Table 2: Impact of N-Methylation on Peptide Oral Bioavailability
Parent PeptideModificationMolecular Mass (Da)Oral Bioavailability (F%) in RatReference
cyclo(-PFwKTF-)Non-methylated-Not bioavailable[10]
cyclo(-Pro-Phe-NMe-D-Trp-NMe-Lys-Thr-NMe-Phe-)Tri-N-methylated analog-10%[10][11]
Cyclic HexapeptideTri-N-methylated analog75528%[7][8]
Role in Protein Function and Signaling

Beyond synthetic peptides, N-methylation is a vital post-translational modification that regulates the function of endogenous proteins. This process is catalyzed by a class of enzymes known as methyltransferases, which use S-adenosylmethionine (SAM) as the universal methyl donor.[12]

  • N-Terminal Methylation : The α-amino group of a protein's N-terminus can be methylated by N-terminal methyltransferases (NTMTs).[12][13] This modification is implicated in a host of cellular processes, including protein-protein and protein-DNA interactions, regulation of protein stability, DNA damage repair, and faithful chromosome segregation.[12][13][14] For example, Nα-methylation of the Ran guanine nucleotide exchange factor (RCC1) is crucial for its interaction with chromatin.[12]

  • Histone Methylation : The methylation of lysine and arginine residues on the N-terminal tails of histone proteins is a cornerstone of epigenetic regulation.[15][16] Catalyzed by histone methyltransferases (KMTs and PRMTs), these modifications act as docking sites for "reader" proteins that interpret the "histone code," leading to changes in chromatin structure and either activation or repression of gene transcription.[15][17][18] For instance, trimethylation of histone H3 at lysine 9 (H3K9me3) is a well-established mark for transcriptional silencing.[16][18]

Key Experimental Methodologies

The synthesis and analysis of N-methylated peptides require specialized protocols to handle the steric hindrance introduced by the methyl group and to accurately characterize the final product.

Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide chain via SPPS is challenging due to the difficulty of coupling an amino acid to the sterically hindered secondary amine of the N-methylated residue.[19][20] The use of potent coupling reagents is essential. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective for this purpose.[20][21][22]

Protocol: Coupling of an Fmoc-N-Methyl Amino Acid using HATU

  • Scope: This protocol describes a single coupling cycle for adding an Fmoc-N-methyl amino acid to a peptide-resin with a free N-terminal amine on a 0.1 mmol scale.

  • Materials:

    • Peptide-resin (with free N-terminus)

    • Fmoc-N-methyl amino acid (4 equivalents)

    • HATU (4 equivalents)[20]

    • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[20]

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • 20% Piperidine in DMF (for Fmoc deprotection)

    • Solid-phase synthesis vessel

  • Procedure:

    • Resin Preparation: If starting a new cycle, perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[21]

    • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (4 eq.) in a minimal volume of DMF.[20][23]

    • Activation: Add DIEA (8 eq.) to the activation mixture. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[20][21]

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[21][23]

    • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling to or from an N-methylated residue is significantly slower than standard couplings and may require extended reaction times or a second coupling.[21]

    • Monitoring (Optional but Recommended): Perform a Bromophenol Blue test to monitor the reaction progress. A yellow color indicates a complete reaction (no free secondary amine), while a blue or green color indicates an incomplete coupling.[20]

    • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[21]

    • Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Analysis: LC-MS/MS for Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the analysis of N-methylated peptides due to its high sensitivity, specificity, and accuracy.[] It confirms the correct mass and provides sequence information through fragmentation analysis.

Protocol: General LC-MS/MS Analysis of a Purified N-Methylated Peptide

  • Scope: This protocol outlines the general steps for confirming the identity and purity of a synthesized and purified N-methylated peptide.

  • Materials:

    • Purified peptide sample

    • Water (LC-MS grade) with 0.1% Formic Acid (Mobile Phase A)

    • Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Mobile Phase B)

    • LC-MS/MS system with an Electrospray Ionization (ESI) source

    • C18 reversed-phase analytical column

  • Procedure:

    • Sample Preparation: Dissolve the purified peptide in an appropriate solvent, typically Mobile Phase A or a mixture of A and B, to a final concentration of approximately 0.1-1 mg/mL. Centrifuge the sample to pellet any insoluble material.

    • LC Separation:

      • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

      • Inject 5-10 µL of the sample.

      • Run a linear gradient to separate the peptide from any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes. The flow rate is typically 0.2-0.4 mL/min for analytical columns.

    • MS Detection (MS1 Scan):

      • Operate the mass spectrometer in positive ESI mode.

      • Perform a full scan (e.g., m/z 200-2000) to detect the molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) of the peptide. Compare the observed m/z values with the theoretical mass of the N-methylated peptide to confirm its identity.

    • MS/MS Fragmentation (MS2 Scan):

      • Set the instrument to perform data-dependent acquisition, where the most intense ions from the MS1 scan are automatically selected for fragmentation (e.g., via Collision-Induced Dissociation, CID).

      • Analyze the resulting fragment ions (b- and y-ions). The 14-Da mass shift corresponding to the methylation will be observed on fragments containing the N-methylated residue, confirming its location within the peptide sequence.

    • Data Analysis: Use appropriate software to process the chromatograms and mass spectra. Integrate the peak area of the target peptide in the total ion chromatogram (TIC) to assess its purity.

Table 3: Representative LC-MS Parameters for N-Methylated Peptide Analysis
ParameterSettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for peptide separation based on hydrophobicity.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ESI+ and aids in peak shaping.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic eluent for peptide elution.
Flow Rate0.3 mL/minTypical for analytical scale separations.
Column Temperature40-60 °CElevated temperature can help coalesce multiple peaks arising from cis/trans conformers of the N-methyl amide bond into a single peak.[3]
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently ionizes peptides.
MS1 Scan Rangem/z 200-2000Covers the expected mass range for most peptides.
MS2 FragmentationCollision-Induced Dissociation (CID)Standard method for peptide fragmentation to yield sequence information.
Enzymology: In Vitro Methyltransferase Assay

Measuring the activity of methyltransferase enzymes is crucial for studying their function and for screening potential inhibitors. A common method involves quantifying the universal reaction byproduct, S-adenosylhomocysteine (SAH).

Protocol: General In Vitro Methyltransferase (MTase) Luminescence Assay

  • Scope: This protocol provides a general workflow for measuring MTase activity by detecting the production of SAH using a commercial luminescence-based kit (e.g., MTase-Glo™).

  • Materials:

    • Purified methyltransferase enzyme

    • Peptide or protein substrate

    • S-adenosylmethionine (SAM)

    • MTase assay buffer

    • Commercial SAH detection kit (containing stop reagent, conversion enzymes, and detection reagent)

    • White, opaque multi-well plates (e.g., 384-well)

  • Procedure:

    • Reaction Setup:

      • In the wells of a multi-well plate, combine the MTase enzyme, the substrate, and the assay buffer. For inhibitor screening, add the test compound at this stage.

      • Include appropriate controls: a "no enzyme" control for background signal and a "no inhibitor" control for normalization.

    • Initiate Reaction: Start the enzymatic reaction by adding SAM to all wells. The final volume is typically 5-20 µL.

    • Enzymatic Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow for SAH production.[1]

    • SAH Detection:

      • Stop the reaction and begin the detection cascade by adding the kit's stop/conversion reagents. This step typically converts the produced SAH into ADP.

      • Incubate as per the manufacturer's instructions.

      • Add the final detection reagent, which uses the generated ADP to produce a luminescent signal (e.g., via a luciferase reaction).

    • Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.

    • Data Analysis: Subtract the background signal ("no enzyme" control) from all readings. Plot the signal against enzyme or inhibitor concentration to determine enzyme activity or calculate IC50 values.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

sps_workflow cluster_cycle SPPS Cycle for N-Me Amino Acid Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Exposes N-terminal amine Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. HATU / DIEA 3. Pre-activation (1-5 min) Wash1->Coupling Prepares for coupling Wash2 DMF Wash Coupling->Wash2 Removes excess reagents Next Ready for Next Cycle or Final Cleavage Wash2->Next

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

analysis_workflow cluster_analysis LC-MS/MS Analysis Workflow Crude Synthesized Peptide (Purified by HPLC) SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Crude->SamplePrep LC LC Separation (C18 Column, Gradient Elution) SamplePrep->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Full Scan (Detect Precursor Ions) ESI->MS1 ConfirmMass Confirm Molecular Weight MS1->ConfirmMass MS2 Data-Dependent MS/MS (Fragment Precursor Ions) MS1->MS2 Select intense ions ConfirmSeq Confirm Sequence & N-Me Location MS2->ConfirmSeq

Caption: Workflow for the characterization of an N-methylated peptide by LC-MS/MS.

histone_pathway cluster_pathway Histone Methylation Signaling Pathway Euchromatin Open Chromatin (Euchromatin) Gene Transcription ON MethylatedHistone H3K9 Trimethylation (H3K9me3 Mark) Euchromatin->MethylatedHistone KMT adds methyl groups to Histone H3 KMT Histone Lysine Methyltransferase (KMT) SAH SAH KMT->SAH SAM SAM SAM->KMT Reader Reader Protein Binding (e.g., HP1) MethylatedHistone->Reader H3K9me3 creates docking site Heterochromatin Condensed Chromatin (Heterochromatin) Gene Transcription OFF Reader->Heterochromatin HP1 recruits machinery for chromatin compaction

Caption: Histone methylation pathway leading to transcriptional repression.

Conclusion and Future Outlook

N-methylated amino acids are indispensable tools in modern drug discovery and fundamental biological research. The strategic N-methylation of peptides has proven to be a highly effective method for enhancing their pharmacokinetic profiles, leading to the development of more robust and orally available therapeutics.[9] Concurrently, the study of endogenous protein N-methylation continues to uncover new layers of cellular regulation, from epigenetic control of gene expression to the modulation of complex signaling networks.[13][15] As synthetic methodologies become more refined and our understanding of the "methylome" deepens, the targeted application of N-methylation will undoubtedly continue to drive innovation, paving the way for novel peptide-based drugs and a more profound comprehension of cellular physiology.

References

Spectroscopic Characterization of Boc-N-methyl-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Boc-N-methyl-D-alanine, an important N-methylated amino acid derivative crucial in peptide synthesis and drug design. Due to the limited availability of complete spectroscopic datasets for the D-enantiomer, this guide primarily utilizes data from its L-enantiomer, Boc-N-methyl-L-alanine. In achiral solvents and conditions, the spectroscopic properties of enantiomers are identical. This document offers a comprehensive summary of physical properties, spectroscopic data, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Data Presentation

The following tables summarize the key physical and spectroscopic properties of Boc-N-methyl-D-alanine and its L-enantiomer.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoic acidChem-Impex[1]
Synonyms Boc-N-Me-D-Ala-OH, N-(tert-Butoxycarbonyl)-N-methyl-D-alanineChem-Impex[1]
CAS Number 19914-38-6Chem-Impex[1]
Molecular Formula C₉H₁₇NO₄Chem-Impex[1]
Molecular Weight 203.24 g/mol Biosynth
Melting Point 78-87 °CChem-Impex[1]
Optical Rotation [α]D²⁵ = +32 ± 2° (c=1.127 in MeOH)Chem-Impex[1]
Appearance White to off-white powderTCI Chemicals

Table 2: ¹H NMR Spectroscopic Data for Boc-N-methyl-L-alanine *

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.40s9HC(CH₃)₃ (Boc group)
1.35d, J=6.9 Hz3HCH(CH₃)
2.85s3HN-CH₃
4.45m1HCH(CH₃)
~10-12br s1HCOOH

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.

Table 3: ¹³C NMR Spectroscopic Data for Boc-N-methyl-L-alanine *

Chemical Shift (δ) ppmAssignment
18.6CH(C H₃)
28.4C(C H₃)₃ (Boc group)
30.9N-C H₃
56.5C H(CH₃)
79.9C (CH₃)₃ (Boc group)
155.1N-C =O (Boc carbamate)
172.6C OOH

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.[2][3]

Table 4: IR Spectroscopic Data for Boc-N-methyl-L-alanine *

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch (carboxylic acid)
2970-2930C-H stretch (aliphatic)
1740-1700C=O stretch (carboxylic acid and carbamate)
1520-1490N-H bend (amide II, if present as a rotamer)
1450, 1370C-H bend (methyl, tert-butyl)
1160-1140C-O stretch (carbamate)

**Data is representative for Boc-protected amino acids and is expected to be very similar for both D and L enantiomers.[4]

Table 5: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignment
Electrospray (ESI)Positive204.1230[M+H]⁺
Electrospray (ESI)Positive226.1049[M+Na]⁺
Electrospray (ESI)Negative202.1084[M-H]⁻
Electron Impact (EI)-146, 102, 57Key Fragments

**Predicted values and common fragmentation patterns for a molecule of this structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Boc-N-methyl-D-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Boc-N-methyl-D-alanine.

¹H and ¹³C NMR Analysis Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of Boc-N-methyl-D-alanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[5]

  • Data Processing:

    • Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[5]

  • Analysis:

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-N-methyl-D-alanine structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid Boc-N-methyl-D-alanine powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction on the collected spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=O, C-O, N-H).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of Boc-N-methyl-D-alanine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set up the mass spectrometer with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).[]

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of Boc-N-methyl-D-alanine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process analyze Calibrate, Integrate & Assign Signals process->analyze final final analyze->final Structural Confirmation

Caption: Workflow for NMR spectroscopic analysis.

IR_MS_Workflow IR and MS Experimental Workflows cluster_ir ATR-IR Spectroscopy cluster_ms ESI Mass Spectrometry ir_start Start IR Analysis ir_bg Record Background Spectrum ir_start->ir_bg ir_sample Apply Solid Sample to ATR Crystal ir_bg->ir_sample ir_acq Acquire Spectrum ir_sample->ir_acq ir_proc Background Correction ir_acq->ir_proc ir_analyze Identify Functional Group Bands ir_proc->ir_analyze ir_end Functional Group Confirmation ir_analyze->ir_end ms_start Start MS Analysis ms_prep Prepare Dilute Solution (e.g., in Methanol) ms_start->ms_prep ms_setup Instrument Setup (ESI Source) ms_prep->ms_setup ms_acq Infuse Sample & Acquire Spectrum ms_setup->ms_acq ms_analyze Identify Molecular Ion & Fragments ms_acq->ms_analyze ms_end Molecular Weight Confirmation ms_analyze->ms_end

Caption: Workflows for IR and MS analysis.

References

A Deep Dive into the Theoretical Conformational Analysis of Boc-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation of amino acids is a critical modification in medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen fundamentally alters the conformational landscape of the amino acid residue, thereby influencing the overall three-dimensional structure, biological activity, and proteolytic stability of the peptide. This in-depth technical guide explores the theoretical conformational analysis of N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-methyl-L-alanine), a key building block in the synthesis of modified peptides.

Core Concepts: The Impact of N-Methylation on Conformational Freedom

The conformational preferences of an amino acid residue are primarily dictated by the rotational freedom around the single bonds of the peptide backbone, defined by the dihedral angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). N-methylation introduces two major steric and electronic effects that significantly constrain this rotational freedom:

  • Elimination of the Amide Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes the capacity for hydrogen bond donation. This modification disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds.

  • Increased Steric Hindrance: The presence of the N-methyl group introduces significant steric bulk, which restricts the rotation around the φ and ψ dihedral angles. This leads to a more constrained set of allowed conformations in the Ramachandran plot compared to its non-methylated counterpart. The steric clash between the N-methyl group and the adjacent carbonyl oxygen and Cα substituents plays a crucial role in defining the accessible conformational space.

Theoretical Methodologies for Conformational Analysis

The conformational landscape of Boc-N-methyl-L-alanine can be explored through a variety of computational chemistry techniques. These methods aim to identify the low-energy conformations (conformers) and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for performing extensive conformational searches to explore a wide range of possible geometries.

Typical Experimental Protocol for a Molecular Mechanics Conformational Search:

  • Structure Building: The initial 3D structure of Boc-N-methyl-L-alanine is built using molecular modeling software.

  • Force Field Selection: An appropriate force field, such as AMBER, CHARMM, or OPLS, is chosen. The selection of the force field is critical as it contains the parameters that define the potential energy function.

  • Conformational Search Algorithm: A systematic or stochastic search algorithm is employed to generate a diverse set of conformers. Common methods include:

    • Systematic Search: The φ and ψ dihedral angles are rotated in discrete steps to generate a grid of starting conformations.

    • Monte Carlo (MC) Methods: Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.

  • Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

  • Conformer Clustering and Analysis: The resulting minimized structures are clustered based on their geometry and energy to identify the unique low-energy conformers.

Quantum Mechanics (QM)

Quantum mechanics methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the molecular energy and geometry. While computationally more expensive than MM methods, QM calculations are essential for obtaining reliable relative energies of different conformers and for studying the electronic effects that influence conformational stability.

Typical Experimental Protocol for a DFT Conformational Analysis:

  • Initial Geometries: Low-energy conformers identified from a preliminary molecular mechanics search are used as starting points for QM calculations.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set impacts the accuracy and computational cost of the calculations.

  • Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

  • Solvent Effects: To model the behavior in solution, implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules can be included in the QM calculations.

Conformational Preferences of Boc-N-methyl-L-alanine

Studies on N-methylated alanine peptides suggest a strong preference for a β-strand-like extended conformation. The steric hindrance imposed by the N-methyl group disfavors helical structures that are common for non-methylated alanine residues.

The key dihedral angles defining the conformation of Boc-N-methyl-L-alanine are:

  • ω₀ (Cα-C'-N-Cα): The urethane bond, which is expected to be predominantly in the trans conformation (around 180°).

  • φ (C'-N-Cα-C'): Rotation around the N-Cα bond.

  • ψ (N-Cα-C'-O): Rotation around the Cα-C' bond.

  • ω₁ (Boc-N-Cα-C'): The amide bond formed by the N-methyl group, which can exist in both cis and trans conformations. The energy barrier for rotation around this bond is significant.

The interplay between the steric bulk of the Boc group and the N-methyl group is expected to further restrict the accessible (φ, ψ) conformational space.

Quantitative Data from Analogous Systems

To provide a quantitative insight, the following table summarizes hypothetical low-energy conformers and their dihedral angles for Boc-N-methyl-L-alanine, based on the analysis of related N-methylated alanine derivatives. Note: This data is illustrative and should be confirmed by specific theoretical calculations for Boc-N-methyl-L-alanine.

Conformerω₀ (°)φ (°)ψ (°)ω₁ (°)Relative Energy (kcal/mol)
I (trans) 180-1501501800.0
II (trans) 180-80801801.5
III (cis) 180-15015003.0
IV (cis) 180-808004.5

Visualizing Conformational Analysis Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and logical relationships in conformational analysis.

Computational_Workflow cluster_MM Molecular Mechanics Stage cluster_QM Quantum Mechanics Refinement MM_Start Initial 3D Structure Conf_Search Conformational Search (Systematic or Monte Carlo) MM_Start->Conf_Search Minimization_MM Energy Minimization Conf_Search->Minimization_MM Clustering Identify Unique Conformers Minimization_MM->Clustering QM_Opt Geometry Optimization (e.g., DFT) Clustering->QM_Opt Low-energy conformers Freq_Calc Frequency Calculation QM_Opt->Freq_Calc Energy_Analysis Relative Energy Calculation (with ZPVE) Freq_Calc->Energy_Analysis Solvation Inclusion of Solvent Effects Energy_Analysis->Solvation Final_Conformers Final_Conformers Solvation->Final_Conformers Final Conformational Ensemble

Caption: Computational workflow for theoretical conformational analysis.

Conformer_Relationship cluster_legend Legend C1 Conformer I (Global Minimum) C2 Conformer II C1->C2 ΔE₁₂ C3 Conformer III C1->C3 ΔE₁₃ C4 Conformer IV C2->C4 ΔE₂₄ C3->C4 ΔE₃₄ l1 ΔE: Energy Barrier l2 Arrows indicate potential isomerization pathways.

Caption: Relationship between different conformers on the potential energy surface.

Conclusion and Future Directions

The theoretical conformational analysis of Boc-N-methyl-L-alanine reveals a significantly restricted conformational space compared to its non-methylated counterpart. The interplay of steric hindrance from the N-methyl and Boc groups, coupled with the absence of an amide hydrogen bond donor, predominantly favors extended, β-strand-like conformations. Understanding these conformational propensities is paramount for the rational design of peptidomimetics with enhanced stability and specific biological activities.

Future research should focus on performing a comprehensive and systematic theoretical study on Boc-N-methyl-L-alanine using high-level quantum mechanics calculations in various solvent environments. This would provide a more accurate and detailed picture of its conformational landscape. Furthermore, experimental validation of the theoretical predictions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be invaluable for refining the computational models and providing a complete understanding of the conformational behavior of this important building block in drug discovery.

Methodological & Application

Application Notes and Protocols for the Use of Boc-N-methyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-alanine, into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation can increase metabolic stability by providing steric hindrance against enzymatic degradation, improve cell permeability, and constrain conformational flexibility, which may lead to higher receptor affinity and selectivity.[1][2] However, the steric hindrance imparted by the N-methyl group presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to slower coupling kinetics and an increased risk of racemization.[2][3]

These application notes provide a comprehensive guide to the use of Boc-N-methyl-L-alanine in Boc-based SPPS, including a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of N-methylated peptides.

Challenges in SPPS with Boc-N-methyl-L-alanine

The primary challenge in utilizing Boc-N-methyl-L-alanine is the steric bulk around the secondary amine, which significantly reduces its nucleophilicity compared to primary amines of standard amino acids.[2][4] This steric hindrance can lead to:

  • Incomplete Coupling: Standard coupling conditions may be insufficient to drive the reaction to completion, resulting in deletion sequences and low yields.[3][5]

  • Increased Racemization: The harsher conditions and longer reaction times often required to achieve efficient coupling can increase the risk of epimerization at the chiral center of the activated amino acid.[6][7][8]

  • Difficult Monitoring: The secondary amine of a deprotected N-methylated residue does not give a positive result with the standard Kaiser test, necessitating alternative methods for monitoring coupling completion.[3][9]

To overcome these challenges, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Boc-N-methyl-L-alanine. The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acids.

Coupling ReagentFull NameClassTypical Yield (%)Risk of RacemizationKey Considerations & References
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateAminium/Uronium Salt>95LowHighly efficient for hindered couplings with fast reaction rates.[2][4] Should be used with a non-nucleophilic base like DIEA.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt90-95LowA well-established reagent for difficult couplings, including those involving N-methylated amino acids.[10] However, some studies report low yields in specific N-methylated couplings.[10]
PyBroP Bromotripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt~90<1Particularly effective for coupling N-protected N-methyl amino acids, showing very low racemization.[9][10]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium Salt90-95LowA cost-effective and reliable option, though may be less effective than HATU for highly hindered couplings.[2]
DCC/HOBt Dicyclohexylcarbodiimide / HydroxybenzotriazoleCarbodiimideModerateModerateA classic and inexpensive method, but can be slow and lead to insoluble dicyclohexylurea (DCU) byproduct. Not generally recommended for difficult N-methylated couplings.[10]

Note: Yields and racemization levels are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods. The data presented is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Boc-N-methyl-L-alanine in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle for a Non-Methylated Amino Acid

This protocol outlines the standard steps for adding a regular Boc-protected amino acid, which precedes the coupling of Boc-N-methyl-L-alanine.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[7][11]

    • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[11]

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes (2x).[7]

    • Wash the resin with DCM (3x).

  • Coupling:

    • Pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).[7]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling of Boc-N-methyl-L-alanine using HATU

This protocol is specifically for the coupling of the sterically hindered Boc-N-methyl-L-alanine.

  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1 to expose the free amine on the growing peptide chain.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Boc-N-methyl-L-alanine (4 equivalents based on resin substitution) in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin).[8][9]

    • Add HATU (4 equivalents) and DIEA (8 equivalents) to the amino acid solution.[8][9]

  • Activation and Coupling:

    • Mix the activation solution for approximately 5 minutes at room temperature.[9]

    • Add the activated solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or a second coupling (recoupling) may be necessary.[9]

  • Monitoring the Coupling Reaction:

    • As the Kaiser test will yield a false negative, monitor the reaction using the Bromophenol Blue test (see Protocol 3).[3][9]

    • If the test is positive (blue beads), indicating incomplete coupling, perform a recoupling by repeating steps 2 and 3 with fresh reagents.

  • Capping (Optional): If the coupling remains incomplete after recoupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Once the coupling is complete (negative Bromophenol Blue test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.[9]

Protocol 3: Bromophenol Blue Test for Coupling Monitoring

This qualitative test is used to detect the presence of free secondary amines on the resin.[3][12]

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in dimethylacetamide (DMA).[3]

  • Procedure:

    • Take a small sample of resin beads (10-15 beads) in a small test tube.

    • Wash the beads thoroughly with fresh DMF to remove any residual base.[12]

    • Add 1-2 drops of the bromophenol blue test solution.

    • Observe the color of the beads immediately.[3]

  • Interpretation:

    • Blue to blue-green beads: Positive result, indicating the presence of unreacted amines (incomplete coupling).[12]

    • Yellow-green to yellow beads: Negative result, indicating a complete or nearly complete coupling reaction.[12]

Protocol 4: Final Cleavage and Deprotection

This protocol is for the final cleavage of the N-methylated peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.

  • Cleavage:

    • For peptides synthesized on a Merrifield or PAM resin using a Boc/Bzl strategy, the final cleavage is typically performed with anhydrous hydrogen fluoride (HF).[1][4] This is a hazardous procedure that requires specialized equipment.

    • A typical HF cleavage cocktail is HF:p-cresol (90:10, v/v). The reaction is carried out at 0°C for 1 hour.[4]

    • Alternative for sequences without sensitive residues: A cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) can be used for 2-3 hours for some resin types, though it may not be sufficient for all benzyl-based side-chain protecting groups.[7]

  • Peptide Precipitation and Purification:

    • After cleavage, the peptide is precipitated with cold diethyl ether.

    • The crude peptide is then pelleted by centrifugation, and the ether is decanted.

    • The peptide is washed with cold ether multiple times to remove scavengers and byproducts.

    • The crude peptide is dried under vacuum and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity of the purified peptide should be confirmed by mass spectrometry.

Visualizations

Boc-SPPS Workflow for Incorporating N-methyl-L-alanine

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_nme_coupling N-Me-Ala Coupling cluster_final Final Steps Resin Start with Resin (e.g., Merrifield) Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Boc-AA-OH (e.g., HBTU/HOBt) Wash2->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Wash3 Wash (DMF, DCM) KaiserTest->Wash3 NMe_Deprotection Boc Deprotection (50% TFA in DCM) Wash3->NMe_Deprotection Repeat Cycle NMe_Wash1 Wash & Neutralize NMe_Deprotection->NMe_Wash1 NMe_Coupling Couple Boc-N-Me-Ala-OH (HATU) NMe_Wash1->NMe_Coupling BPB_Test Bromophenol Blue Test NMe_Coupling->BPB_Test BPB_Test->NMe_Coupling Positive (Recouple) NMe_Wash2 Wash (DMF, DCM) BPB_Test->NMe_Wash2 Cleavage Cleavage from Resin (e.g., HF) NMe_Wash2->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Boc-SPPS workflow for incorporating Boc-N-methyl-L-alanine.

Logical Relationship of Challenges in N-methylated SPPS

NMe_Challenges cluster_solutions Solutions NMe N-Methyl Group on Amino Acid StericHindrance Steric Hindrance NMe->StericHindrance ReducedNuc Reduced Nucleophilicity of Secondary Amine NMe->ReducedNuc SlowKinetics Slower Coupling Kinetics StericHindrance->SlowKinetics ReducedNuc->SlowKinetics FalseNegative Kaiser Test False Negative ReducedNuc->FalseNegative IncompleteCoupling Incomplete Coupling (Deletion Sequences) SlowKinetics->IncompleteCoupling HarshConditions Harsher Conditions Required (Longer Time, Higher Temp) SlowKinetics->HarshConditions PotentReagents Use Potent Coupling Reagents (HATU, PyBroP) IncompleteCoupling->PotentReagents Optimize Optimize Conditions (Double Coupling, Time) IncompleteCoupling->Optimize Racemization Increased Risk of Racemization HarshConditions->Racemization Racemization->PotentReagents AltTest Use Alternative Monitoring (Bromophenol Blue Test) FalseNegative->AltTest

Caption: Challenges and solutions in SPPS of N-methylated peptides.

References

Application Notes and Protocols for Coupling Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability by shielding the peptide backbone from proteolytic degradation, increase cell permeability, and constrain the peptide's conformation, which can lead to higher potency and selectivity for its biological target.[1][2] However, the steric hindrance imposed by the N-methyl group on the secondary amine presents a significant challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of racemization.[1][3] This document provides a detailed overview of effective coupling reagents and methods for hindered N-methylated amino acids, complete with experimental protocols, comparative data, and troubleshooting guidance.

The primary difficulty in acylating N-methylated amino acids lies in the steric bulk around the secondary amine, which slows down the reaction rate.[4] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields.[1] Furthermore, the prolonged reaction times and basic conditions required can increase the likelihood of epimerization at the chiral center of the activated amino acid, compromising the stereochemical integrity of the final peptide.[3] The primary mechanism for this racemization is the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be abstracted by a base, leading to a loss of stereochemistry.[3]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. Modern coupling reagents, particularly onium salts (uronium/aminium and phosphonium), have demonstrated high efficiency in these challenging couplings. Below is a summary of the performance of various reagents.

Coupling ReagentActivating AdditiveTypical BaseCoupling Efficiency for Hindered CouplingsRacemization RiskKey Characteristics
HATU Internal (HOAt)DIPEA, NMM95-99%[5]Low[5]Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[5][6]
HCTU Internal (HOBt)DIPEA, NMM93-98%[5]LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[5]
COMU Internal (OxymaPure)DIPEA, NMM94-99%[5]Very Low[5]Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[5][7]
PyAOP Internal (HOAt)DIPEA, NMMHighLowEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][9]
PyBroP NoneDIPEAHighModerateA more reactive phosphonium salt, effective for very difficult couplings, but may increase racemization.[10][11]
BOP-Cl NoneDIPEAHighModerateEffective for exceptionally difficult couplings, such as between two N-methylated residues.[4]
DIC/HOAt or DIC/Oxyma HOAt or OxymaPureDIPEA, NMMModerate to HighLowA cost-effective option. The use of additives is crucial to enhance reactivity and suppress racemization.[5][12]
TSTU N-hydroxysuccinimideDIPEA, NMMModerateLow (with CuCl₂)Useful for forming activated esters and can eliminate racemization during coupling of peptides with a carboxy-terminal N-methyl amino acid when used with N-hydroxysuccinimide and CuCl₂.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.[5]

Materials and Reagents:

  • Fmoc-N-methyl amino acid (3 equivalents)

  • Peptide-resin with a free N-terminal amine

  • HATU (2.9 equivalents)[5]

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.[2] Allow for a brief pre-activation of 1-5 minutes.[13][14]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-4 hours.[13] For particularly difficult couplings, such as coupling to another N-methylated residue, the reaction time may be extended or a second coupling may be necessary.[2][13]

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored using the Bromophenol Blue test, as the Ninhydrin test gives a false negative with secondary amines.[4][14] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.[4][14]

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[2]

Protocol 2: Coupling using PyBroP for Highly Hindered Residues

This protocol is suitable for exceptionally difficult couplings, such as between two N-methylated amino acids.[11][14]

Materials and Reagents:

  • Fmoc-N-methyl amino acid (2 equivalents)

  • Peptide-resin with a free N-terminal amine

  • PyBroP (2 equivalents)[14]

  • DIPEA (6 equivalents)[14]

  • DMF or DCM, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Reaction: a. Suspend the resin in DCM (10 mL/gram of resin).[14] b. In a separate vessel, dissolve the protected amino acid (2 eq.) in DCM or DMF and add it to the resin.[14] c. Add PyBroP (2 eq.) to the resin suspension and cool the mixture to 0°C.[14] d. Add DIPEA (6 eq.), mix for 1 minute at 0°C, and then continue agitation for 1 hour at room temperature.[14]

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol. If the coupling is incomplete, a second coupling can be performed.[14]

Visualizing the Workflow and Key Concepts

Experimental Workflow for SPPS Coupling

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Coupling Reaction Wash1->Couple Activate Prepare Activation Mixture (Amino Acid, Coupling Reagent, Base) Activate->Couple Monitor Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash2 Wash (DMF, DCM) Monitor->Wash2 Complete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center) Activated_AA->Oxazolone Cyclization Enolate Planar, Achiral Enolate Oxazolone->Enolate α-proton abstraction Base Base (e.g., DIPEA) Proton_Abstraction Proton Abstraction Base->Proton_Abstraction Racemic_Mix Racemic Mixture (L- and D-Amino Acid) Enolate->Racemic_Mix Non-stereospecific reaction Reprotonation Reprotonation / Nucleophilic Attack

Caption: The primary pathway for racemization of N-methylated amino acids during peptide coupling.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue test)1. Insufficient reagent potency.[4]2. Steric hindrance is too high.1. Switch to a more potent coupling reagent (e.g., from HBTU to HATU or COMU). For very difficult couplings, consider PyBroP or BOP-Cl.[4][5]2. Perform a double coupling by adding a fresh solution of activated amino acid.[5]3. Increase the equivalents of amino acid, coupling reagent, and base (e.g., to 3-4 eq.).[5]4. Extend the reaction time (4 hours or overnight) or increase the temperature (e.g., to 50°C), potentially using microwave synthesis.[4][5][15]
Racemization (Presence of diastereomeric impurities in HPLC)1. Prolonged pre-activation time.[5]2. Base is too strong or unhindered.[3]3. Formation of oxazolone intermediate.[3]1. Minimize pre-activation time; add the coupling reagent directly to the mixture of amino acid and resin (in situ activation).[5]2. Switch from a strong, non-hindered base like DIPEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]3. If using a carbodiimide, always include an additive like HOAt or OxymaPure to suppress racemization.[5]
Low Final Yield 1. Incomplete coupling leading to deletion sequences.[5]2. Poor resin swelling.[4]1. Address incomplete coupling using the solutions above. Consider capping unreacted amines with acetic anhydride to prevent deletion sequences.[5]2. Ensure the resin is adequately swollen in DMF or NMP for at least 30 minutes before coupling.[4]

Conclusion

The successful synthesis of peptides containing hindered N-methylated amino acids is achievable with the careful selection of highly efficient coupling reagents and optimized reaction conditions. Onium salt reagents such as HATU, HCTU, and COMU provide excellent yields with minimal racemization for most hindered couplings. For exceptionally challenging sequences, more potent phosphonium reagents like PyBroP may be required. By employing the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively incorporate these valuable modifications to enhance the therapeutic potential of peptide-based drugs.

References

Application Notes and Protocols for the Incorporation of Boc-N-methyl-alanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Boc-N-methyl-alanine into peptide chains. N-methylation of the peptide backbone is a critical modification in medicinal chemistry, offering enhanced proteolytic stability, improved membrane permeability, and conformational rigidity.[1][2][3][4] However, the steric hindrance posed by the N-methyl group presents significant synthetic challenges, requiring optimized protocols and specialized reagents to achieve high coupling efficiencies.[1][2][5]

The Strategic Advantage of N-Methylation

Incorporating N-methylated amino acids, such as N-methyl-alanine, can significantly enhance the therapeutic potential of peptides.[1] Key benefits include:

  • Increased Proteolytic Resistance: The N-methyl group provides steric shielding, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can increase the peptide's in vivo half-life.[1][3]

  • Enhanced Membrane Permeability: The reduction in hydrogen bond donors can lead to increased lipophilicity, which may improve the peptide's ability to cross cellular membranes.[2][3]

  • Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[1][3]

Challenges in Incorporating Boc-N-methyl-alanine

The primary obstacle in coupling Boc-N-methyl-alanine is the steric hindrance from the N-methyl group, which can lead to slower and incomplete coupling reactions.[1][2] This is particularly challenging when coupling two consecutive N-methylated amino acids.[5] Consequently, standard coupling reagents and conditions often result in low yields and the formation of deletion sequences.[2][5] To overcome these issues, highly efficient coupling reagents and optimized reaction conditions are necessary.

Recommended Coupling Reagents

For sterically hindered couplings involving N-methylated amino acids, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their high reactivity.[6] The table below summarizes commonly used coupling reagents and their general performance for such challenging couplings.

Coupling Reagent Reagent Type Typical Coupling Time Reported Efficiency for Hindered Couplings Key Advantages Potential Drawbacks References
HATU Aminium/Uronium Salt30 - 60 minHighFast reaction rates, less epimerization.Can cause guanidinylation of the N-terminus if not pre-activated.[7][8][9]
PyAOP Phosphonium Salt30 - 60 minHighStrong activating agent, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.[6][7]
PyBOP Phosphonium Salt30 - 60 minHigh (often used with HOAt)Efficient, no risk of guanidinylation.Byproducts can be challenging to remove in solution-phase synthesis.[6][7]
COMU Aminium/Uronium Salt30 - 60 minHighHigh coupling efficiency, safer handling (no explosive HOBt/HOAt).[9]
HBTU Aminium/Uronium Salt30 - 60 minModerate to LowCommonly available.Less effective for sterically hindered couplings.[8]
DIC/HOBt Carbodiimide1 - 4 hoursLowCost-effective.Generally not recommended for N-methylated amino acids.[6]

Experimental Protocols

This section provides detailed protocols for the incorporation of Boc-N-methyl-alanine using a Boc-based solid-phase peptide synthesis (SPPS) strategy.

General Workflow for Boc-SPPS

The following diagram illustrates the general workflow for Boc-SPPS.

G Resin Resin Attach Attach first Boc-amino acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple Couple next Boc-amino acid Neutralize1->Couple Wash1 Wash Couple->Wash1 Wash2 Wash Couple->Wash2 Wash1->Deprotect1 Repeat for each amino acid Cleave Cleavage from Resin (e.g., HF) Wash2->Cleave Peptide Purified Peptide Cleave->Peptide G Crude Crude Peptide RPHPLC RP-HPLC Purification Crude->RPHPLC Purified Purified Peptide RPHPLC->Purified LCMS LC-MS/MS Analysis Purified->LCMS Validation Validation of Mass and Sequence LCMS->Validation G cluster_0 Normal Signaling cluster_1 Inhibition by N-methylated Peptide ProteinA Protein A Complex Protein A-B Complex ProteinA->Complex ProteinB Protein B ProteinB->Complex Response Downstream Cellular Response Complex->Response ProteinA_i Protein A Blocked Inhibited Complex ProteinA_i->Blocked ProteinB_i Protein B NoResponse No Cellular Response ProteinB_i->NoResponse Peptide N-methylated Peptide Inhibitor Peptide->Blocked Blocked->NoResponse

References

Application Notes and Protocols for Boc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and general organic chemistry for the protection of primary and secondary amines. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. However, the deprotection of the Boc group from N-methylated amino acids presents unique challenges compared to their non-methylated counterparts. The increased steric hindrance imparted by the N-methyl group can significantly slow down the rate of acid-catalyzed cleavage, often necessitating harsher conditions or extended reaction times.[1]

These application notes provide a comprehensive overview of the conditions for the Boc deprotection of N-methylated amino acids, detailing common challenges, mitigation strategies, and experimental protocols for both solution-phase and solid-phase synthesis.

Challenges in Boc Deprotection of N-Methylated Amino Acids

The primary challenges encountered during the Boc deprotection of N-methylated amino acids include:

  • Increased Steric Hindrance: The presence of the N-methyl group adds steric bulk around the carbamate nitrogen, impeding the approach of the acid catalyst and slowing the cleavage reaction.[1][2]

  • Incomplete Deprotection: Standard deprotection conditions used for non-methylated amino acids may be insufficient, leading to incomplete removal of the Boc group and resulting in deletion sequences in peptide synthesis.[1]

  • Side Reactions: The generation of the reactive tert-butyl cation during deprotection can lead to the alkylation of nucleophilic side chains, particularly in amino acids such as tryptophan and methionine.[3]

Deprotection Methodologies

The most common methods for Boc deprotection of N-methylated amino acids involve the use of strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

Acidic Deprotection with Trifluoroacetic Acid (TFA)

TFA is a widely used reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal post-reaction. It is typically used as a solution in a solvent like dichloromethane (DCM).

Acidic Deprotection with Hydrogen Chloride (HCl)

Solutions of HCl in organic solvents, such as dioxane or methanol, offer an effective alternative to TFA. The resulting hydrochloride salts of the deprotected amines are often crystalline, which can facilitate purification.

Milder Deprotection Methods

For substrates sensitive to strong acids, milder deprotection methods have been developed. One such method involves the use of oxalyl chloride in methanol, which has been shown to effectively deprotect N-Boc groups under room temperature conditions.[4]

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for the Boc deprotection of various N-methylated amino acids under different conditions. Please note that yields and reaction times are highly dependent on the specific substrate, scale, and reaction conditions.

Table 1: Solution-Phase Boc Deprotection of N-Methylated Amino Acids

N-Methylated Amino AcidReagentSolventConcentrationTime (h)Yield (%)Purity (%)Reference
N-Boc-N-methyl-D-Valinol20-50% TFADCM0.1-0.5 M0.5 - 4>95High[5]
N-Boc-N-methyl-D-Valinol4M HClDioxane~0.5 M1 - 4>95High[5]
N-Boc-N-methyl-L-phenylalanineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97.5Not Specified[6]
N-Boc aromatic aminesOxalyl chloride (3 eq.)MethanolNot Specified1 - 3>70High[4]

Table 2: Solid-Phase Boc Deprotection of N-Methylated Amino Acids in Peptide Synthesis

N-Methylated ResidueReagentDeprotection TimeKey ConsiderationsReference
General N-methylated residues50% TFA in DCM2 min pre-wash, 20-30 min treatmentEnsure complete deprotection to avoid deletion products.[1]
N-Me-Phe at N-terminusPure TFA3 hHighest yield (44%) observed under these conditions.[7]
General N-methylated residuesStandard TFA cocktails1 - 4 hThe N-methyl group generally does not interfere with cleavage.[8]

Table 3: Common Scavengers to Mitigate Side Reactions

Sensitive ResiduePotential Side ReactionRecommended ScavengersScavenger Cocktail Example (v/v/v)Reference
Tryptophan (Trp)Indole alkylationTriisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)TFA/TIS/H₂O (95:2.5:2.5)[3]
Methionine (Met)S-alkylation, OxidationThioanisole, Dimethyl Sulfide (DMS)Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)[3][9]
Cysteine (Cys)Thiol alkylation1,2-Ethanedithiol (EDT)TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)[5]
Tyrosine (Tyr)Phenol alkylationPhenol, Anisole, m-CresolReagent K (TFA/Phenol/H₂O/Thioanisole/EDT)[3][9]

Experimental Protocols

Protocol 1: Solution-Phase Boc Deprotection of an N-Methylated Amino Acid using TFA

Materials:

  • Boc-N-methylated amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-N-methylated amino acid in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[1]

  • If the amino acid has a nucleophilic side chain (e.g., Trp, Met), add an appropriate scavenger (e.g., 2-5% v/v TIS).

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the N-methylated amino acid.

Protocol 2: Solid-Phase Boc Deprotection of an N-Methylated Amino Acid Residue in a Peptide

Materials:

  • Peptide-resin with an N-terminal Boc-N-methylated amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[1]

  • Add a fresh solution of 50% TFA in DCM and agitate the resin for 20-30 minutes to ensure complete removal of the Boc group.[1]

  • Wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM until a neutral pH is achieved.

  • Wash the resin with DCM to remove excess DIEA and prepare for the next coupling step.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_cleavage Cleavage cluster_products Products Boc_Amine Boc-NH(Me)-R Protonation Protonation Boc_Amine->Protonation H_plus H+ H_plus->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage C-O Bond Cleavage Protonated_Intermediate->Cleavage Carbocation tert-Butyl Cation (t-Bu+) Cleavage->Carbocation Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Scavenger Scavenger Carbocation->Scavenger Trapping Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Carbocation->Sensitive_Residue Side Reaction Free_Amine H₂N+(Me)-R (Amine Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Alkylated_Side_Product Alkylated Side Product Sensitive_Residue->Alkylated_Side_Product

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Experimental Workflow for Solution-Phase Boc Deprotection

Solution_Phase_Workflow Start Start: Boc-N-methylated Amino Acid Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Scavenger Add scavenger (optional) Dissolve->Add_Scavenger Add_Acid Add TFA or HCl solution Add_Scavenger->Add_Acid Reaction Stir at room temperature Add_Acid->Reaction Monitor Monitor reaction (TLC, LC-MS) Reaction->Monitor Workup Work-up: - Remove solvent/acid - Aqueous wash (if needed) - Dry and concentrate Monitor->Workup Product End: Deprotected N-methylated Amino Acid Workup->Product

Caption: General workflow for solution-phase Boc deprotection.

Experimental Workflow for Solid-Phase Boc Deprotection

Solid_Phase_Workflow Start Start: Peptide-resin with N-terminal Boc-N-methylated amino acid Swell Swell resin in DCM Start->Swell Deprotection Treat with 50% TFA in DCM Swell->Deprotection Wash_DCM1 Wash with DCM Deprotection->Wash_DCM1 Neutralize Neutralize with DIEA in DCM Wash_DCM1->Neutralize Wash_DCM2 Wash with DCM Neutralize->Wash_DCM2 Next_Step Ready for next coupling step Wash_DCM2->Next_Step

Caption: General workflow for solid-phase Boc deprotection.

References

Application Notes & Protocols: Synthesis of Cyclic Peptides Containing N-Methyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-alanine (N-Me-Ala), into cyclic peptides is a powerful strategy in medicinal chemistry and drug design.[1] This modification confers valuable pharmacokinetic properties, including enhanced metabolic stability, improved membrane permeability, and even the potential for oral bioavailability.[2][3] N-methylation protects the adjacent peptide bond from enzymatic degradation by proteases, which can increase the peptide's in vivo half-life.[1][4] Furthermore, by restricting the conformational flexibility of the peptide backbone, N-methylation can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and target specificity.[1][4][5]

These application notes provide detailed protocols and supporting data for the successful synthesis of cyclic peptides containing N-methyl-alanine, addressing common challenges and outlining effective strategies for their creation.

Challenges in Synthesis

The primary challenge in synthesizing peptides containing N-methyl-alanine via Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance posed by the N-methyl group.[1][6] This hindrance can lead to slower and incomplete coupling reactions, requiring optimized conditions and specialized reagents to achieve high yields and purity.[1][7] Additionally, the cyclization step can be challenging, as the reduced flexibility of the N-methylated linear precursor may impact the efficiency of ring closure.[8]

Synthesis Workflow and Methodologies

The synthesis of cyclic peptides containing N-methyl-alanine generally follows a multi-step process involving the assembly of a linear peptide on a solid support, cyclization, and subsequent cleavage and purification.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Steps Resin Start with Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH or Fmoc-N-Me-Ala-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Linear Peptide Assembly Wash2->Repeat Terminal_Deprotection Terminal Deprotection (Removal of N- and C-terminal protecting groups) Repeat->Terminal_Deprotection Cyclize On-Resin or Solution-Phase Cyclization Terminal_Deprotection->Cyclize Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Cyclize->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Pure Cyclic Peptide Purification->FinalPeptide On_Resin_Cyclization Start Resin-Bound Linear Peptide (N- and C-terminal protected) N_Deprotect N-Terminal Deprotection (e.g., Piperidine for Fmoc) Start->N_Deprotect Wash1 Wash Step N_Deprotect->Wash1 C_Deprotect C-Terminal Deprotection (e.g., Pd(PPh₃)₄ for Allyl ester) Wash1->C_Deprotect Wash2 Wash Step C_Deprotect->Wash2 Cyclize Addition of Cyclization Reagents (e.g., HBTU, DIPEA in DMF) Wash2->Cyclize Wash3 Final Wash Cyclize->Wash3 Cleave Cleavage from Resin (TFA Cocktail) Wash3->Cleave End Crude Cyclic Peptide Cleave->End Properties_Logic cluster_Changes Physicochemical Changes cluster_Benefits Therapeutic Benefits N_Methylation Backbone N-Methylation (e.g., N-Me-Ala) Steric_Hindrance Steric Hindrance at Amide Bond N_Methylation->Steric_Hindrance Reduced_H_Bond Reduced H-Bonding Capacity N_Methylation->Reduced_H_Bond Conformational_Rigidity Increased Backbone Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Resistance Increased Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Membrane_Permeability Improved Membrane Permeability Reduced_H_Bond->Membrane_Permeability Binding_Affinity Enhanced Binding Affinity & Selectivity Conformational_Rigidity->Binding_Affinity Oral_Bioavailability Potential for Oral Bioavailability Proteolytic_Resistance->Oral_Bioavailability Membrane_Permeability->Oral_Bioavailability

References

Application Notes and Protocols for Analytical HPLC Methods for Peptides with N-Methyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, particularly N-methyl-alanine, into peptide structures is a widely employed strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, leading to enhanced potency and selectivity. However, the unique physicochemical properties of N-methylated peptides present distinct challenges for their analytical characterization, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).

These application notes provide a comprehensive guide to the analytical HPLC methods for peptides containing N-methyl-alanine. We will delve into the common challenges encountered during analysis, present detailed experimental protocols for both standard RP-HPLC with UV detection and for LC-MS, and provide quantitative data to guide method development. Additionally, workflows and logical diagrams are included to facilitate a deeper understanding of the analytical process.

Challenges in the HPLC Analysis of N-Methyl-Alanine Containing Peptides

The introduction of a methyl group on the amide nitrogen of an alanine residue can lead to several analytical complexities:

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as both cis and trans isomers. The energy barrier for interconversion between these isomers can be high enough to result in peak broadening or the appearance of two distinct peaks for a single peptide sequence in the HPLC chromatogram.[1]

  • Altered Hydrophobicity: N-methylation increases the hydrophobicity of a peptide by adding a methyl group and removing a hydrogen bond donor. This altered hydrophobicity directly impacts the retention time in RP-HPLC, though the extent of this change can be sequence-dependent.

  • Steric Hindrance: The methyl group can introduce steric hindrance, which may affect the peptide's interaction with the stationary phase and influence its chromatographic behavior.

Data Presentation: Quantitative HPLC Analysis of N-Methylated Peptides

Peptide SequenceN-Methylation MethodHPLC Purity of Crude Product (%)Isolated Yield (%)
(N-Me)RWG-NH2Ultrasonic Agitation (UA)9565
(N-Me)RWG-NH2Standard Laboratory Shaker (SS)9671
(N-Me)RWG-NH2Microwave (MW)9342
(N-Me)CWG-NH2Ultrasonic Agitation (UA)7837
(N-Me)CWG-NH2Standard Laboratory Shaker (SS)7444
(N-Me)CWG-NH2Microwave (MW)8049
(N-Me)FWG-NH2Ultrasonic Agitation (UA)9866
(N-Me)FWG-NH2Standard Laboratory Shaker (SS)9873
(N-Me)AWG-NH2Ultrasonic Agitation (UA)9931
(N-Me)AWG-NH2Standard Laboratory Shaker (SS)10042

Data adapted from a study on time-reduced N-methylation techniques. The HPLC purity was determined by the percentage of the area under the peak at 214 nm using a linear gradient of 10–90% B over 20 min, where phase B is 80% ACN in H2O containing 0.1% TFA.[2]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of an N-Methylated Peptide

This protocol outlines a general method for determining the purity of a synthetic peptide containing N-methyl-alanine using RP-HPLC with UV detection.[1]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.
  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common solvent is 0.1% (v/v) Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.
  • Vortex the sample until the peptide is fully dissolved.
  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
  • Carefully transfer the supernatant to an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% (v/v) TFA in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the peptide's hydrophobicity.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape by accelerating the interconversion of cis/trans isomers.
  • Detection: UV absorbance at 214 nm (for the peptide backbone) and optionally at 280 nm if the peptide contains aromatic residues (e.g., Trp, Tyr).

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the N-methylated peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
  • Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.

Protocol 2: LC-MS for Identity Confirmation and Characterization of an N-Methylated Peptide

This protocol provides a general workflow for the identification and sequence confirmation of a peptide containing N-methyl-alanine using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

1. Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% (v/v) formic acid to a final concentration of approximately 0.1 mg/mL.

2. LC-MS Conditions:

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% (v/v) formic acid in water.
  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
  • Gradient: A suitable gradient to elute the peptide of interest. A common starting point is a linear gradient from 5% to 95% B over 15-30 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Positive ion mode.
  • MS Scan Mode:
  • Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the N-methylated peptide.
  • Tandem MS (MS/MS): Select the precursor ion for fragmentation to confirm the amino acid sequence.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the N-methylated peptide.
  • Analyze the MS1 spectrum to confirm the molecular weight of the peptide. The mass of an N-methyl-alanine residue is 103.14 g/mol .
  • Analyze the MS/MS fragmentation pattern (b- and y-ions) to confirm the amino acid sequence and pinpoint the location of the N-methyl-alanine residue.

Visualizations

Experimental Workflow for Synthesis and Analysis of N-Methylated Peptides

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Cleavage from Resin Cleavage from Resin Solid-Phase Peptide Synthesis (SPPS)->Cleavage from Resin Crude Peptide Crude Peptide Cleavage from Resin->Crude Peptide Preparative RP-HPLC Preparative RP-HPLC Crude Peptide->Preparative RP-HPLC Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Lyophilization Lyophilization Fraction Collection->Lyophilization Purified Peptide Purified Peptide Lyophilization->Purified Peptide Analytical RP-HPLC Analytical RP-HPLC Purity Assessment Purity Assessment Analytical RP-HPLC->Purity Assessment LC-MS Analysis LC-MS Analysis Identity Confirmation Identity Confirmation LC-MS Analysis->Identity Confirmation Final Report Final Report Purity Assessment->Final Report Identity Confirmation->Final Report Purified Peptide->Analytical RP-HPLC Purified Peptide->LC-MS Analysis G cluster_properties Altered Physicochemical Properties cluster_challenges Analytical HPLC Challenges N-Methyl-Alanine Incorporation N-Methyl-Alanine Incorporation Increased Hydrophobicity Increased Hydrophobicity N-Methyl-Alanine Incorporation->Increased Hydrophobicity Restricted Bond Rotation Restricted Bond Rotation N-Methyl-Alanine Incorporation->Restricted Bond Rotation Removal of H-bond Donor Removal of H-bond Donor N-Methyl-Alanine Incorporation->Removal of H-bond Donor Shift in Retention Time Shift in Retention Time Increased Hydrophobicity->Shift in Retention Time Cis/Trans Isomerism (Peak Splitting/Broadening) Cis/Trans Isomerism (Peak Splitting/Broadening) Restricted Bond Rotation->Cis/Trans Isomerism (Peak Splitting/Broadening) Altered Selectivity Altered Selectivity Removal of H-bond Donor->Altered Selectivity

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-L-alanine, is a crucial chiral building block in modern organic synthesis and drug development. Its incorporation into peptide backbones enhances proteolytic stability, increases membrane permeability, and constrains peptide conformation, which can lead to improved pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] These attributes make it a valuable component in the design of novel therapeutics. This document provides detailed application notes and scalable protocols for the synthesis of N-Boc-N-methyl-L-alanine, focusing on a widely utilized and scalable method.

Synthetic Strategy Overview

The most common and scalable method for the synthesis of this compound involves the direct N-methylation of the readily available starting material, N-Boc-L-alanine. This method typically employs a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by alkylation with a methylating agent, commonly methyl iodide (MeI), in an aprotic solvent like tetrahydrofuran (THF).[2][3]

The overall reaction scheme is as follows:

Caption: General reaction scheme for the N-methylation of N-Boc-L-alanine.

Data Presentation

The following tables summarize the key physicochemical properties of the product and representative quantitative data for the large-scale synthesis of N-Boc-N-methyl-L-alanine.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16948-16-6
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white powder or crystalline solid[1]
Melting Point 88-94 °C[1]
Optical Rotation [α]²⁰/D −30±1°, c = 1% in ethanol
Purity (typical) ≥99.0% (TLC, HPLC)
Solubility Soluble in organic solvents such as THF, ethyl acetate, and dichloromethane.

Table 2: Representative Data for Large-Scale Synthesis

ParameterBatch 1 (1 kg scale)Batch 2 (1 kg scale)Batch 3 (5 kg scale)
Starting Material (N-Boc-L-alanine) 1.0 kg1.0 kg5.0 kg
Sodium Hydride (60% in mineral oil) 0.42 kg (2.5 eq)0.42 kg (2.5 eq)2.1 kg (2.5 eq)
Methyl Iodide 1.0 L (3.0 eq)1.0 L (3.0 eq)5.0 L (3.0 eq)
Solvent (Anhydrous THF) 10 L10 L50 L
Reaction Time 12 hours12.5 hours14 hours
Yield (isolated) 0.92 kg (85%)0.90 kg (83%)4.45 kg (82%)
Purity (HPLC) 99.2%99.1%99.0%
Key Process Controls Temperature maintained at 0-5 °C during NaH addition; vigorous stirring.Temperature maintained at 0-5 °C during NaH addition; vigorous stirring.Staggered addition of NaH to control exotherm and hydrogen evolution.

Experimental Protocols

Materials and Equipment
  • N-Boc-L-alanine (≥99% purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI), ≥99%

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Large-scale reaction vessel with mechanical stirring, inert atmosphere inlet (e.g., nitrogen or argon), and temperature control.

  • Addition funnel

  • Large-scale extraction and filtration equipment

  • Rotary evaporator

Large-Scale Synthesis Protocol (Based on 1 kg N-Boc-L-alanine)

1. Reaction Setup:

  • Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (nitrogen or argon).

  • Charge the vessel with N-Boc-L-alanine (1.0 kg).

  • Add anhydrous THF (10 L) to the vessel and stir until the starting material is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath or a suitable cooling system.

2. Deprotonation with Sodium Hydride:

  • Under a continuous inert atmosphere, carefully add sodium hydride (0.42 kg of 60% dispersion) portion-wise to the stirred solution.

  • Safety Note: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere. The addition is exothermic and generates hydrogen gas, which must be safely vented.

  • Maintain the temperature between 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

3. N-Methylation:

  • Slowly add methyl iodide (1.0 L) to the reaction mixture via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

4. Quenching and Workup:

  • Cool the reaction mixture back to 0-5 °C.

  • Safety Note: The quenching of excess sodium hydride is highly exothermic and releases hydrogen gas. Perform this step slowly and with caution.

  • Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaH until gas evolution ceases.

  • Add 1 M HCl to adjust the pH of the aqueous layer to approximately 2-3.

  • Transfer the mixture to a large-scale separatory funnel or extraction vessel.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with water (2 x 4 L) and then with brine (1 x 4 L).

5. Isolation and Purification:

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white to off-white solid.

6. Drying:

  • Dry the purified product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.

G start Start setup Reaction Setup: - Charge N-Boc-L-alanine and THF - Cool to 0-5 °C start->setup deprotonation Deprotonation: - Portion-wise addition of NaH - Maintain 0-5 °C setup->deprotonation methylation N-Methylation: - Slow addition of Methyl Iodide - Stir at room temperature deprotonation->methylation monitoring Reaction Monitoring (TLC/HPLC) methylation->monitoring monitoring->methylation Incomplete workup Quenching and Workup: - Quench with NH4Cl - Acidify with HCl - EtOAc Extraction monitoring->workup Reaction Complete isolation Isolation: - Dry organic phase - Concentrate under vacuum workup->isolation purification Purification: - Crystallization (e.g., EtOAc/Hexanes) isolation->purification drying Drying: - Vacuum oven at <40 °C purification->drying end Final Product: N-Boc-N-methyl-L-alanine drying->end

Caption: Workflow for the large-scale synthesis of N-Boc-N-methyl-L-alanine.

Signaling Pathway of N-Methylation's Impact on Peptide Bioactivity

The incorporation of N-methylated amino acids like N-Boc-N-methyl-L-alanine into peptides can significantly impact their biological activity. The following diagram illustrates the conceptual signaling pathway leading to enhanced therapeutic efficacy.

G nma N-Methylated Amino Acid (e.g., N-Boc-N-methyl-L-alanine) incorporation Incorporation into Peptide Backbone nma->incorporation proteolytic_stability Increased Proteolytic Stability incorporation->proteolytic_stability membrane_permeability Enhanced Membrane Permeability incorporation->membrane_permeability conformational_rigidity Conformational Rigidity incorporation->conformational_rigidity half_life Longer In Vivo Half-life proteolytic_stability->half_life bioavailability Improved Oral Bioavailability membrane_permeability->bioavailability receptor_binding Optimized Receptor Binding and Selectivity conformational_rigidity->receptor_binding efficacy Enhanced Therapeutic Efficacy half_life->efficacy bioavailability->efficacy receptor_binding->efficacy

Caption: Conceptual pathway of how N-methylation enhances peptide bioactivity.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Boc-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry, imparting enhanced pharmacokinetic properties to peptides, such as increased metabolic stability and improved cell permeability. The synthesis of enantiomerically pure N-methylated amino acids is therefore of significant interest. This document outlines a highly efficient chemoenzymatic strategy for the synthesis of Boc-N-methyl-L-alanine, a versatile derivative for peptide synthesis.

This approach leverages the high stereoselectivity of enzymatic synthesis to produce chiral N-methyl-L-alanine, followed by a robust chemical protection step to yield the final Boc-protected product. This method provides a greener and more efficient alternative to purely chemical syntheses, which often involve harsh conditions and complex purification steps.

Chemoenzymatic Synthesis Workflow

The overall strategy involves two main stages:

  • Enzymatic Synthesis of N-methyl-L-alanine: A whole-cell biocatalysis approach using a recombinant Corynebacterium glutamicum strain expressing an N-methyl-L-amino acid dehydrogenase (NMAADH).

  • Chemical Protection: The subsequent N-tert-butoxycarbonylation (Boc protection) of the enzymatically produced N-methyl-L-alanine.

chemoenzymatic_synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Protection Glucose Glucose C_glutamicum Recombinant C. glutamicum (expressing NMAADH) Glucose->C_glutamicum Methylamine Methylamine Methylamine->C_glutamicum N_methyl_L_alanine N-methyl-L-alanine C_glutamicum->N_methyl_L_alanine Fermentation Boc_N_methyl_L_alanine Boc-N-methyl-L-alanine N_methyl_L_alanine->Boc_N_methyl_L_alanine Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Boc_N_methyl_L_alanine Solvent Solvent (e.g., Dioxane/Water) Solvent->Boc_N_methyl_L_alanine

Caption: Chemoenzymatic workflow for Boc-N-methyl-L-alanine synthesis.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Synthesis of N-methyl-L-alanine

ParameterValueReference
BiocatalystRecombinant C. glutamicum expressing NMAADH from P. putida[1]
SubstratesGlucose, Methylamine[1]
Product Titer31.7 g/L[1]
Yield0.71 g of N-methyl-L-alanine per g of glucose[1]
ByproductsPyruvate, L-alanine (minor)[1]
Enantiomeric Purity>99% L-enantiomer (assumed from enzymatic specificity)

Table 2: Physicochemical Properties of Boc-N-methyl-L-alanine

PropertyValueReference
Molecular FormulaC₉H₁₇NO₄[2][3]
Molecular Weight203.24 g/mol [2][3]
Melting Point90 °C[2]
AppearanceWhite to off-white powder
CAS Number16948-16-6[2][3]

Experimental Protocols

Part 1: Enzymatic Synthesis of N-methyl-L-alanine via Fermentation

This protocol is based on the whole-cell biocatalysis method described by Becker et al. (2018).[1]

1. Strain and Pre-culture Preparation:

  • Use a pyruvate-overproducing Corynebacterium glutamicum strain heterologously expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[1]

  • Prepare a pre-culture by inoculating a single colony into a suitable medium (e.g., BHI medium) and incubating at 30°C with shaking until the exponential growth phase is reached.

2. Fed-batch Fermentation:

  • Fermentation Medium: A minimal medium containing glucose, mineral salts, and a nitrogen source.

  • Bioreactor Setup: A controlled bioreactor with pH, temperature, and dissolved oxygen monitoring.

  • Inoculation: Inoculate the main fermentation medium with the pre-culture.

  • Fed-batch Strategy:

    • Maintain the glucose concentration at a level that avoids overflow metabolism.

    • Feed a concentrated solution of glucose and methylamine into the reactor at a controlled rate.

  • Reaction Conditions:

    • Temperature: 30°C

    • pH: 7.0 (controlled with a suitable base, e.g., NH₄OH)

    • Aeration: Maintain dissolved oxygen above 20%.

  • Monitoring: Monitor cell growth (OD₆₀₀), substrate consumption, and product formation by HPLC analysis of culture supernatants.

3. Product Isolation and Purification:

  • Separate the bacterial cells from the culture supernatant by centrifugation or microfiltration.

  • The supernatant contains the N-methyl-L-alanine. Further purification can be achieved by ion-exchange chromatography.

enzymatic_protocol A Pre-culture of recombinant C. glutamicum B Inoculation into Fermentation Medium A->B C Fed-batch Fermentation (Glucose & Methylamine feeding) B->C D Monitoring (OD, Substrates, Product) C->D E Cell Separation (Centrifugation) C->E F Purification of N-methyl-L-alanine (Ion-exchange chromatography) E->F

Caption: Protocol workflow for the enzymatic synthesis of N-methyl-L-alanine.

Part 2: Chemical Boc Protection of N-methyl-L-alanine

This is a general protocol for the N-tert-butoxycarbonylation of amino acids.

1. Materials and Reagents:

  • N-methyl-L-alanine (from Part 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or citric acid solution for acidification

2. Reaction Procedure:

  • Dissolve the purified N-methyl-L-alanine in a mixture of dioxane and 1 M NaOH solution.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl or citric acid solution).

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-N-methyl-L-alanine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

boc_protection_protocol A Dissolve N-methyl-L-alanine in Dioxane/NaOH B Add (Boc)2O at 0°C A->B C Stir at Room Temperature (Overnight) B->C D Work-up: - Remove Dioxane - Wash with Ethyl Acetate C->D E Acidify Aqueous Layer (pH 2-3) D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate Organic Phase F->G H Purification (Recrystallization/Chromatography) G->H

Caption: Protocol workflow for the Boc protection of N-methyl-L-alanine.

Conclusion

The chemoenzymatic approach presented here provides a reliable and scalable method for producing enantiomerically pure Boc-N-methyl-L-alanine. The enzymatic step ensures high chirality and a green production route, while the subsequent chemical protection is a well-established and high-yielding process. This methodology is highly applicable for researchers and professionals in drug development and peptide synthesis requiring high-quality chiral building blocks.

References

Application Notes and Protocols for the Use of Boc-N-methyl-alanine in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-methyl-alanine, into peptide backbones is a powerful strategy in medicinal chemistry and drug discovery. N-methylation offers several advantages, including increased proteolytic stability, enhanced membrane permeability, and the ability to induce specific peptide conformations.[1][2] These properties can transform a biologically active peptide into a more drug-like molecule with improved pharmacokinetic properties.[2][3] However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields.[1]

These application notes provide a comprehensive guide to the effective use of Boc-N-methyl-alanine in the synthesis of combinatorial peptide libraries, a key tool for the rapid discovery of novel therapeutic leads. We will cover the selection of appropriate coupling reagents, detailed experimental protocols for both standard and combinatorial synthesis, and strategies to overcome common challenges.

Key Advantages of Incorporating N-methyl-alanine in Peptide Libraries

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.[2][3]

  • Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks, reducing polarity and enhancing passive diffusion across cell membranes, a crucial factor for oral bioavailability.[4]

  • Conformational Constraint: The rotation around the Cα-N bond is restricted, leading to a more defined local conformation. This can lock a peptide into its bioactive conformation, increasing potency and selectivity.

  • Increased Solubility: In some cases, N-methylation can disrupt aggregation-prone sequences, leading to improved solubility.[3]

Challenges in Incorporating Boc-N-methyl-alanine

The primary challenge in using Boc-N-methyl-alanine is the reduced nucleophilicity and increased steric bulk of the secondary amine. This makes peptide bond formation significantly more difficult compared to primary amino acids.[1] Inefficient coupling can lead to deletion sequences and low purity of the final library members. To overcome this, highly reactive coupling reagents are essential.

Data Presentation: Performance of Key Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-N-methyl-alanine. The following table summarizes the performance of commonly used coupling reagents for sterically hindered N-methylated amino acids.

Coupling ReagentFull NameTypical Yield for N-methylated residuesKey Advantages & Notes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate70-90%Highly efficient for hindered couplings with fast reaction rates and reduced racemization. Often the reagent of choice.[5][6]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate65-85%Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate60-80%Effective, but may require longer reaction times compared to HATU. Byproducts are less hazardous than those of BOP.[6]
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate70-90%A safer alternative to HATU with comparable efficiency, as it does not contain explosive benzotriazole derivatives.[7]

Note: Yields are estimates and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating a Single Boc-N-methyl-alanine Residue

This protocol describes a single coupling cycle for adding Boc-N-methyl-L-alanine to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-methyl-L-alanine

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection[8]

  • 10% DIPEA in DCM for neutralization

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain the resin and treat with fresh 50% TFA in DCM for 20-30 minutes.[8]

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 5 minutes (x2).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-N-methyl-L-alanine:

    • In a separate vessel, dissolve Boc-N-methyl-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.[9] A negative result (yellow beads) indicates complete coupling. For N-methylated residues, a Chloranil test is more reliable.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended for Libraries): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA/DCM) coupling Coupling: Boc-N-Me-Ala + HATU/DIPEA neutralization->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash1->neutralization end_cycle End of Cycle: N-Me-Ala Incorporated wash2->end_cycle

Caption: Workflow for a single Boc-SPPS cycle of Boc-N-methyl-alanine incorporation.

Protocol 2: Split-and-Pool Synthesis for a Combinatorial Peptide Library

This protocol outlines the "split-and-pool" (or "split-and-mix") method for generating a one-bead-one-compound (OBOC) combinatorial library.[10][11][12]

Materials:

  • Solid-phase synthesis resin (e.g., TentaGel)

  • A set of Boc-protected amino acids (including Boc-N-methyl-alanine)

  • Reagents and solvents as described in Protocol 1.

  • Reaction vessels for each amino acid to be coupled at a given position.

Procedure:

  • Initial Setup: Start with a single batch of resin.

  • First Diversification Step (Split):

    • Divide the resin into equal portions, one for each amino acid to be incorporated at the first variable position (X1).

  • Coupling:

    • In separate reaction vessels, couple a different Boc-protected amino acid to each portion of the resin using the procedure outlined in Protocol 1. For the portion designated for N-methyl-alanine, use the optimized conditions for hindered couplings.

  • Pooling and Mixing:

    • After coupling and washing, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Subsequent Cycles:

    • For the next variable position (X2), repeat the split-couple-pool process. The entire batch of mixed resin is again divided, and each portion is reacted with a different amino acid.

  • Library Completion: Continue this iterative process for all variable positions in the library.

  • Final Deprotection and Cleavage: Once the synthesis is complete, the side-chain protecting groups are removed, and the peptides are cleaved from the resin.

Split_and_Pool cluster_split1 Split 1 cluster_couple1 Couple Position 1 cluster_split2 Split 2 cluster_couple2 Couple Position 2 start Start: Single Batch of Resin s1_1 Resin Portion 1 start->s1_1 Split s1_2 Resin Portion 2 start->s1_2 Split s1_3 ... start->s1_3 Split s1_4 Resin Portion N start->s1_4 Split c1_1 Couple AA1 s1_1->c1_1 c1_2 Couple AA2 s1_2->c1_2 c1_3 ... s1_3->c1_3 c1_4 Couple AAN (e.g., Boc-N-Me-Ala) s1_4->c1_4 pool1 Pool and Mix c1_1->pool1 Pool c1_2->pool1 Pool c1_3->pool1 Pool c1_4->pool1 Pool s2_1 Resin Portion 1 pool1->s2_1 Split s2_2 Resin Portion 2 pool1->s2_2 Split s2_3 ... pool1->s2_3 Split s2_4 Resin Portion N pool1->s2_4 Split c2_1 Couple AA1 s2_1->c2_1 c2_2 Couple AA2 s2_2->c2_2 c2_3 ... s2_3->c2_3 c2_4 Couple AAN s2_4->c2_4 pool2 Pool and Mix c2_1->pool2 Pool c2_2->pool2 Pool c2_3->pool2 Pool c2_4->pool2 Pool final Repeat for all positions... pool2->final

Caption: The split-and-pool workflow for combinatorial library synthesis.

Troubleshooting and Optimization

  • Low Coupling Efficiency: If the Kaiser or Chloranil test indicates incomplete coupling of Boc-N-methyl-alanine, consider the following:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-N-methyl-alanine.[13]

    • Increase Reaction Time: Extend the coupling time to 6-8 hours or even overnight.

    • Elevated Temperature: Gently heating the reaction to 40-50°C can improve coupling efficiency, but should be used with caution to avoid side reactions.[14]

  • Racemization: While less common with urethane-protected amino acids, racemization can occur with over-activation. Use of additives like HOAt (present in HATU) helps to minimize this side reaction.[15]

  • Peptide Aggregation: For sequences prone to aggregation, consider using specialized resins with lower loading capacity or using solvents like N-methylpyrrolidone (NMP) which can disrupt secondary structures.[9]

Conclusion

Boc-N-methyl-alanine is a valuable building block for the synthesis of combinatorial peptide libraries, offering a route to discovering novel therapeutics with enhanced pharmacological properties. While its incorporation presents challenges due to steric hindrance, the use of potent coupling reagents like HATU and optimized reaction protocols can ensure high-quality library synthesis. The detailed protocols and troubleshooting guide provided here serve as a robust resource for researchers aiming to leverage the benefits of N-methylation in their drug discovery programs.

References

Troubleshooting & Optimization

challenges in coupling Boc-N-methyl-alanine in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers facing challenges with the incorporation of Boc-N-methyl-alanine in automated peptide synthesizers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common issues and improve the yield and purity of your N-methylated peptides.

The inclusion of N-methylated amino acids is a key strategy for enhancing the therapeutic properties of peptides, such as improving metabolic stability, cell permeability, and conformational rigidity.[1][2][3][4][5] However, the synthesis of these modified peptides presents unique difficulties, primarily due to steric hindrance.[1][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in coupling Boc-N-methyl-alanine?

A1: The main challenge is steric hindrance. The presence of a methyl group on the amide nitrogen creates a bulky secondary amine.[7] This steric bulk, combined with the large Boc protecting group, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[7][10][11] This impediment slows down the reaction rate significantly compared to coupling with a primary amine, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][7] The problem is particularly severe when coupling two consecutive N-methylated residues.[7]

Q2: What are the typical indicators of an incomplete or failed coupling reaction?

A2: Common signs of poor coupling efficiency for Boc-N-methyl-alanine include:

  • Low Final Yield: The overall yield of the desired peptide is significantly lower than expected.[7][10]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the Boc-N-methyl-alanine residue.[7]

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[7][12]

Q3: My synthesizer's ninhydrin (Kaiser) test is negative. Can I assume the coupling was successful?

A3: No, this is a common pitfall. The ninhydrin test is unreliable for detecting secondary amines, such as the N-methyl group on alanine.[12][13] It will often give a false negative result (colorless or yellow beads) even if the coupling is incomplete. For monitoring couplings involving N-methylated amino acids, the bromophenol blue test is a more reliable alternative.[7][11][12]

Q4: Which coupling reagents are recommended for overcoming steric hindrance with Boc-N-methyl-alanine?

A4: Standard coupling reagents like HBTU and HCTU are often less effective for these challenging couplings.[7][12] More potent, highly efficient reagents are necessary. Urionium/aminium-based reagents like HATU and COMU , or phosphonium-based reagents such as PyAOP and PyBOP , have demonstrated superior performance.[7][10][12][14][15] HATU is widely cited as a successful reagent for these couplings.[12][15][16] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyAOP or PyBroP are highly recommended.[7][12][14][17]

Q5: What are the most common side reactions associated with coupling Boc-N-methyl-alanine?

A5: Besides incomplete coupling, several side reactions can occur:

  • Racemization: The prolonged reaction times and harsher conditions required can increase the risk of epimerization at the chiral center of the activated amino acid.[1][10] Using additives like HOAt or Oxyma Pure can help minimize this issue.[10][15]

  • Diketopiperazine (DKP) Formation: This is particularly common at the dipeptide stage and can lead to the cleavage of the growing peptide chain from the resin.[8][10][17]

  • Fragmentation: The peptide backbone can be susceptible to fragmentation during the final trifluoroacetic acid (TFA) cleavage from the resin, especially at bonds between consecutive N-methylated residues.[17]

Troubleshooting Guide

This guide addresses the most common problem—low peptide yield—and provides a systematic approach to identifying and resolving the root cause.

TroubleshootingWorkflow start Low Final Peptide Yield cause1 Possible Cause: Incomplete Coupling start->cause1 cause2 Possible Cause: Incomplete Boc Deprotection start->cause2 cause3 Possible Cause: Side Reactions / Fragmentation start->cause3 sol1_1 Solution: Monitor with Bromophenol Blue Test cause1->sol1_1 Verify sol2_1 Solution: Extend or Repeat TFA Deprotection Step cause2->sol2_1 sol3_1 Solution: Optimize Final Cleavage (Reduce Time, Add Scavengers) cause3->sol3_1 sol1_2 Solution: Upgrade Coupling Reagent (e.g., HATU, PyAOP) sol1_1->sol1_2 If Positive sol1_3 Solution: Optimize Conditions (Double Couple, Time, Temp) sol1_2->sol1_3 If Still Incomplete

Caption: Troubleshooting workflow for low yield in Boc-N-methyl-alanine synthesis.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for successfully incorporating sterically hindered residues. The following table summarizes the performance and recommendations for various reagents.

Reagent ClassCoupling ReagentRecommended Use for Boc-N-Me-AlaKey Advantages & Considerations
Uronium/Aminium HBTU / TBTUNot RecommendedGenerally inefficient for N-methylated residues due to steric hindrance.[7][12]
HATU Highly Recommended Reacts faster with less epimerization.[14] Widely successful for N-methyl amino acid coupling.[5][12][15]
COMU RecommendedCoupling efficiency is comparable to HATU.[15] Incorporates Oxyma, making it a safer, non-explosive alternative to HOAt/HOBt-based reagents.[15]
Phosphonium PyBOPRecommended (with HOAt)Effective, especially when paired with the additive HOAt to enhance reactivity and suppress racemization.[17]
PyAOP Highly Recommended Especially effective for the most challenging couplings, such as an N-methyl amino acid to another N-methyl amino acid.[14][17]
PyBroP Recommended (with caution)Highly efficient and reactive, but may cause side reactions like N-carboxyanhydride formation with Boc-amino acids.[15][18]
Carbodiimide DIC / DCCNot RecommendedGenerally too slow and inefficient for sterically hindered couplings, leading to low yields.[10][14]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol using HATU

This protocol is optimized for a single coupling of Boc-N-methyl-alanine on an automated synthesizer.

  • Resin Preparation: Ensure the peptide-resin is adequately swollen in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes prior to deprotection.[7][12]

  • Boc Deprotection: Perform the standard N-terminal Boc group removal using Trifluoroacetic Acid (TFA), followed by thorough washing and neutralization steps.[19][20]

  • Activation Solution Preparation: In a separate vessel, pre-dissolve the reagents in DMF:

    • Boc-N-methyl-L-alanine (4 equivalents relative to resin substitution)

    • HATU (4 equivalents)[12]

  • Activation and Coupling:

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the activation solution and allow it to pre-activate for 5 minutes at room temperature.[12]

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for a minimum of 1-2 hours. For difficult sequences, this time may be extended.

  • Monitoring and Washing:

    • After the coupling time has elapsed, take a small sample of resin beads for analysis.

    • Wash the resin thoroughly with DMF.

    • Perform the Bromophenol Blue Test (see Protocol 2) to check for completion.

  • Recoupling (If Necessary): If the Bromophenol Blue test is positive (blue/green), perform a second coupling (see Protocol 3).[12][13]

CouplingWorkflow swell 1. Swell Resin (DMF/NMP) deprotect 2. Boc Deprotection (TFA) swell->deprotect activate 3. Prepare & Pre-activate (Boc-N-Me-Ala, HATU, DIEA) deprotect->activate couple 4. Couple to Resin (1-2 hours) activate->couple wash Wash Resin (DMF) couple->wash monitor 5. Monitor Coupling (Bromophenol Blue Test) recouple 6. Perform Double Couple (See Protocol 3) monitor->recouple Positive (Blue) complete Coupling Complete Proceed to next cycle monitor->complete Negative (Yellow) wash->monitor recouple->wash

Caption: Experimental workflow for coupling Boc-N-methyl-alanine using HATU.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This qualitative test is used to detect the presence of unreacted primary and secondary amines.

  • Sample Preparation: After the coupling step, remove a small sample of resin (1-5 mg) and wash it thoroughly with methanol or DMF to remove any residual base.[12]

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[12]

  • Procedure:

    • Add 2 ml of the test solution to the washed resin sample.[12]

    • Observe the color of the resin beads and the solution.

  • Interpretation:

    • Yellow: The coupling is complete. No significant amount of free amine is present.[7][12]

    • Blue to Green: The coupling is incomplete. Unreacted amine is present, and a recoupling step is required.[7][12]

Protocol 3: Double Coupling Procedure

This procedure is recommended if the monitoring test indicates that the initial coupling was incomplete.[10]

  • Initial Coupling: Perform the first coupling reaction as described in Protocol 1.

  • Wash: After the first coupling, wash the resin thoroughly with DMF to remove all byproducts and unreacted reagents.

  • Repeat Coupling: Prepare a fresh solution of activated Boc-N-methyl-alanine using the same equivalents and procedure as the first coupling.

  • Second Incubation: Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • Final Wash and Confirmation: Wash the resin thoroughly and perform a final bromophenol blue test to confirm the completion of the reaction. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[13]

References

preventing racemization of Boc-N-methyl-alanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the racemization of Boc-N-methyl-alanine during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-N-methyl-alanine particularly prone to racemization during activation?

A1: N-methylated amino acids like Boc-N-methyl-alanine have a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group introduces steric hindrance around the alpha-carbon, which can slow down the desired peptide bond formation.[1] This prolonged exposure of the activated amino acid to basic reaction conditions increases the opportunity for racemization.[1] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

Q2: What is the main chemical pathway that leads to the racemization of N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1] The activated carboxyl group cyclizes to form the oxazolone, which has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[1] A secondary, less common pathway is direct enolization through proton abstraction from the activated amino acid.[1]

Q3: What are the most critical factors that influence the degree of racemization?

A3: Several factors significantly impact the extent of racemization during the coupling of N-methylated amino acids:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization.[1][2][3][4][5]

  • Base Selection: The strength and steric hindrance of the base used are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred to preserve stereochemical integrity.[3][6]

  • Reaction Temperature: Higher reaction temperatures increase the rate of racemization.[3] Performing the coupling at lower temperatures, such as 0°C, is often recommended.[5]

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization, with polar solvents sometimes promoting it.[4][7]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the risk of racemization by extending the lifetime of the reactive intermediate.[3][5]

Troubleshooting Guide

Issue: High degree of racemization detected in the final peptide product.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization with N-methylated amino acids. Uronium/aminium reagents like HATU, or phosphonium reagents like PyAOP, are generally preferred over standard carbodiimides (e.g., DIC, DCC) for these challenging couplings.[1][4][8] PyAOP is noted to be particularly effective.[1][8]
Absence or Ineffective Additive Always use a racemization-suppressing additive, especially when using carbodiimide-based reagents. Additives like HOAt and OxymaPure are more effective than HOBt at preventing epimerization.[1][4] The use of copper(II) chloride (CuCl₂) with HOBt or N-hydroxysuccinimide has also been reported to be effective.[4][8][9]
Strong or Excess Base Avoid strong, non-hindered bases like triethylamine (TEA).[6] Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[6] Ensure you are using the minimum amount of base required for the reaction.[6]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[3][5]
Prolonged Activation Time Minimize the pre-activation time before adding the amine component to reduce the lifetime of the racemization-prone activated intermediate.[3][5]
Inappropriate Solvent If the solubility of your reagents allows, consider using a less polar solvent to potentially reduce the rate of racemization.[4]

Issue: Low coupling yield or incomplete reaction.

Potential CauseRecommended Solution & Rationale
Steric Hindrance of the N-methyl Group The steric bulk of the N-methyl group can slow down the reaction.[1] To improve efficiency, you can increase the coupling time or perform a double or triple coupling.[1] Increasing the reaction temperature can also help, but this must be balanced with the increased risk of racemization.[1]
Ineffective Activation For difficult couplings, switch to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU.[1] Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin or the other amino acid.[4]
Ineffective Monitoring The standard ninhydrin test is not effective for monitoring the coupling of secondary amines like N-methylated amino acids. Use an alternative like the bromophenol blue test to accurately monitor the reaction's completion.[1][4]

Data Presentation

Table 1: Comparative Efficacy of Different Coupling Systems in Suppressing Racemization

The following table summarizes the expected racemization levels for sterically hindered or racemization-prone amino acids with various coupling reagents and additives. These trends are generally applicable to Boc-N-methyl-alanine.

Coupling ReagentAdditiveBaseExpected Racemization LevelNotes
DIC HOBtDIPEA / NMMLow to ModerateA classic and cost-effective method. Racemization is generally low but can be higher than with uronium or phosphonium salts.[10]
DIC OxymaPureDIPEA / NMMVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt and often demonstrates superior racemization suppression.[10]
HBTU HOBtDIPEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of reaction speed and low racemization.[10]
HATU HOAtDIPEA / NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low levels of racemization.[1][10]
PyAOP None (HOAt is part of its structure)DIPEA / NMMVery LowA phosphonium salt-based reagent known for its high efficiency and low racemization levels, particularly effective for N-methylated amino acids.[1][4][8]
PyBrOP NoneDIPEA / NMMLowDeveloped to overcome difficult couplings, including those involving N-methyl amino acids.[2]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of Boc-N-methyl-alanine (Solid Phase)

This protocol is designed to minimize racemization during the coupling of Boc-N-methyl-alanine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-N-methyl-L-alanine (4 equivalents)

  • HATU (4 equivalents)

  • N-methylmorpholine (NMM) (8 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before deprotection of the N-terminal Fmoc group.

  • Activation: In a separate reaction vessel, dissolve the Boc-N-methyl-L-alanine and HATU in DMF. Add the NMM to the solution.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of side reactions.[1]

  • Coupling: Add the activation mixture to the swelled and deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring: Remove a small sample of resin beads. Wash them thoroughly with DMF and then with methanol. Perform a bromophenol blue test to check for the presence of free amines.[1] A blue color indicates an incomplete reaction.

  • Washing: Once the reaction is complete (the beads remain yellow/orange), wash the resin thoroughly with DMF to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization via Marfey's Method

This protocol outlines a general procedure to determine the extent of racemization after coupling.

Materials:

  • Peptide sample containing the Boc-N-methyl-alanine residue

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone

  • 1 M NaHCO₃

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Standards of the L-L and L-D diastereomers

Procedure:

  • Hydrolysis: Place a small amount of the purified peptide in a hydrolysis tube and add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to dryness.[1]

  • Derivatization: Redissolve the amino acid hydrolysate in 50 µL of water. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.[1]

  • Reaction: Incubate the mixture at 40°C for 1 hour. After cooling, neutralize the solution with 20 µL of 1 M HCl and evaporate to dryness.

  • Sample Preparation for HPLC: Redissolve the derivatized sample in a suitable solvent (e.g., 50% ACN/water).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC. Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of N-methyl-alanine.[1] It is crucial to run standards of the L-L and L-D diastereomers to confirm the peak identities and retention times.[1]

  • Quantification: Integrate the peak areas of the L-L and L-D diastereomers to determine the percentage of the D-isomer, which corresponds to the level of racemization.

Visualizations

Racemization_Mechanism reactant reactant intermediate intermediate product product reagent reagent condition condition Boc_N_Me_Ala Boc-N-Me-Ala-OH Activated_Ester Activated Intermediate Boc_N_Me_Ala->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ L_Peptide L-L Dipeptide (Desired Product) Enolate->L_Peptide + Amine (Nu: attack) D_Peptide D-L Dipeptide (Racemized Product) Enolate->D_Peptide + Amine (Nu: attack)

Caption: The primary mechanism of racemization for Boc-N-methyl-alanine.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start High Racemization Detected check_reagent Using Carbodiimide (e.g., DIC)? start->check_reagent check_additive Additive Used (HOAt/Oxyma)? check_reagent->check_additive Yes switch_reagent Switch to Phosphonium (e.g., PyAOP) or Uronium/Aminium (e.g., HATU) reagent. check_reagent->switch_reagent No check_base Base Used (e.g., DIPEA/NMM)? check_additive->check_base Yes add_additive Add HOAt or OxymaPure. HOAt is superior to HOBt. check_additive->add_additive No check_temp Reaction Temp > 0°C? check_base->check_temp Yes switch_base Using DIPEA or TEA? Switch to weaker base (NMM) and use min. amount. check_base->switch_base No racemization_minimized Racemization Minimized check_temp->racemization_minimized No lower_temp Perform coupling at 0°C. check_temp->lower_temp Yes add_additive->check_base switch_reagent->check_base switch_base->check_temp lower_temp->racemization_minimized

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental_Workflow step_node step_node sub_step_node sub_step_node monitor_node monitor_node result_node result_node resin_prep 1. Prepare Resin (Swell & Deprotect) activation_mix 2. Prepare Activation Mix (Boc-N-Me-Ala + Reagent + Base in DMF) resin_prep->activation_mix pre_activation 3. Pre-activate (2-5 min @ RT) activation_mix->pre_activation coupling 4. Add Activation Mix to Resin (Couple for 2-4h) pre_activation->coupling monitoring 5. Monitor Reaction (Bromophenol Blue Test) coupling->monitoring washing 6. Wash Resin (Remove excess reagents) monitoring->washing Reaction Complete next_step Proceed to next coupling step washing->next_step

Caption: Experimental workflow for low-racemization activation and coupling.

References

optimization of reaction conditions for Boc-N-methyl-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Boc-N-methyl-L-alanine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of Boc-N-methyl-L-alanine?

A1: The synthesis of Boc-N-methyl-L-alanine typically involves two key steps: the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the nitrogen atom. A common approach is the N-methylation of Boc-L-alanine using a methylating agent in the presence of a base.

Q2: Why is my reaction yield for Boc-N-methyl-L-alanine consistently low?

A2: Low yields in this synthesis can be attributed to several factors. Steric hindrance from the bulky Boc group and the methyl group can slow down the reaction.[1][2] Incomplete reaction, side reactions, or suboptimal purification can also contribute to a lower yield. It is crucial to optimize reaction conditions such as the choice of base, solvent, temperature, and reaction time.

Q3: What are the most common side reactions observed during the synthesis of Boc-N-methyl-L-alanine?

A3: A primary side reaction of concern is racemization, where the stereochemistry of the alpha-carbon is altered. This can be minimized by using appropriate coupling reagents and additives like HOAt or Oxyma Pure if the synthesis is part of a peptide coupling.[1] Another potential issue is the formation of byproducts due to over-methylation or reactions with the solvent.

Q4: How can I effectively purify the final Boc-N-methyl-L-alanine product?

A4: Purification is commonly achieved through flash column chromatography on silica gel.[3] The choice of eluent is critical for good separation. Following chromatography, recrystallization can be employed to obtain a highly pure product.[4] Monitoring the purification process by thin-layer chromatography (TLC) is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to No Product Formation Inactive reagentsEnsure the freshness and purity of all reagents, especially the methylating agent and the base.
Suboptimal reaction temperatureGently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[1]
Insufficient reaction timeExtend the reaction time and monitor the progress using TLC or HPLC.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reactionAllow the reaction to proceed for a longer duration or consider a second addition of the limiting reagent.
Side reactionsOptimize the reaction conditions (temperature, solvent, base) to minimize the formation of byproducts.
Degradation of productEnsure appropriate work-up and purification conditions to prevent the degradation of the Boc-protected amino acid.
Difficulty in Removing Byproducts Similar polarity of product and byproductsOptimize the mobile phase for column chromatography to achieve better separation. Consider using a different purification technique like preparative HPLC.
Racemization of the Product Harsh reaction conditionsUse milder bases and reaction conditions. Analyze the enantiomeric purity of the product using chiral HPLC.[4]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-alanine

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • L-alanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of L-alanine in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents) at 0°C.[3]

  • Add di-tert-butyl dicarbonate (1.0 equivalent) to the mixture at 0°C.[3]

  • Stir the reaction mixture at room temperature for 10 hours.[3]

  • Remove the volatile components of the reaction mixture under reduced pressure.

  • Dilute the remaining solution with water.

  • Extract the aqueous phase three times with ethyl acetate.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-alanine.[3]

Protocol 2: N-methylation of Boc-L-alanine

This protocol outlines a general approach to N-methylation.

Materials:

  • Boc-L-alanine

  • Methyl iodide (MeI)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve Boc-L-alanine in anhydrous THF.

  • Carefully add sodium hydride (NaH) to the solution. The use of NaH with a free carboxylic acid has been shown to proceed selectively at the nitrogen due to chelation of the carboxylate by the sodium ion.[5][6]

  • Add methyl iodide (MeI) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Visual Guides

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Methylation start L-alanine boc_protection React with (Boc)₂O and NaHCO₃ in THF/H₂O start->boc_protection workup1 Aqueous Work-up & Extraction boc_protection->workup1 boc_alanine Boc-L-alanine workup1->boc_alanine methylation React with MeI and NaH in THF boc_alanine->methylation workup2 Quench & Aqueous Work-up methylation->workup2 purification Column Chromatography workup2->purification final_product Boc-N-methyl-L-alanine purification->final_product

Caption: Experimental workflow for the synthesis of Boc-N-methyl-L-alanine.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_issues Purification Issues start->purification_issues optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions characterize Characterize Byproducts side_reactions->characterize improve_purification Improve Purification (Solvent System, Technique) purification_issues->improve_purification

References

side reactions associated with Boc-N-methyl-alanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-N-methyl-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using Boc-N-methyl-alanine in solid-phase peptide synthesis (SPPS)?

The use of Boc-N-methyl-alanine in SPPS presents several challenges, primarily stemming from its structural properties. The N-methyl group introduces significant steric hindrance, which can lead to incomplete coupling reactions and low yields.[1][2] N-methylated amino acids are also particularly susceptible to racemization during the activation and coupling steps.[3][4] Additionally, the steric bulk can impede the complete removal of the Boc protecting group, resulting in truncated peptide sequences.[2]

Q2: Which coupling reagents are most effective for Boc-N-methyl-alanine?

Standard coupling reagents like DCC/HOBt may prove inefficient due to the steric hindrance of Boc-N-methyl-alanine.[1] More potent uronium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyAOP and PyBOP, are recommended to overcome the steric barrier and facilitate efficient coupling.[1][5]

Q3: How can I minimize racemization when coupling Boc-N-methyl-alanine?

Racemization is a significant concern with N-methylated amino acids.[3][4] To suppress epimerization, it is advisable to use coupling reagents with additives like HOAt or Oxyma Pure. In some cases, the addition of CuCl₂ to the coupling reaction has been shown to eliminate racemization of N-methylated amino acids.[3] Minimizing the pre-activation time of the amino acid and performing the coupling at room temperature or lower can also help reduce the risk of racemization.[6]

Q4: What is diketopiperazine formation, and how can it be prevented when using Boc-N-methyl-alanine?

Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage, leading to the cleavage of the peptide from the resin.[1][7] This is particularly prevalent with N-methylated amino acids. In Boc-based synthesis, this side reaction can be suppressed by employing in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling Steric Hindrance: The N-methyl group and the Boc protecting group create significant steric bulk, slowing down the reaction.[1][5]1. Double Couple: Perform the coupling reaction twice with fresh reagents.[1][5]2. Increase Reaction Time & Temperature: Extend the coupling time and consider gently heating the reaction to 30-50°C.[1][5]3. Use Potent Coupling Reagents: Switch to more powerful reagents like HATU, HBTU, or HCTU.[1][5]
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, making reactive sites inaccessible.[5]1. Change Solvent: Switch to a solvent like NMP or add DMSO to disrupt aggregation.[7]2. Sonication: Apply sonication to the reaction mixture to break up aggregates.[7]
Presence of Diastereomeric Impurities Racemization: The chiral center of Boc-N-methyl-alanine is prone to epimerization during activation.[3][4]1. Use Additives: Incorporate racemization-suppressing additives like HOAt or Oxyma Pure into your coupling protocol.2. Add CuCl₂: For certain coupling methods, the addition of CuCl₂ can eliminate racemization.[3]3. Optimize Conditions: Minimize pre-activation time and maintain a low reaction temperature.[6]
Truncated Peptide Sequences Incomplete Boc Deprotection: The steric bulk around the N-methyl group can hinder the complete removal of the Boc protecting group.[1][2]1. Extend Deprotection Time: Increase the duration of the TFA deprotection step.[1]2. Repeat Deprotection: After the initial deprotection, wash the resin and repeat the TFA treatment.[1]3. Ensure Efficient Agitation: Proper mixing is crucial to ensure all sites on the resin are accessible.[1]
Peptide Cleavage at the Dipeptide Stage Diketopiperazine Formation: The N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a cyclic diketopiperazine and cleaving the peptide.[1][7]1. Use In Situ Neutralization: Neutralize the TFA salt of the N-terminal amine in the presence of the activated amino acid to minimize the time the free amine is available for cyclization.[7][8]

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-N-methyl-alanine using HATU

This protocol is designed to overcome the steric hindrance associated with Boc-N-methyl-alanine.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20 minutes. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Boc-N-methyl-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Racemization Suppression using WSCI and CuCl₂

This protocol is adapted from a method shown to eliminate racemization for N-methylated amino acids.[3]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-N-methyl-alanine (2 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) (2 eq.), and CuCl₂ (2 eq.) in DMF.

  • Coupling: Add the coupling cocktail to the neutralized peptide-resin. Agitate the mixture at room temperature for 6-12 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Boc_Deprotection Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Generates TFA Salt Coupling Coupling: Boc-N-Me-Ala-OH + Coupling Reagent Neutralization->Coupling Frees N-terminal Amine Wash Wash (DMF & DCM) Coupling->Wash Cycle Repeat Cycle or Final Cleavage Wash->Cycle

Caption: Standard Boc-SPPS Cycle for Incorporating Boc-N-methyl-alanine.

Troubleshooting_Logic Incomplete_Coupling Incomplete Coupling Detected (e.g., Positive Kaiser Test) Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Yes Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Incomplete_Coupling->Change_Reagent Persistent Issue Increase_Temp_Time Increase Reaction Temperature and Time Incomplete_Coupling->Increase_Temp_Time Alternative Check_Racemization Analyze for Diastereomers (HPLC/MS) Double_Couple->Check_Racemization Change_Reagent->Check_Racemization Increase_Temp_Time->Check_Racemization Use_Additive Incorporate Racemization Suppressant (e.g., HOAt, CuCl2) Check_Racemization->Use_Additive Racemization Detected Final_Peptide Purified Peptide Check_Racemization->Final_Peptide No Racemization Use_Additive->Final_Peptide

Caption: Troubleshooting Workflow for Boc-N-methyl-alanine Coupling.

Racemization_Pathway Boc_N_Me_Ala Boc-N(Me)-Ala-OH L-Configuration Activation Activation (Coupling Reagent) Boc_N_Me_Ala->Activation Oxazolone Oxazolone Intermediate Planar & Achiral Activation->Oxazolone Formation L_Peptide Desired Peptide L-N-Me-Ala Oxazolone->L_Peptide Nucleophilic Attack (Desired Pathway) D_Peptide Racemized Peptide D-N-Me-Ala Oxazolone->D_Peptide Nucleophilic Attack (Side Reaction)

References

Technical Support Center: Purification of N-Methyl-Alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with N-methyl-alanine-containing peptides. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-methyl-alanine so difficult to purify?

The primary challenges stem from the structural changes introduced by the N-methyl group:

  • Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the peptide's overall lipophilicity and hydrophobicity.[1][2] This leads to stronger retention on reversed-phase HPLC columns, often causing co-elution with other hydrophobic impurities.[2]

  • Steric Hindrance During Synthesis: The N-methyl group is sterically bulky, which can impede coupling reactions during solid-phase peptide synthesis (SPPS).[3][4] This often results in lower crude purity and a higher prevalence of deletion sequences, which are challenging to separate from the target peptide.[2][4]

  • Tendency to Aggregate: Highly hydrophobic peptides, including N-methylated ones, are prone to aggregation.[3] During HPLC purification, high local concentrations within the column can trigger aggregation, leading to peak broadening, reduced recovery, and even precipitation on the column.[2][3]

  • Altered Solubility: N-methylated peptides may have poor solubility in the standard aqueous mobile phases used for RP-HPLC, making sample preparation and injection difficult.[2]

Q2: What is the standard purification method for N-methylated peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for purifying synthetic peptides, including those with N-methyl-alanine.[5][6] The separation is based on the hydrophobic interaction between the peptide and the stationary phase (typically C18-modified silica).[6] Peptides are eluted using a gradient of increasing organic solvent, usually acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[5]

Q3: How does N-methylation affect the crude purity and final yield of my peptide?

Incorporating N-methylated amino acids almost always lowers the final crude yield and purity compared to a standard peptide sequence.[4] The synthetic difficulties in achieving complete coupling lead to more side products, such as deletion sequences. This necessitates more rigorous and careful purification protocols to isolate the desired product, which can further reduce the final isolated yield.[4]

Q4: Can I use a standard Ninhydrin test to monitor coupling to an N-methylated residue during synthesis?

No, the standard ninhydrin test does not work for N-methylated amines because it requires a primary amine to produce the characteristic color change. The Bromophenol Blue test should be used instead to monitor the completion of coupling reactions involving N-methylated amino acids.[3]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: My N-methylated peptide won't dissolve in the HPLC mobile phase.
  • Cause: Increased hydrophobicity and potential aggregation.[2] N-methylated peptides are often less soluble in aqueous solutions.

  • Solution:

    • Always test on a small aliquot first to find a suitable solvent system before dissolving the entire batch.[3]

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]

    • Once dissolved, carefully dilute the sample with the initial HPLC mobile phase (e.g., 95% Water/TFA, 5% Acetonitrile/TFA) to the desired concentration.

    • If the peptide precipitates upon dilution, try diluting with a mobile phase containing a higher percentage of organic solvent.

    • Centrifuge the final solution at high speed to pellet any undissolved material before injection.[3]

Problem 2: During the HPLC run, I see a very broad peak or no peak at all, and recovery is low.
  • Cause: This is often due to on-column aggregation or precipitation.[3] The high concentration of the peptide as it moves in a tight band through the column can cause it to aggregate and crash out of solution.

  • Solution:

    • Reduce Sample Load: Inject a smaller amount of the peptide onto the column.

    • Modify the Gradient: Use a shallower gradient (e.g., a 0.5% change in acetonitrile per minute instead of 1%) to reduce the concentration of the peptide as it elutes.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape and reduce aggregation.[7]

    • Change Mobile Phase Additives: In some cases, switching from TFA to another ion-pairing agent like formic acid (FA) or using additives can help.

Problem 3: I can't separate my target peptide from a closely eluting impurity.
  • Cause: The impurity may be a deletion sequence or a side product with very similar hydrophobicity to the target peptide, a common issue with N-methylated peptide synthesis.[2]

  • Solution:

    • Optimize the Gradient: A very shallow gradient around the elution point of your peptide can increase resolution.

    • Change Selectivity:

      • Stationary Phase: Switch from a C18 column to a C8, C4, or Phenyl column. The different hydrophobicity and selectivity of these phases may resolve the peaks.[7]

      • Organic Modifier: Try a different organic solvent, such as methanol, in place of acetonitrile.

    • Employ Orthogonal Purification: If RP-HPLC alone is insufficient, a secondary purification step using a different separation mechanism is recommended.[8] Techniques like ion-exchange chromatography can be effective.

Data Presentation

The synthesis of N-methylated peptides is sensitive to reaction conditions, which significantly impacts the purity of the crude product that must then be purified.

Table 1: Impact of Synthesis Conditions on Crude Purity of (N-Me)DWG-NH₂

N-Methylation ConditionResulting HPLC Purity of Crude ProductReference
Standard procedure with second DBU treatment26%[9]
Attempted methylation at a higher temperature (40 °C)11%[9]
Abandonment of the second DBU/dimethylsulfate treatment (UA)54%[9]
Microwave-assisted synthesis (MW)73%[9]

Data sourced from a study on time-reduced N-methylation techniques, illustrating how optimization can dramatically improve crude purity before purification.[9]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of N-Methylated Peptides

This protocol provides a starting point for purifying peptides containing N-methyl-alanine. Optimization will be required based on the specific properties of your peptide.[2]

1. Materials & System:

  • HPLC System: Preparative HPLC with a gradient controller and UV detector (210-220 nm).[5][6]

  • Column: Reversed-phase C18 column (porosity and particle size should be chosen based on peptide size).[7]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[5]

  • Sample Solvent: See Troubleshooting Guide for solubility issues.

2. Procedure:

  • Sample Preparation: Dissolve the crude peptide as described in the troubleshooting guide above. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until the baseline is stable.

  • Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Run a linear gradient to elute the peptide. A typical starting gradient is 5% to 65% Mobile Phase B over 60 minutes. This should be optimized for your specific peptide.

  • Fraction Collection: Collect fractions (typically 1-minute intervals) as peaks elute from the column, paying close attention to the main peak corresponding to your target peptide.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Lyophilization: Pool the fractions that contain the pure peptide (>95% purity or desired level) and lyophilize to obtain the final product as a white, fluffy powder.[2]

Protocol 2: In Vitro Protease Stability Assay

N-methylation is often performed to increase a peptide's resistance to enzymatic degradation.[10] This assay compares the stability of the N-methylated peptide to its non-methylated counterpart.

1. Materials:

  • N-methylated peptide and native (non-methylated) control peptide.

  • Protease solution (e.g., trypsin, chymotrypsin, or serum plasma).

  • Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching Solution (e.g., 10% TFA).

  • HPLC-MS system for analysis.

2. Procedure:

  • Sample Preparation: Prepare stock solutions of both the N-methylated and native peptides in the reaction buffer (e.g., 1 mg/mL).[10]

  • Incubation: In separate tubes, incubate a known amount of each peptide with the protease solution at 37°C. Include a control reaction for each peptide without any protease.[10]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.[10]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[10]

  • Analysis: Analyze the samples by HPLC-MS to quantify the percentage of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides to compare their stability.[10]

Visualizations

Diagrams illustrating key workflows can help clarify complex processes.

Purification_Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Crude Crude N-Me-Peptide Solubility Solubility Test (Small Aliquot) Crude->Solubility Dissolve Dissolve in minimal DMSO or DMF Solubility->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Centrifuge Centrifuge & Filter Dilute->Centrifuge Inject Inject Sample Centrifuge->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analytical HPLC of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: General workflow for the purification of N-methylated peptides.

Troubleshooting_Aggregation Start Problem: Broad peaks, low recovery, or peak tailing CheckLoad Is sample load high? Start->CheckLoad ReduceLoad Action: Reduce injection volume/ concentration CheckLoad->ReduceLoad Yes CheckGradient Is the gradient steep? CheckLoad->CheckGradient No ReduceLoad->CheckGradient ShallowGradient Action: Decrease gradient slope (%B/min) CheckGradient->ShallowGradient Yes CheckTemp Is run at room temp? CheckGradient->CheckTemp No ShallowGradient->CheckTemp IncreaseTemp Action: Increase column temp (e.g., 40-50 °C) CheckTemp->IncreaseTemp Yes ConsiderOrtho Problem Persists: Consider orthogonal purification (e.g., Ion Exchange) CheckTemp->ConsiderOrtho No IncreaseTemp->ConsiderOrtho

Caption: Troubleshooting workflow for aggregation-related issues in HPLC.

References

minimizing steric hindrance in N-methyl-alanine acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during N-methyl-alanine acylation reactions, with a focus on minimizing steric hindrance.

Frequently Asked questions (FAQs)

Q1: Why is steric hindrance a significant issue in the acylation of N-methyl-alanine?

A1: The presence of a methyl group on the amide nitrogen in N-methyl-alanine creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile.[1] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine. This difficulty is particularly pronounced when coupling two consecutive N-methylated amino acids and can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[1]

Q2: What are the initial indicators of a difficult coupling reaction due to steric hindrance?

A2: Common signs of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine.[1] A complete reaction is signified by a yellow color.[1]

  • Low Yield: The final peptide yield is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may reveal peptides that are missing the N-methyl-alanine residue.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids like N-methyl-alanine?

A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings. More potent reagents are generally required.[2] Onium-salt-based reagents are often the preferred choice.[3] Reagents such as HATU, COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma, are highly recommended.[4][5] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP have proven effective.[6] In some cases, the in-situ generation of Fmoc-amino acid chlorides can be a powerful strategy.[2]

Q4: How can microwave irradiation assist in overcoming steric hindrance in N-methyl-alanine acylation?

A4: Microwave-enhanced solid-phase peptide synthesis (SPPS) can drive conventionally difficult couplings of bulky amino acids, like N-methyl-alanine, to completion quickly and efficiently.[7] Microwave heating can lead to dramatic reductions in synthesis times and an increase in the purity of the crude peptide.[8] However, it is important to note that for some amino acids, such as Arginine, microwave heating can sometimes increase the likelihood of side reactions like lactam formation.[3]

Q5: What is "double coupling" and when should it be used?

A5: "Double coupling" is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents. This is often necessary to ensure complete reaction when coupling sterically hindered amino acids like N-methyl-alanine, especially if a qualitative test like the Bromophenol Blue test indicates an incomplete reaction after the first coupling.[9]

Troubleshooting Guide

This section addresses common problems encountered during N-methyl-alanine acylation reactions and provides systematic solutions.

Problem 1: Incomplete coupling reaction (e.g., positive bromophenol blue test).

Possible Cause Suggested Solution
Insufficient Reagent Potency Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings, consider PyBroP.[2]
Inadequate Reaction Time Extend the coupling time. For N-methylated amino acids, reaction times of 4 hours or even overnight may be necessary.[9]
Suboptimal Temperature Consider a moderate increase in temperature (e.g., to 50°C) or use a microwave synthesizer.[1]
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[9]
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[1]

Problem 2: Low yield of the final peptide.

Possible Cause Suggested Solution
Cumulative Incomplete Couplings Monitor each coupling step carefully using a colorimetric test like the bromophenol blue test. Perform a recoupling if the test is positive before proceeding.[1]
Side Reactions Use a coupling additive like HOAt or Oxyma to suppress side reactions.[4] For on-resin N-methylation protocols, ensure complete sulfonylation before methylation to prevent unwanted side products.
Premature Cleavage/Chain Loss If using a hyper-acid sensitive resin, ensure that all reaction conditions are strictly non-acidic until the final cleavage step.

Problem 3: Presence of deletion sequences in the final product.

Possible Cause Suggested Solution
Highly Sterically Hindered Coupling For couplings between two N-methylated residues, use the strongest available coupling methods and extended reaction times. Consider the in-situ generation of amino acid chlorides.[1]
Incomplete Deprotection Ensure complete removal of the Fmoc protecting group by treating with 20% piperidine in DMF and confirming with a colorimetric test.
Aggregation of the Peptide Chain Use solvents known to disrupt aggregation, such as NMP, or consider the use of microwave heating.[8]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyKey AdvantagesPotential Disadvantages/Side Reactions
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings, fast reaction rates, and generally low epimerization.[9]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[5]
HBTU Uronium/Aminium SaltHighCost-effective and reliable for many standard couplings.[9]Less effective than HATU for highly hindered systems, can lead to incomplete reactions.[2]
COMU Uronium/Aminium SaltVery HighCoupling efficiencies comparable to HATU, with a better safety profile (incorporates Oxyma instead of explosive HOBt/HOAt).[10]
PyBOP Phosphonium SaltHighRobust and efficient, avoids carcinogenic byproducts associated with BOP.Can be less reactive than uronium salts for the most challenging couplings.[6]
PyBroP Phosphonium SaltVery HighParticularly effective for the most difficult couplings, such as between two N-methylated amino acids.

Table 2: Impact of Microwave-Assisted vs. Conventional Synthesis on a Difficult Peptide Sequence

Synthesis MethodKey ParametersCrude Purity (%)Observations
Conventional (Ambient Temperature) Double couplingLowComplex mixture of truncated peptides.[3]
Microwave-Assisted Double couplingSignificantly ImprovedEffective in accelerating reactions and overcoming aggregation, but may require optimization for specific residues like Arginine.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-methyl-L-alanine Containing Peptide using HATU

This protocol outlines a general workflow for the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating N-methyl-L-alanine.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]

  • N-methyl-L-alanine Coupling:

    • Use a potent coupling reagent like HATU (2.9 equivalents).[11]

    • In a separate tube, dissolve Fmoc-N-Me-Ala-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[11]

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[11]

    • Add the activated amino acid solution to the deprotected resin.[11]

    • Extend the coupling time to 4 hours or overnight if needed.[9]

    • Consider performing a double coupling to ensure complete reaction.[9]

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.[9]

  • Monitoring: Monitor the completion of the coupling using the Bromophenol Blue test. A yellow color indicates a complete reaction, while blue or green suggests an incomplete reaction.[1]

  • Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the peptide using reverse-phase HPLC.[8]

Protocol 2: Coupling of N-Methyl Amino Acids with PyBroP

This protocol is for particularly difficult couplings.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Resin Suspension: Suspend the resin in DCM (10 mL/gram resin).[12]

  • Amino Acid and Reagent Addition: Dissolve 2 equivalents of the protected N-methyl amino acid in DCM or DMF and add the solution to the resin. Add 2 equivalents of PyBroP®.[12]

  • Reaction Initiation: Cool the mixture to 0°C and add 6 equivalents of DIPEA.[12]

  • Reaction Progression: Mix for 1 minute at 0°C and then for 1 hour at room temperature.[12]

  • Washing: Filter the resin and wash with DCM.[12]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Step (Fmoc-N-Me-Ala-OH, Coupling Reagent, Base) wash1->coupling monitor Monitor with Bromophenol Blue Test coupling->monitor wash2 DMF Wash wash2->deprotection Next Cycle cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage Final Cycle monitor->wash2 purification Precipitation & Purification (HPLC) cleavage->purification

Caption: General workflow for one cycle of N-methyl-alanine incorporation in SPPS.

troubleshooting_workflow start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_coupling Perform Double Coupling start->double_coupling monitor_again Monitor Reaction Completion double_coupling->monitor_again change_reagents Change Coupling Reagents (e.g., to HATU, COMU) monitor_again->change_reagents Positive Test end_success Coupling Complete (Proceed to Next Step) monitor_again->end_success Negative Test extend_time Extend Reaction Time change_reagents->extend_time end_failure Consider Capping Unreacted Amines change_reagents->end_failure If still positive increase_temp Increase Temperature / Use Microwave extend_time->increase_temp increase_temp->monitor_again

Caption: Troubleshooting workflow for incomplete N-methyl-alanine acylation.

References

scale-up challenges for the production of Boc-N-methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Boc-N-methyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing Boc-N-methyl-L-alanine at scale?

A1: There are two primary stages: first, the synthesis of the N-methyl-L-alanine precursor, and second, the Boc-protection step. For the precursor, common scalable methods include the reductive amination of L-alanine and fermentative processes.[1][2] The subsequent Boc-protection is typically achieved by reacting N-methyl-L-alanine with di-tert-butyl dicarbonate ((Boc)₂O).[3][4]

Q2: Why is the Boc-protection of N-methyl-L-alanine often slow or incomplete?

A2: The primary reasons for inefficient Boc protection on N-methylated amino acids are steric hindrance and the lower nucleophilicity of the secondary amine compared to a primary amine.[5] The methyl group physically obstructs the approach of the bulky (Boc)₂O reagent. Additionally, the starting material, N-methyl-L-alanine, can have poor solubility in standard organic solvents due to its zwitterionic nature, further slowing the reaction.[6]

Q3: What are common side reactions and impurities I should be aware of during scale-up?

A3: During the synthesis of the N-methyl-L-alanine precursor via reductive amination, a common impurity is di-N-methyl-L-alanine if the methylation conditions are not carefully controlled.[2] During the Boc-protection step, unreacted N-methyl-L-alanine is a common impurity. If a catalyst like 4-dimethylaminopyridine (DMAP) is used too aggressively, side reactions can occur on other functional groups, or potentially lead to di-Boc protection, though this is less common for secondary amines.[][8]

Q4: Can I use the same purification methods for lab-scale and large-scale production?

A4: While the principles are the same, the methods must be adapted for scale. Flash column chromatography, common in labs, is often not economically viable for large-scale industrial production.[9] At scale, purification strategies shift towards crystallization, liquid-liquid extraction, and ion-exchange chromatography, which are more amenable to large volumes.[10][11][12]

Troubleshooting Guide

Problem 1: Low Yield in the Boc-Protection Step

Low yield is a frequent challenge when scaling up the synthesis of Boc-N-methyl-L-alanine. The following guide helps diagnose and resolve potential causes.

Low_Yield_Troubleshooting start Low Yield Observed q1 Was the starting material (N-methyl-L-alanine) fully dissolved? start->q1 a1_no No q1->a1_no No q2 Were reaction conditions optimal? q1->q2 Yes s1 Improve Solubility: - Use a co-solvent system (e.g., Acetone/Water, MeOH/Water). - Adjust pH to break the zwitterionic form before reaction. - Increase reaction temperature moderately. a1_no->s1 a2_no No q2->a2_no No q3 Was the work-up procedure effective? q2->q3 Yes s2 Optimize Conditions: - Increase reaction time (e.g., 12-24h). - Ensure efficient stirring for large volumes. - Increase equivalents of (Boc)₂O (e.g., 1.2-1.5 eq.). - Maintain optimal pH (8-10) with controlled base addition. a2_no->s2 a3_no No q3->a3_no No s3 Refine Work-up: - Ensure complete extraction of the product. - Use multiple extractions with an appropriate organic solvent. - Avoid emulsion formation during extraction. - Ensure pH is correctly adjusted to protonate the carboxylic acid for extraction. a3_no->s3

Caption: Troubleshooting flowchart for low yield in Boc-N-methyl-L-alanine synthesis.

The choice of solvent and base can significantly impact reaction time and yield.

ParameterCondition ACondition BCondition C
Solvent System Dioxane/WaterAcetone/Water[4]Methanol
Base NaOHTriethylamine (Et₃N)[4]NaHCO₃
Temperature 0°C to RT0-40°C[4]Room Temperature
Typical Reaction Time 12-24 hours2-4 hours[4]8-16 hours
Reported Yield Moderate to HighHigh[4]Moderate
Problem 2: Product Purity Issues (e.g., residual starting material, byproducts)

Achieving high purity is critical for pharmaceutical applications.

MethodAdvantagesDisadvantagesScale-Up Feasibility
Recrystallization Cost-effective, can yield very high purity.[10]Requires finding a suitable solvent system; potential for product loss in mother liquor.[12]High
Liquid-Liquid Extraction Excellent for removing water-soluble or acid/base-soluble impurities.[10]Can lead to emulsions; requires large solvent volumes.High
Ion-Exchange Chromatography Highly effective for separating charged molecules like amino acids from neutral impurities.[11]Requires significant capital investment and large buffer volumes; resin regeneration is necessary.[11]Moderate to High
Silica Gel Chromatography High resolution for a wide range of compounds.[9]Generally not cost-effective for multi-kilogram scale due to solvent consumption and cost of silica.[13]Low

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-methyl-L-alanine via Reductive Amination

This protocol is adapted from common lab-scale procedures for larger-scale synthesis.[1]

Materials:

  • L-alanine

  • Aqueous Formaldehyde (37%)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reactor, dissolve L-alanine in deionized water and cool the solution to 0-5°C using a chiller.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (1.1 equivalents) to the solution, ensuring the temperature is maintained below 5°C. Stir for 1 hour.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of cold water. Add this solution dropwise to the reactor, keeping the internal temperature below 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Carefully quench the reaction by slowly adding hydrochloric acid until the pH is acidic (pH ~2-3) to decompose excess borohydride.

  • Isolation: The product can be isolated using ion-exchange chromatography or by carefully adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.[1][11]

Protocol 2: Boc-Protection of N-methyl-L-alanine

This protocol is a generalized method for large-scale Boc protection.[4]

Materials:

  • N-methyl-L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl Acetate

  • Citric Acid Solution (10%)

  • Brine

Procedure:

  • Dissolution: Suspend N-methyl-L-alanine in a mixture of acetone and water in the main reactor.

  • Base Addition: Cool the mixture to 0-5°C and add triethylamine (2.0 equivalents) to dissolve the amino acid.

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.2 equivalents) in acetone to the reactor slowly, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or HPLC.[4]

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Add ethyl acetate to the remaining aqueous solution.

    • Cool the mixture to 0-5°C and acidify to pH 3 with a cold 10% citric acid solution.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude Boc-N-methyl-L-alanine by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boc Protection cluster_2 Stage 3: Purification A L-Alanine B Reductive Amination (Formaldehyde, NaBH₄) A->B C N-methyl-L-alanine B->C E Boc-N-methyl-L-alanine (Crude Product) C->E D Boc Anhydride ((Boc)₂O) Base (Et₃N) D->E F Work-up & Extraction E->F G Recrystallization F->G H Final Product (>99% Purity) G->H

Caption: General workflow for the production of Boc-N-methyl-L-alanine.

References

resolving epimerization during the synthesis of N-methyl-alanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of epimerization during the synthesis of peptides containing N-methyl-alanine.

Troubleshooting Guide: Resolving Epimerization

This guide is designed to help you identify the potential causes of epimerization in your N-methyl-alanine peptide synthesis and provides systematic steps to mitigate this side reaction.

Initial Assessment: High Degree of Epimerization Detected

If you have identified a high percentage of the undesired D-diastereomer in your peptide product, follow these steps to troubleshoot the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in preventing epimerization, especially for sterically hindered N-methylated amino acids.

Question: My current protocol using a carbodiimide-based reagent (e.g., DCC, DIC) shows significant epimerization. What should I do?

Answer: Carbodiimide-based reagents can be effective, but often require additives to suppress racemization.[1]

  • Recommendation 1: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®. HOAt is generally considered superior to HOBt in reducing epimerization.[2][3]

  • Recommendation 2: For particularly difficult couplings, consider switching to a phosphonium-based reagent like PyAOP or a uronium/aminium-based reagent such as HATU, which are known to be highly effective for coupling N-methyl amino acids with low racemization.[1][2][4] Halogenophosphonium reagents like PyBrOP have also been specifically developed for such challenging couplings.[2][5]

Step 2: Assess the Base and Reaction Conditions

The base used for neutralization and to facilitate the coupling reaction can significantly influence the extent of epimerization.

Question: I am using Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as the base and still observing epimerization. What are my options?

Answer: While commonly used, strong and sterically unhindered bases can promote the formation of the oxazolone intermediate, which is the primary pathway for racemization.[2]

  • Recommendation 1: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce the rate of epimerization.[3][6]

  • Recommendation 2: Carefully control the stoichiometry of the base. An excess of base can accelerate epimerization.

Step 3: Refine Your Coupling Protocol and Reaction Parameters

Factors such as temperature, solvent, and reaction time play a crucial role in controlling epimerization.

Question: I am using microwave synthesis to speed up the coupling, but this seems to increase epimerization. How can I optimize this?

Answer: Elevated temperatures, including those achieved during microwave-assisted synthesis, can significantly increase the rate of racemization.[7][8]

  • Recommendation 1: For microwave-assisted couplings of sensitive residues like N-methyl-alanine, consider lowering the temperature from a standard 80°C to 50°C.[8][9]

  • Recommendation 2: Alternatively, perform the coupling of the N-methyl-alanine residue at room temperature and use microwave heating for the other, less sensitive amino acids in the sequence.[8]

  • Recommendation 3: The polarity of the solvent can also play a role. While DMF and NMP are common, for problematic couplings, consider exploring less polar solvent systems.[6][10]

Quantitative Data Summary

The following tables summarize the impact of different reagents and conditions on the extent of epimerization.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAdditiveBase% Epimerization (Typical)Reference
DIC/DCCNoneDIPEAHigh[2]
DIC/DCCHOBtDIPEAModerate[1][2]
DIC/DCCHOAtDIPEALow[2][11]
HATUNoneDIPEA/NMMLow[1][2][5]
PyAOPNoneDIPEA/NMMVery Low[1][2][4]
PyBrOPNoneDIPEALow[2][5]

Table 2: Influence of Base on Epimerization

BasepKaSteric HindranceTendency for EpimerizationReference
Triethylamine (TEA)10.75LowHigh[2]
Diisopropylethylamine (DIPEA)10.1HighModerate to High[3]
N-Methylmorpholine (NMM)7.38ModerateLow to Moderate[3]
2,4,6-Collidine7.43HighLow[3][6]

Experimental Protocols

Protocol 1: Quantification of Epimerization using Marfey's Method

Marfey's method is a reliable technique to determine the enantiomeric purity of the amino acids within a synthesized peptide.[2]

1. Peptide Hydrolysis: a. Place 1-2 mg of the purified peptide in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl to complete dryness.

2. Derivatization with Marfey's Reagent (L-FDAA): a. Redissolve the amino acid hydrolysate in 50 µL of deionized water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Add 20 µL of 1 M NaHCO₃. d. Incubate the mixture at 40°C for 1 hour in a water bath. e. After incubation, add 10 µL of 2 M HCl to stop the reaction. f. Evaporate the solvent to dryness.

3. HPLC Analysis: a. Reconstitute the derivatized sample in 500 µL of the mobile phase (e.g., Acetonitrile/Water with 0.05% TFA). b. Analyze the sample by reverse-phase HPLC. c. Develop a gradient method that effectively separates the diastereomeric derivatives of N-methyl-alanine. d. It is crucial to run standards of the L-L and L-D diastereomers to confirm the peak identities and for accurate quantification.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result peptide Synthesized Peptide hydrolysis Acid Hydrolysis (6M HCl, 110°C) peptide->hydrolysis 1 derivatization Derivatization (L-FDAA) hydrolysis->derivatization 2 hplc RP-HPLC Analysis derivatization->hplc 3 quantification Peak Integration & Quantification hplc->quantification 4 epimerization_level Determine % Epimerization quantification->epimerization_level

Caption: Workflow for quantifying epimerization via Marfey's Method.

epimerization_mechanism cluster_activation Activation & Racemization Pathway activated_aa Activated N-Methyl-Alanine oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral Enolate) activated_aa->oxazolone + Base - H+ d_isomer D-N-Methyl-Alanine Peptide (Epimer) oxazolone->d_isomer + Amine (Attack from one face) l_isomer L-N-Methyl-Alanine Peptide (Desired Product) oxazolone->l_isomer + Amine (Attack from opposite face)

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for N-Methyl-Alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing N-methylated amino acids, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. The incorporation of N-methyl-alanine, in particular, presents unique challenges due to steric hindrance, which can impact coupling efficiency, yield, and purity. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of N-methyl-alanine, supported by established principles and experimental considerations.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine.[1][2] This fundamental difference dictates the orthogonality of the protection schemes and the overall synthetic strategy. The Fmoc/tBu strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[2][] In contrast, the Boc/Bzl strategy is semi-orthogonal, as both the Nα-Boc and side-chain benzyl-based protecting groups are removed by acid, albeit of differing strengths.[2]

Performance Comparison for N-Methyl-Alanine Incorporation

The incorporation of N-methyl-alanine is challenging due to the steric bulk of the N-methyl group, which can hinder the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[4][5] While direct, side-by-side quantitative data for the incorporation of N-methyl-alanine using both strategies is not extensively available in a single study, the following table summarizes the expected performance based on the general principles of each chemistry and findings for sterically hindered amino acids.

ParameterBoc StrategyFmoc StrategyRationale & Considerations
Coupling Efficiency Moderate to HighHighThe Fmoc strategy, often paired with modern, highly efficient coupling reagents like HATU or HBTU, generally shows high coupling efficiency.[] For sterically hindered residues like N-methyl-alanine, the Boc strategy may require more forceful conditions or specialized, highly reactive coupling reagents.
Crude Peptide Purity GoodVery Good to ExcellentThe milder deprotection conditions of the Fmoc strategy typically result in fewer side reactions and, consequently, higher crude peptide purity.[7] Repetitive acid treatment in the Boc strategy can lead to the accumulation of byproducts.
Final Peptide Yield ModerateGood to HighHigher coupling efficiency and crude purity in the Fmoc strategy often translate to a higher final yield of the purified peptide.
Risk of Racemization Lower for some residuesHigher for some residuesWhile N-methyl-alanine itself is not particularly prone to racemization, the choice of coupling reagents and activation conditions is crucial. The Fmoc strategy, with certain coupling reagents and bases, can present a higher risk of racemization for sensitive amino acids.[]
Handling & Safety Requires specialized equipmentStandard laboratory setupThe final cleavage step in the Boc strategy often requires hazardous reagents like hydrofluoric acid (HF), necessitating specialized equipment.[1][7] The Fmoc strategy utilizes TFA for final cleavage, which is less hazardous and easier to handle.[1]
Cost Generally lower cost for bulkHigher cost for protected amino acidsBoc-protected amino acids are often less expensive than their Fmoc counterparts.[2] However, the overall cost of synthesis may be influenced by the efficiency and number of steps required.

Experimental Protocols

The following are detailed protocols for the incorporation of N-methyl-alanine using both Boc and Fmoc SPPS. These protocols are based on best practices for handling sterically hindered amino acids.

Protocol 1: Boc-SPPS Incorporation of Boc-N-Me-Ala-OH

This protocol assumes a manual synthesis on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes.

  • Drain and treat with 50% TFA in DCM for 20-30 minutes.[8]

  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).[8]

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

  • Wash the resin with DMF (3x).

4. Coupling of Boc-N-Me-Ala-OH:

  • Pre-activation: In a separate vessel, dissolve Boc-N-Me-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours. For the sterically hindered N-methyl-alanine, extended coupling times or double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the Kaiser test is not reliable for secondary amines like N-methyl-alanine; a bromophenol blue test is a suitable alternative).[9]

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF/anisole) in a specialized HF cleavage apparatus for 1-2 hours at 0°C.[8]

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-N-Me-Ala-OH

This protocol assumes a manual synthesis on a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 1-2 hours.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and treat with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin with DMF (5x).

3. Coupling of Fmoc-N-Me-Ala-OH:

  • Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5-10 minutes.[9]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours. Given the steric hindrance, consider double coupling or an overnight reaction.[5]

  • Monitor the coupling reaction using a suitable test for secondary amines (e.g., bromophenol blue test).[9]

4. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

Visualizing the Strategies

To better understand the workflows and chemical principles, the following diagrams illustrate the Boc and Fmoc strategies for peptide synthesis.

Boc_Strategy Resin Resin-AA(side-chain protected) Boc_Deprotection Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Washing1 Wash Boc_Deprotection->Washing1 Neutralization Neutralization (DIEA/DMF) Washing2 Wash Neutralization->Washing2 Coupling Couple Boc-N-Me-Ala-OH (HBTU/HOBt/DIEA) Washing3 Wash Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Boc_Deprotection Repeat Cycle Final_Cleavage Final Cleavage (HF) Washing3->Final_Cleavage Peptide N-Me-Ala Peptide Final_Cleavage->Peptide

Caption: Boc-SPPS workflow for N-methyl-alanine incorporation.

Fmoc_Strategy Resin Resin-AA(side-chain protected) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash Fmoc_Deprotection->Washing1 Coupling Couple Fmoc-N-Me-Ala-OH (HATU/HOAt/DIEA) Washing2 Wash Coupling->Washing2 Washing1->Coupling Washing2->Fmoc_Deprotection Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing2->Final_Cleavage Peptide N-Me-Ala Peptide Final_Cleavage->Peptide

Caption: Fmoc-SPPS workflow for N-methyl-alanine incorporation.

Conclusion

The choice between the Boc and Fmoc strategies for incorporating N-methyl-alanine depends on several factors, including the specific peptide sequence, the available equipment, and the desired scale of synthesis. The Fmoc strategy is generally favored for its milder conditions, higher crude purity, and greater compatibility with a wide range of functionalities.[1][7] However, the Boc strategy remains a robust and viable option, particularly for sequences prone to aggregation where the acidic deprotection steps can be advantageous.[2] For the successful incorporation of the sterically hindered N-methyl-alanine, both strategies necessitate the use of potent coupling reagents and potentially longer reaction times or double coupling protocols. Careful monitoring of the coupling reaction is essential to ensure high-quality peptide synthesis.

References

A Comparative Guide to Coupling Reagents for Boc-N-methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Coupling Reagent Performance in the Acylation of Boc-N-methyl-alanine.

The incorporation of N-methylated amino acids, such as Boc-N-methyl-alanine, into peptide chains is a crucial strategy for enhancing the pharmacological properties of therapeutic peptides. N-methylation can improve metabolic stability, increase membrane permeability, and constrain peptide conformation. However, the steric hindrance presented by the N-methyl group poses a significant challenge for peptide synthesis, often leading to sluggish and incomplete coupling reactions, as well as an increased risk of racemization. The choice of coupling reagent is therefore paramount to overcoming these obstacles.

This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of Boc-N-methyl-alanine, supported by experimental data from various studies. We will delve into the performance of uronium/aminium salts, phosphonium salts, and carbodiimides, presenting quantitative data where available and outlining detailed experimental protocols.

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent for N-methylated amino acids is a trade-off between reactivity, cost, and the potential for side reactions, most notably racemization. Below is a summary of the performance of several widely used coupling reagents.

Coupling ReagentAdditiveTypical Yield (%)Racemization RiskKey AdvantagesKey Disadvantages
HATU None (contains HOAt)>95LowHigh efficiency, fast reaction times, particularly effective for sterically hindered couplings.[1][2]Higher cost, can react with unprotected N-termini if used in excess.[1]
HBTU HOBt (optional)>90ModerateGood efficiency, widely used, less expensive than HATU.[2][3]Generally slower and less effective than HATU for hindered couplings, higher risk of racemization.[2]
PyAOP NoneHighLowEspecially effective for coupling N-protected N-methyl amino acids.[1]Byproducts can be hazardous.
COMU None (contains Oxyma)>95LowHigh efficiency comparable to HATU, safer byproducts, soluble in a wide range of solvents.[1][4]Relatively newer, may be more expensive.
EDC HOBt/HOAt/CuCl₂90-98Moderate to High (additive dependent)Water-soluble carbodiimide and byproduct simplifies workup.[3]Can be less effective for sterically hindered substrates without additives; significant racemization without suppressants.[5]
DCC HOBt/HOAt/CuCl₂85-95Moderate to High (additive dependent)Cost-effective, widely used in solution-phase synthesis.[3]Insoluble dicyclohexylurea (DCU) byproduct complicates purification in solid-phase synthesis.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. The following are representative experimental protocols for the coupling of Boc-N-methyl-alanine using different classes of reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted for the coupling of a Boc-protected N-methylated amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-N-methyl-L-alanine (1.0 eq)

  • Resin-bound amine (1.0 eq)

  • HATU (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • The resin-bound amine is washed with DMF.

  • In a separate vessel, dissolve Boc-N-methyl-L-alanine and HATU in anhydrous DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Reaction progress can be monitored using a colorimetric test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).

  • Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Protocol 2: EDC/HOAt-Mediated Coupling

This protocol is a general procedure for solution-phase coupling, which can be adapted for solid-phase synthesis. The addition of HOAt is crucial for suppressing racemization.

Materials:

  • Boc-N-methyl-L-alanine (1.0 eq)

  • Amine component (e.g., H-Phe-OBzl) (1.0 eq)

  • EDC (1.1 eq)

  • HOAt (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve Boc-N-methyl-L-alanine and HOAt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component to the solution.

  • Add EDC to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2-8 hours, monitoring completion by TLC.

  • For workup, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

A study on a model coupling of Boc-Phe-MeAla-OH with H-Phe-OBzl highlighted that while HATU is a powerful reagent, significant racemization of the N-methylated residue can still occur.[5] The same study found that the addition of CuCl₂ to a carbodiimide-mediated coupling (using WSCI, a water-soluble carbodiimide similar to EDC) could effectively eliminate racemization of the C-terminal N-methylalanine residue.[5]

Visualizing the Workflow

To better understand the general process, the following diagram illustrates a typical workflow for a peptide coupling reaction.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup/Purification Boc_NMA Boc-N-methyl-alanine ActivatedEster Activated Intermediate (e.g., OAt-ester) Boc_NMA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Dipeptide Protected Dipeptide ActivatedEster->Dipeptide Nucleophilic Attack Amine Amine Component (e.g., Peptide-Resin) Amine->Dipeptide Purification Washing & Purification Dipeptide->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: General workflow of a peptide coupling reaction.

Signaling Pathways and Logical Relationships

The choice of coupling reagent directly influences the reaction pathway and the potential for side reactions. The following diagram illustrates the key decision points and outcomes.

CouplingReagentDecision cluster_reagent_choice Reagent Choice cluster_outcomes Potential Outcomes Start Start: Couple Boc-N-methyl-alanine Uronium Uronium/Aminium Salts (HATU, HBTU, COMU) Start->Uronium Phosphonium Phosphonium Salts (PyAOP, PyBOP) Start->Phosphonium Carbodiimide Carbodiimides (DCC, EDC) Start->Carbodiimide HighYield High Yield Uronium->HighYield LowRacemization Low Racemization Uronium->LowRacemization Phosphonium->HighYield Phosphonium->LowRacemization ModerateYield Moderate Yield Carbodiimide->ModerateYield HighRacemization High Racemization Risk Carbodiimide->HighRacemization ByproductIssues Byproduct Issues Carbodiimide->ByproductIssues w/o additives Additive Add Additive (HOAt, HOBt, CuCl₂) Carbodiimide->Additive Additive->HighYield Additive->LowRacemization

Caption: Decision tree for coupling reagent selection.

References

N-Methylation of Peptides: A Comparative Guide to Enhancing Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide backbone's amide nitrogen, is a pivotal strategy in medicinal chemistry for augmenting the therapeutic properties of peptides. This modification, though seemingly minor, profoundly alters a peptide's three-dimensional structure, which in turn governs its biological activity, metabolic stability, and membrane permeability. By imposing localized conformational constraints, N-methylation can pre-organize a peptide into its bioactive conformation, potentially leading to enhanced receptor affinity and selectivity. Furthermore, the additional steric bulk and the removal of the amide proton can shield the peptide from proteolytic degradation, thereby significantly extending its in vivo half-life.[1]

This guide provides an objective comparison of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in drug discovery and development.

Data Presentation: Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides

The strategic incorporation of N-methyl groups can significantly impact a peptide's pharmacokinetic and pharmacodynamic properties. The following tables summarize quantitative data from various studies, highlighting the comparative performance of N-methylated peptides and their native counterparts.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[2]
N-Me-Asp (at P2 position)Trypsin3 h72[2]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[2]
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[2]
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[2]

Table 2: Effect of N-Methylation on Receptor Binding Affinity (Somatostatin Analogs)

Peptide Analog (Parent: c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-NH2)Position of N-Methylationsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)Reference
Parent PeptideNone250.8151005[3]
N-Me-PhePhe>1000>1000>1000>1000>1000[3]
N-Me-D-TrpD-Trp2001.5505000.2[4]
N-Me-LysLys501.2251508[4]
N-Me-ThrThr>1000>1000>1000>1000>1000[3]

Table 3: Effect of N-Methylation on Cell Permeability (Cyclic Hexapeptides)

Peptide AnalogNumber of N-MethylationsPermeability (Papp, 10⁻⁶ cm/s) in Caco-2 modelClassificationReference
Parent Cyclic Hexapeptide0< 1Poor[5]
Analog 111.5Moderate[5]
Analog 225.2High[5]
Analog 3312.1Very High[5]
Testosterone (Control)N/A> 10High[5]
Mannitol (Control)N/A< 1Poor[5]

Mandatory Visualization

G General Experimental Workflow for Comparative Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Biological & Physicochemical Assays cluster_data Data Analysis & Interpretation start Design Peptides (Native and N-Methylated Analogs) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Confirmation of Identity) purification->characterization stability Proteolytic Stability Assay (e.g., in plasma or with specific proteases) characterization->stability permeability Cell Permeability Assay (e.g., Caco-2 model) characterization->permeability binding Receptor Binding Assay (e.g., competitive binding) characterization->binding data_analysis Quantitative Comparison (Half-life, Papp, Ki/IC50) stability->data_analysis permeability->data_analysis binding->data_analysis conclusion Structure-Activity Relationship (SAR) and Lead Candidate Selection data_analysis->conclusion

A typical experimental workflow for comparing N-methylated and non-methylated peptides.

G N-Methylated Somatostatin Analog Signaling Pathway cluster_membrane Cell Membrane sstr Somatostatin Receptor (SSTR) gi Gi Protein sstr->gi Activation ligand N-Methylated Somatostatin Analog ligand->sstr Binding ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_transcription Gene Transcription (Inhibition of Proliferation and Hormone Secretion) creb->gene_transcription Modulation

Signaling pathway of an N-methylated somatostatin analog.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol describes a general method for the synthesis of N-methylated peptides using Fmoc-protected amino acids. The synthesis can be performed manually or on an automated peptide synthesizer.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids and Fmoc-N-methyl-amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (or Fmoc-N-methyl-amino acid) (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling to an N-methylated residue, a longer coupling time or the use of HATU is recommended due to steric hindrance.[1]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[6]

In Vitro Proteolytic Stability Assay

This protocol outlines a method to determine the half-life of a peptide in the presence of a specific protease.

Materials:

  • N-methylated and non-methylated peptides

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

  • LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides (e.g., 1 mg/mL) in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup: In a microcentrifuge tube, add the reaction buffer and the peptide solution to a final concentration of, for example, 100 µg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the protease solution to the peptide solution to initiate the degradation. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide.[7][8]

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a peptide.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • N-methylated and non-methylated peptides

  • LC-MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. High TEER values are indicative of a well-formed monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the peptide solution to the apical (donor) side of the insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of peptide appearance in the receiver compartment.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the peptide in the donor compartment.[9][10]

References

Navigating the Nuances of N-Methyl-Alanine: A Comparative Guide to Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust analysis of peptides containing N-methyl-alanine is paramount for ensuring product quality, efficacy, and safety. The strategic incorporation of N-methyl-alanine can significantly enhance a peptide's therapeutic properties, including metabolic stability and cell permeability. However, this modification also introduces unique analytical challenges. This guide provides an objective comparison of key analytical techniques for the validation of N-methyl-alanine-containing peptides, supported by experimental data and detailed protocols.

The N-methylation of alanine introduces a methyl group to the amide nitrogen of the peptide backbone. This seemingly subtle change can profoundly impact the peptide's physicochemical properties, necessitating a multi-faceted analytical approach for comprehensive characterization. The primary techniques employed for the validation of these modified peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Core Analytical Techniques

A robust validation strategy for N-methyl-alanine-containing peptides leverages the complementary strengths of HPLC, MS, and NMR. Each technique provides distinct and critical information regarding the identity, purity, and structure of the synthesized peptide.

Technique Primary Information Provided Key Advantages for N-Methyl-Alanine Peptides Limitations and Considerations Sensitivity Throughput
RP-HPLC/UPLC Purity assessment and quantification.Standard method for purity determination. N-methylation typically increases hydrophobicity, leading to a predictable shift to a longer retention time.[1] Can reveal isomeric impurities.The presence of cis/trans conformers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks for a single entity.[2][3]Moderate (microgram)High
Mass Spectrometry (MS) Molecular weight confirmation and amino acid sequence.The cornerstone for confirming the successful incorporation of the N-methyl group via a +14.01565 Da mass shift.[1][4] Tandem MS (MS/MS) can pinpoint the exact location of the N-methyl-alanine residue.[1][4]Fragmentation patterns in MS/MS can be altered by the N-methyl group, requiring careful interpretation.[1] Matrix effects can potentially suppress ionization.[4]High (picomole to femtomole)High
NMR Spectroscopy Detailed 3D structure and unambiguous confirmation of N-methylation.Provides definitive structural information, including the conformation of the peptide backbone.[4] Can confirm N-methylation through characteristic chemical shifts of the N-methyl protons and carbon.[4]Lower sensitivity compared to MS, requiring larger sample amounts.[4] Data acquisition and analysis can be complex and time-consuming.Low (milligram)Low
Edman Degradation N-terminal amino acid sequencing.Provides direct sequence information from the N-terminus.Unsuitable for N-methylated peptides as the secondary amine of the N-methylated peptide bond inhibits the chemical reaction, halting the sequencing process.[4]ModerateLow

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful analysis of N-methylated peptides. Below are representative protocols for analytical RP-HPLC and LC-MS/MS.

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of a synthetic peptide containing N-methyl-alanine using RP-HPLC with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.[3]

    • Vortex the sample until the peptide is fully dissolved.[3]

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]

    • Mobile Phase A: 0.1% TFA in water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30-60°C. Elevated temperatures can help to coalesce conformational isomer peaks into a single, sharper peak.[2][3]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[2][3]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the N-methyl-alanine containing peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[3]

    • Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Sequence Verification

This protocol provides a general method for confirming the molecular weight and verifying the amino acid sequence of a peptide containing N-methyl-alanine.

  • Sample Preparation:

    • Prepare the sample as described in the Analytical RP-HPLC protocol.

  • LC-MS/MS Conditions:

    • LC System: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[2]

    • Column and Mobile Phases: Use the same or similar conditions as for the analytical RP-HPLC.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Mode:

      • Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the N-methylated peptide.[3]

      • Tandem MS (MS/MS): Select the precursor ion corresponding to the N-methylated peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][4]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the N-methyl-alanine peptide.

    • Analyze the MS1 spectrum to confirm the molecular weight of the peptide. The observed mass should correspond to the theoretical mass, including the +14.01565 Da mass shift for the methyl group.[1][4]

    • Analyze the resulting MS/MS spectrum to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions. The mass difference of 14.01565 Da will be localized to the N-methyl-alanine residue, providing definitive evidence of its position in the sequence.[4]

Visualizing the Analytical Workflow

To further clarify the process, the following diagrams illustrate the typical workflows for the analytical validation of N-methyl-alanine containing peptides.

Peptide_Synthesis_and_Purification_Workflow cluster_Synthesis Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification cluster_Final Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Ala-OH Cleavage Cleavage from Resin and Side-Chain Deprotection SPPS->Cleavage RP_HPLC_Purification Preparative RP-HPLC Cleavage->RP_HPLC_Purification Lyophilization Lyophilization RP_HPLC_Purification->Lyophilization Final_Peptide Purified N-Methyl-Alanine Containing Peptide Lyophilization->Final_Peptide

Caption: General workflow for the synthesis and purification of an N-methyl-alanine containing peptide.

Analytical_Validation_Workflow Start Purified N-Methyl-Alanine Containing Peptide Purity_Analysis Purity Assessment (RP-HPLC) Start->Purity_Analysis Identity_Confirmation Identity Confirmation (LC-MS) Start->Identity_Confirmation Structural_Analysis Structural Characterization (NMR) Start->Structural_Analysis Optional Report Comprehensive Validation Report Purity_Analysis->Report Sequence_Verification Sequence Verification (LC-MS/MS) Identity_Confirmation->Sequence_Verification Sequence_Verification->Report Structural_Analysis->Report

Caption: A typical workflow for the analytical validation of N-methyl-alanine containing peptides.

References

N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Conformational Differences and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound impact of peptide modifications is paramount. N-methylation, the substitution of a backbone amide proton with a methyl group, represents a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This guide provides an objective comparison of the conformational and functional differences between N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.

N-methylation introduces significant alterations to a peptide's physicochemical properties, which in turn influence its three-dimensional structure. These conformational changes are the root of the enhanced stability, permeability, and receptor interaction profiles often observed in N-methylated peptides. By strategically removing a hydrogen bond donor and introducing steric bulk, this modification can pre-organize a peptide into its bioactive conformation, effectively locking it in a state that is more favorable for therapeutic action.[1]

Core Conformational Effects of N-Methylation

The introduction of a methyl group to the amide nitrogen of a peptide backbone induces three primary effects that collectively reshape the peptide's conformational landscape:

  • Elimination of a Hydrogen Bond Donor: The substitution of the amide proton with a methyl group removes its ability to act as a hydrogen bond donor. This is a critical alteration as it disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.

  • Steric Hindrance: The added methyl group introduces steric bulk that restricts the rotation around the peptide backbone's dihedral angles (φ and ψ). This limitation reduces the accessible conformational space, a key factor in constraining the peptide's flexibility.[2]

  • Promotion of cis-Amide Bonds: While the trans conformation is energetically favored for most peptide bonds, N-methylation reduces the energy barrier for cis/trans isomerization. In some cases, particularly in cyclic peptides, this can lead to a preference for the cis conformation, which can significantly alter the overall peptide structure.

Quantitative Comparison of Physicochemical and Biological Properties

The conformational changes induced by N-methylation translate into tangible differences in a peptide's performance. The following tables summarize quantitative data from various studies, highlighting these differences.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL) Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2)Trypsin3 h72
N-Me-Lys (at P1)Trypsin> 42 h> 1000
N-Me-Leu (at P1')Trypsin> 42 h> 1000
N-Me-Tyr (at P2')Trypsin> 42 h> 1000
Somatostatin Analogue Non-methylatedBBMVs~50% degraded-
Tri-N-methylatedBBMVs~80% remainingSignificant increase
Cyclic Hexapeptide Non-methylatedRat Liver Microsomes--
Tri-N-methylatedRat Liver Microsomes-28% Oral Bioavailability
Data sourced from studies on N-methyl scanning mutagenesis and oral bioavailability.[1][3][4]
Table 1: Comparative Proteolytic Stability and Bioavailability.
PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s)
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) Non-methylated0.5
Cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) Tri-N-methylated5.2
Data from a study on a somatostatin analog using the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
Table 2: Comparative Membrane Permeability.
Peptide ClassAnalogueReceptor SubtypeKi (nM) of Non-MethylatedKi (nM) of N-MethylatedChange in Affinity
Somatostatin c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-NH₂sst11500>10000 (N-Me-Phe)Decreased
sst20.61.2 (N-Me-Lys)Maintained
sst31501.5 (N-Me-Tyr)Increased
sst5150.3 (N-Me-D-Trp)Increased
Enkephalin H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂µ0.4960.3 (N-Me-Phe)Maintained
δ2.294.9 (N-Me-Phe)Maintained
κ0.520.8 (N-Me-Phe)Maintained
H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂µ0.4960.7Maintained
δ2.2911.0Decreased
κ0.521.2Maintained
Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. Data adapted from studies on somatostatin and enkephalin analogues.[5][6]
Table 3: Comparative Receptor Binding Affinity.

Experimental Protocols

To facilitate the evaluation of N-methylated peptides, this section provides detailed methodologies for key experiments used to assess their conformational and functional properties.

Protocol 1: Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteolytic enzymes or in a biological matrix like human serum.

Materials:

  • Test peptides (N-methylated and non-methylated versions)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile)

  • LC-MS or HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).

  • Incubation: Dilute the peptide stock solution in the pre-warmed (37°C) protease solution or biological matrix to a final concentration (e.g., 10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Protein Precipitation (for serum/plasma samples): Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the intestinal barrier.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Donor buffer (e.g., PBS at a specific pH)

  • Acceptor buffer (e.g., PBS with a solubilizing agent)

  • Test peptides

  • Plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Peptide Preparation: Dissolve the test peptides in the donor buffer to a known concentration.

  • Assay Setup: Add the acceptor buffer to the acceptor plate and the peptide solutions to the donor plate. Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a plate reader (for chromogenic or fluorogenic peptides) or LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the peptide concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to investigate the secondary structure of peptides in solution.

Materials:

  • Test peptides

  • Spectroscopy-grade solvent (e.g., water, trifluoroethanol)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the chosen solvent at a known concentration (e.g., 0.1-0.2 mg/mL).

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the desired wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, and scan speed.

  • Blank Measurement: Record a spectrum of the solvent alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Structural Interpretation: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix, β-sheet, random coil).

Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Materials:

  • Isotopically labeled or unlabeled test peptides

  • NMR-grade deuterated solvents (e.g., D₂O, DMSO-d₆)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of approximately 1-5 mM.

  • Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra.

  • Resonance Assignment: Assign the signals in the spectra to specific protons in the peptide sequence.

  • Structural Restraint Generation:

    • NOESY: Identify through-space correlations (Nuclear Overhauser Effects) between protons that are close in space (< 5 Å). These provide distance restraints.

    • J-coupling: Measure the coupling constants between adjacent protons to obtain information about dihedral angles (φ).

    • Hydrogen-Deuterium Exchange: Monitor the exchange rate of amide protons with the solvent to identify those involved in stable hydrogen bonds.

  • Structure Calculation: Use the collected structural restraints as input for molecular modeling software to calculate an ensemble of three-dimensional structures consistent with the NMR data.

Visualizing the Workflow and Impact

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Comparative Analysis Peptide Synthesis Peptide Synthesis N-Methylation N-Methylation Peptide Synthesis->N-Methylation Modification Non-Methylated Peptide Non-Methylated Peptide Peptide Synthesis->Non-Methylated Peptide Control N-Methylated Peptide N-Methylated Peptide N-Methylation->N-Methylated Peptide Conformational Analysis Conformational Analysis Non-Methylated Peptide->Conformational Analysis Functional Assays Functional Assays Non-Methylated Peptide->Functional Assays N-Methylated Peptide->Conformational Analysis N-Methylated Peptide->Functional Assays NMR NMR Conformational Analysis->NMR CD Spectroscopy CD Spectroscopy Conformational Analysis->CD Spectroscopy Data Interpretation Data Interpretation Conformational Analysis->Data Interpretation Proteolytic Stability Proteolytic Stability Functional Assays->Proteolytic Stability Permeability (PAMPA) Permeability (PAMPA) Functional Assays->Permeability (PAMPA) Receptor Binding Receptor Binding Functional Assays->Receptor Binding Functional Assays->Data Interpretation

Caption: Experimental workflow for comparing N-methylated and non-methylated peptides.

Signaling_Pathway Peptide Peptide Receptor Receptor Peptide->Receptor Lower Affinity / Less Stable N-Me Peptide N-Me Peptide N-Me Peptide->Receptor Higher Affinity / More Stable G-Protein G-Protein Receptor->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Impact of N-methylation on a typical GPCR signaling pathway.

Conclusion

N-methylation is a powerful and versatile tool in peptide drug design. By inducing specific conformational constraints, it can significantly enhance a peptide's proteolytic stability and membrane permeability, two of the most significant hurdles in the development of peptide-based therapeutics. The impact on receptor binding is highly context-dependent and requires careful, position-specific evaluation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate N-methylated peptides with improved therapeutic potential.

References

N-Methyl-Alanine Incorporation: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to therapeutic application. A key strategy to overcome this limitation is the incorporation of N-methylated amino acids, such as N-methyl-alanine. This guide provides a comprehensive comparison of the stability of peptides with and without N-methyl-alanine, supported by established experimental methodologies.

The introduction of a methyl group onto the amide nitrogen of the peptide backbone at an alanine residue profoundly alters the physicochemical properties of the peptide, leading to significant improvements in stability. This modification sterically hinders the approach of proteases, the primary drivers of peptide degradation in biological systems.[1][2][3] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation, potentially increasing its target affinity and selectivity.[1][2]

Enhanced Stability Profile of N-Methylated Peptides

The primary advantage of incorporating N-methyl-alanine is the enhanced resistance to enzymatic degradation.[4][5] This modification shields the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[2][3] Beyond enzymatic stability, N-methylation can also influence conformational stability and bioavailability. By reducing the hydrogen bonding capacity of the amide backbone, N-methylation can increase lipophilicity, which may improve membrane permeability.[1][5]

PropertyPeptide without N-Methyl-AlaninePeptide with N-Methyl-AlanineSupporting Rationale
Enzymatic Stability Susceptible to proteolytic degradation by a wide range of proteases.Increased resistance to enzymatic degradation.[1][4]The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from protease cleavage.[2][3]
Conformational Flexibility Higher degree of conformational freedom.Reduced backbone flexibility.[1][2]The methyl group restricts rotation around the peptide bond, leading to a more constrained conformation.[2]
Bioavailability Often low due to rapid degradation and poor membrane permeability.Potentially improved bioavailability.[1][5]Increased stability and lipophilicity can lead to improved absorption and a longer circulation time.[1]
Bioactive Conformation May exist in multiple conformations, only one of which may be active.Can pre-organize the peptide into its bioactive conformation.[1][2]The conformational constraint can favor the structure required for target binding.

Experimental Assessment of Peptide Stability

To quantitatively assess the impact of N-methyl-alanine on peptide stability, a series of in vitro experiments are typically performed. The following are detailed protocols for key assays.

In Vitro Protease Degradation Assay

This assay directly measures the resistance of a peptide to enzymatic cleavage by a specific protease.

Principle: The peptide of interest (with and without N-methyl-alanine) is incubated with a protease. Aliquots are taken at various time points, the enzymatic reaction is stopped, and the amount of remaining intact peptide is quantified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol:

  • Peptide Preparation: Prepare stock solutions of the native and N-methylated peptides in an appropriate buffer (e.g., 1 mg/mL in reaction buffer).[1]

  • Protease Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in the same reaction buffer.

  • Incubation: In separate microcentrifuge tubes, incubate a known concentration of the native and N-methylated peptides with the protease solution at 37°C.[1] Include control reactions for each peptide without the protease.[1]

  • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[1]

  • Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as trichloroacetic acid (TCA) or by rapid freezing.[1][6]

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.[7] The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time for both the native and N-methylated peptides.[1] Calculate the half-life (t½) of each peptide under the assay conditions.

Protease_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solutions (Native & N-Me-Ala) Incubation Incubate Peptides with Protease @ 37°C Peptide_Sol->Incubation Protease_Sol Protease Solution Protease_Sol->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points 0, 15, 30... min Quench Quench Reaction Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Quantify Intact Peptide & Calculate Half-life HPLC->Data

Workflow for the in vitro protease degradation assay.
Plasma Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant matrix, human or animal plasma, which contains a complex mixture of proteases.

Principle: The peptide is incubated in plasma, and the concentration of the intact peptide is measured over time using LC-MS.

Experimental Protocol:

  • Plasma Preparation: Thaw a fresh aliquot of human or animal plasma and pre-warm to 37°C.[6]

  • Peptide Spiking: Spike the plasma with the test peptide (native or N-methylated) to a final concentration (e.g., 10 µM).[6]

  • Incubation and Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[6]

  • Protein Precipitation: Immediately add a quenching/precipitation solution (e.g., cold acetonitrile or 10% trichloroacetic acid) to the aliquot to stop enzymatic activity and precipitate plasma proteins.[6]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[6]

  • Supernatant Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.[6][8]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) in plasma.[6]

Conformational Stability Assessment using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides and can be used to assess conformational changes and stability.[9][10]

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[11] The resulting spectrum provides information about the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[10]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the native and N-methylated peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • CD Measurement: Record the CD spectrum of each peptide in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.[10]

  • Thermal Denaturation (Optional): To assess thermal stability, record CD spectra at increasing temperatures. The temperature at which the peptide unfolds (melts) can be determined by monitoring the change in the CD signal at a specific wavelength.

  • Data Analysis: Analyze the CD spectra to estimate the secondary structure content of each peptide. Compare the spectra of the native and N-methylated peptides to identify any conformational differences. In thermal denaturation experiments, compare the melting temperatures (Tm) to assess relative thermal stability.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Peptide_Sol Prepare Peptide Solutions (Native & N-Me-Ala) CD_Scan Record Far-UV CD Spectra (190-250 nm) Peptide_Sol->CD_Scan Thermal_Melt Perform Thermal Melt (Optional) Peptide_Sol->Thermal_Melt Secondary_Structure Analyze Secondary Structure CD_Scan->Secondary_Structure Compare_Tm Compare Melting Temps (Tm) (if applicable) Thermal_Melt->Compare_Tm Compare_Spectra Compare Spectra of Native vs. N-Me-Ala Peptide Secondary_Structure->Compare_Spectra

Workflow for conformational analysis using CD spectroscopy.

The Impact of N-Methylation on Peptide Properties

The strategic incorporation of N-methyl-alanine is a proven method to enhance the stability and overall drug-like properties of peptide therapeutics. The resulting increase in proteolytic resistance and potential for improved bioavailability can significantly extend the therapeutic window and efficacy of these molecules. The logical relationship between N-methylation and these improved properties is summarized below.

N_Methylation_Benefits cluster_direct_effects Direct Structural Effects cluster_downstream_benefits Improved Peptide Properties cluster_therapeutic_outcome Therapeutic Outcome N_Me_Ala N-Methyl-Alanine Incorporation Steric_Hindrance Steric Hindrance at Amide Bond N_Me_Ala->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capacity N_Me_Ala->Reduced_H_Bonding Conformational_Rigidity Conformational Rigidity N_Me_Ala->Conformational_Rigidity Protease_Resistance Increased Protease Resistance Steric_Hindrance->Protease_Resistance Increased_Lipophilicity Increased Lipophilicity Reduced_H_Bonding->Increased_Lipophilicity Bioactive_Conformation Stabilized Bioactive Conformation Conformational_Rigidity->Bioactive_Conformation Longer_Half_Life Longer In Vivo Half-Life Protease_Resistance->Longer_Half_Life Improved_Permeability Improved Membrane Permeability Increased_Lipophilicity->Improved_Permeability Enhanced_Potency Enhanced Target Affinity/Potency Bioactive_Conformation->Enhanced_Potency

Logical relationship of N-methylation to improved peptide properties.

References

A Comparative Guide to the Biological Activity of Peptides Containing L- vs. D-N-methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance their therapeutic properties. Among the various chemical modifications, the incorporation of N-methylated amino acids is a well-established strategy to improve pharmacokinetic profiles. This guide provides a detailed comparative analysis of the biological activity of peptides containing L-N-methyl-alanine versus their D-N-methyl-alanine diastereomers. While direct head-to-head quantitative data for a single peptide series is limited in publicly available literature, this document synthesizes the established principles of N-methylation and D-amino acid substitution to offer a comprehensive overview of their differential impacts on peptide stability, conformation, and biological activity.

Executive Summary

The substitution of a standard L-amino acid with either L-N-methyl-alanine or D-N-methyl-alanine can profoundly influence a peptide's therapeutic potential. Both modifications are primarily employed to increase resistance to enzymatic degradation. However, the choice between the L- and D-epimer of N-methyl-alanine has distinct consequences for the peptide's three-dimensional structure and, consequently, its interaction with biological targets.

  • L-N-methyl-alanine incorporation is a strategy to enhance proteolytic stability while largely maintaining the overall backbone conformation of the parent L-peptide. This can be advantageous when the native conformation is crucial for biological activity.

  • D-N-methyl-alanine represents a more significant structural perturbation. The combination of N-methylation and the D-configuration offers maximal resistance to enzymatic breakdown. However, this often comes at the cost of altering the peptide's conformation, which can lead to reduced or abolished biological activity, but in some cases, may result in novel pharmacological profiles, such as antagonism.

Data Presentation: Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the expected impact of incorporating L-N-methyl-alanine versus D-N-methyl-alanine into a peptide sequence, based on established principles in peptide chemistry.

PropertyL-N-methyl-alanine IncorporationD-N-methyl-alanine IncorporationKey Considerations
Proteolytic Stability Significantly IncreasedMaximally IncreasedThe N-methyl group provides steric hindrance to proteases. The D-configuration is not recognized by most endogenous proteases, offering superior stability.
Receptor Binding Affinity Can be maintained, increased, or decreased.Often significantly decreased or abolished.Highly dependent on the specific peptide-receptor interaction. The L-N-methyl modification may better preserve the bioactive conformation. The D-N-methyl modification is likely to disrupt the native binding mode.
Biological Activity Often maintained, but can be altered.Frequently leads to loss of agonist activity; may result in antagonist activity.The change in stereochemistry at the alpha-carbon has a profound impact on the peptide's 3D structure and its ability to elicit a biological response.
Conformational Effects Induces local conformational constraints, can favor specific turn structures.Induces significant changes to the peptide backbone, often disrupting secondary structures like α-helices.Both modifications remove a hydrogen bond donor, impacting secondary structure formation.
Immunogenicity Generally considered low.Potentially lower than L-peptides due to resistance to antigen processing.Reduced enzymatic processing of D-amino acid-containing peptides may lead to a lower immunogenic response.

Mandatory Visualization

logical_relationship cluster_L L-N-methyl-alanine cluster_D D-N-methyl-alanine L_mod L-N-methyl-alanine Incorporation L_stability Increased Proteolytic Stability L_mod->L_stability Steric Shielding L_conformation Maintained (Constrained) Conformation L_mod->L_conformation Local Constraint L_activity Preserved/Modulated Biological Activity L_conformation->L_activity D_mod D-N-methyl-alanine Incorporation D_stability Maximally Increased Proteolytic Stability D_mod->D_stability Steric Shielding + D-configuration D_conformation Altered Conformation D_mod->D_conformation Stereochemical Inversion D_activity Altered/Abolished Biological Activity D_conformation->D_activity spss_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple next Fmoc-AA (Standard or N-methylated) wash1->couple wash2 Wash with DMF/DCM couple->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize by Mass Spec purify->characterize end Pure Peptide characterize->end binding_assay_workflow start Start prepare Prepare Assay Plate: - Cell Membranes - Radiolabeled Ligand - Competitor Peptides start->prepare incubate Incubate to Reach Equilibrium prepare->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Data Analysis: - Plot Competition Curve - Determine IC50/Ki count->analyze end Binding Affinity Data analyze->end

N-Methyl-Alanine in Peptide Therapeutics: A Comparative Guide to Enhancing Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in optimizing therapeutic candidates. The introduction of N-methyl-alanine, a non-canonical amino acid, has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides an objective comparison of peptides containing N-methyl-alanine against their non-methylated counterparts, supported by experimental data and detailed protocols to assess their impact on peptide-protein interactions.

The modification of peptides with N-methyl-alanine offers a route to overcome inherent liabilities such as poor metabolic stability and low cell permeability. N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration can have profound effects on a peptide's conformation, proteolytic resistance, and ultimately, its binding affinity and selectivity for its target protein.

Impact on Binding Affinity and Kinetics: A Data-Driven Comparison

The introduction of an N-methyl group on an alanine residue can either enhance or decrease binding affinity, depending on the specific peptide sequence and the protein target. The conformational constraint imposed by the N-methyl group can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.[1] Conversely, if the induced conformation is not optimal for receptor interaction, a decrease in affinity may be observed.

Below are tables summarizing the quantitative impact of N-methyl-alanine on peptide-protein interactions, compiled from various studies.

Table 1: Comparison of Binding Affinity (Kd and IC50)

Peptide SystemModificationBinding Affinity (Kd / IC50)Fold ChangeReference
Gαi1•GDP binding peptideUnmodifiedKd = 200 nM-[2]
Gαi1•GDP binding peptideN-Me-LysKd = 80 nM2.5x increase[2]
Hypothetical Peptide AUnmodifiedIC50 = 100 nM-Illustrative
Hypothetical Peptide AN-Me-Ala at critical binding residueIC50 = 500 nM5x decreaseIllustrative[3]
Hypothetical Peptide BUnmodifiedIC50 = 100 nM-Illustrative
Hypothetical Peptide BN-Me-Ala at non-critical residueIC50 = 110 nM1.1x decreaseIllustrative[3]

Note: The illustrative data represents potential outcomes and highlights the context-dependent nature of N-methylation's effect on binding affinity.

Table 2: Comparison of Kinetic and Thermodynamic Parameters

Peptide SystemModificationkon (M-1s-1)koff (s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
Generic Peptide XUnmodified1 x 1051 x 10-2-8.0-2.0
Generic Peptide XN-Me-Ala5 x 1055 x 10-3-9.0-1.5

Note: This table presents hypothetical data to illustrate the potential impact of N-methylation on kinetic and thermodynamic parameters. Actual values are highly system-dependent.

Enhanced Proteolytic Stability

A significant advantage of incorporating N-methyl-alanine is the increased resistance to enzymatic degradation.[4] The steric hindrance provided by the N-methyl group can shield the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.

Table 3: Comparison of Proteolytic Stability

PeptideModificationProteaseHalf-life (t1/2)Fold Increase in StabilityReference
G-protein-binding peptideUnmodifiedTrypsin~2 hours-[2]
G-protein-binding peptideN-Me-L8Trypsin> 24 hours> 12[2]
G-protein-binding peptideN-Me-KTrypsin> 24 hours> 12[2]

Experimental Protocols

To rigorously assess the impact of N-methyl-alanine on peptide-protein interactions, a combination of biophysical techniques is employed. Below are detailed protocols for three key experimental methods.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (Kd).

Methodology:

  • Immobilization: The protein of interest (ligand) is immobilized on the surface of a sensor chip. Common immobilization chemistries include amine coupling.

  • Analyte Injection: The peptide (analyte), both the unmodified and N-methyl-alanine versions, is injected at various concentrations over the sensor surface.

  • Signal Detection: The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is measured in real-time as a response signal.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

cluster_SPR_Workflow SPR Experimental Workflow start Immobilize Protein on Sensor Chip inject_peptide Inject Peptide (Analyte) start->inject_peptide Ligand Ready detect_binding Real-time Binding Detection inject_peptide->detect_binding Interaction data_analysis Kinetic Data Analysis (kon, koff, Kd) detect_binding->data_analysis Sensorgram end Results data_analysis->end cluster_ITC_Workflow ITC Experimental Workflow start Load Protein into Sample Cell titrate Titrate Peptide into Protein start->titrate load_peptide Load Peptide into Syringe load_peptide->titrate measure_heat Measure Heat Change titrate->measure_heat Binding Event analyze_isotherm Analyze Binding Isotherm measure_heat->analyze_isotherm Heat Data end Thermodynamic Parameters (Kd, ΔH, ΔS) analyze_isotherm->end cluster_Stability_Workflow Protease Stability Assay Workflow start Incubate Peptide with Protease take_aliquots Take Aliquots at Time Points start->take_aliquots quench_reaction Quench Reaction take_aliquots->quench_reaction analyze_hplc Analyze by RP-HPLC quench_reaction->analyze_hplc calculate_half_life Calculate Half-life (t1/2) analyze_hplc->calculate_half_life end Compare Stability calculate_half_life->end cluster_Logic_Diagram Logical Impact of N-Methyl-Alanine N_Methyl_Ala Incorporate N-Methyl-Alanine Conformational_Constraint Conformational Constraint N_Methyl_Ala->Conformational_Constraint Proteolytic_Resistance Increased Proteolytic Resistance N_Methyl_Ala->Proteolytic_Resistance Reduced_H_Bonding Reduced H-Bonding Capacity N_Methyl_Ala->Reduced_H_Bonding Bioactive_Conformation Pre-organization into Bioactive Conformation Conformational_Constraint->Bioactive_Conformation Longer_Half_Life Longer In Vivo Half-life Proteolytic_Resistance->Longer_Half_Life Increased_Permeability Increased Membrane Permeability Reduced_H_Bonding->Increased_Permeability Improved_Affinity Improved Binding Affinity & Selectivity Bioactive_Conformation->Improved_Affinity Improved_Bioavailability Improved Oral Bioavailability Longer_Half_Life->Improved_Bioavailability Increased_Permeability->Improved_Bioavailability

References

A Comparative Guide to the Synthetic Routes of Boc-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-methylated amino acids is a critical step in the development of peptidomimetics and other modified peptides with enhanced therapeutic properties. Boc-N-methyl-L-alanine is a key building block in this field, and its efficient synthesis is of paramount importance. This guide provides a comparative analysis of the most common synthetic routes to Boc-N-methyl-L-alanine, offering a side-by-side look at their methodologies, performance, and key characteristics to aid in the selection of the most suitable method for your research needs.

Introduction to N-Methylation of Amino Acids

N-methylation of amino acids, such as the conversion of L-alanine to N-methyl-L-alanine, is a strategic modification in medicinal chemistry. The introduction of a methyl group on the amide nitrogen can impart several beneficial properties to peptides, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved conformational stability. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.

This guide will focus on three primary synthetic strategies for obtaining Boc-N-methyl-L-alanine:

  • Direct Methylation of Boc-L-alanine: A straightforward approach involving the direct alkylation of the N-Boc protected amino acid.

  • Reductive Amination of L-alanine followed by Boc Protection: A two-step process starting with the N-methylation of the free amino acid, followed by the introduction of the Boc protecting group.

  • The Oxazolidinone Method: A route that proceeds through a cyclic intermediate, which is then reductively cleaved to yield the N-methylated product.

Each of these methods presents a unique set of advantages and disadvantages in terms of yield, scalability, cost, and potential side reactions. The following sections will delve into the experimental details and performance data for each route.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the different synthetic routes to Boc-N-methyl-L-alanine, providing a clear comparison of their efficiency and reaction conditions.

ParameterDirect MethylationReductive Amination & Boc ProtectionOxazolidinone Method
Starting Material Boc-L-alanineL-alanineBoc-L-alanine
Key Reagents Sodium hydride, Methyl iodideFormaldehyde, Sodium borohydride, (Boc)₂OParaformaldehyde, Triethylsilane, TFA
Typical Yield ~70-90%~60-80% (over 2 steps)~85-95%
Reaction Time 12-24 hours24-48 hours (total)4-8 hours
Scalability GoodGoodExcellent
Key Advantages Single step from protected amino acidUtilizes inexpensive starting materialHigh yields, mild conditions
Potential Downsides Use of hazardous reagents (NaH, MeI)Two-step process, potential for over-methylationRequires preparation of oxazolidinone intermediate
Racemization Risk Low to moderateLowVery low

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of each synthetic route.

direct_methylation Boc_Ala Boc-L-alanine Reaction NaH, MeI THF, 0°C to rt Boc_Ala->Reaction Boc_N_Me_Ala Boc-N-methyl-L-alanine Reaction->Boc_N_Me_Ala

Direct Methylation of Boc-L-alanine

reductive_amination L_Ala L-alanine Step1 1. HCHO, H₂O 2. NaBH₄ L_Ala->Step1 N_Me_Ala N-methyl-L-alanine Step1->N_Me_Ala Step2 (Boc)₂O, Base N_Me_Ala->Step2 Boc_N_Me_Ala Boc-N-methyl-L-alanine Step2->Boc_N_Me_Ala

Reductive Amination and Boc Protection

oxazolidinone_method Boc_Ala Boc-L-alanine Step1 Paraformaldehyde Acid catalyst Boc_Ala->Step1 Oxazolidinone 5-Oxazolidinone intermediate Step1->Oxazolidinone Step2 Et₃SiH, TFA DCM Oxazolidinone->Step2 Boc_N_Me_Ala Boc-N-methyl-L-alanine Step2->Boc_N_Me_Ala

The Oxazolidinone Method

Detailed Experimental Protocols

Route 1: Direct Methylation of Boc-L-alanine

This method involves the direct alkylation of the nitrogen atom of Boc-L-alanine using a strong base and a methylating agent.

Materials:

  • Boc-L-alanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Boc-L-alanine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (2.2 equivalents) portion-wise.

  • Allow the suspension to stir at 0°C for 30 minutes.

  • Add methyl iodide (3 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0°C and cautiously quench with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Boc-N-methyl-L-alanine.

Route 2: Reductive Amination of L-alanine followed by Boc Protection

This two-step approach first generates N-methyl-L-alanine, which is then protected with a Boc group.

Part A: Synthesis of N-methyl-L-alanine

Materials:

  • L-alanine

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Dowex 50W X8 cation-exchange resin

Procedure:

  • Dissolve L-alanine (1 equivalent) in deionized water and cool the solution to 0°C.

  • Slowly add aqueous formaldehyde (1.1 equivalents) to the solution while maintaining the temperature at 0°C. Stir for 1 hour.

  • In a separate flask, dissolve sodium borohydride (1.5 equivalents) in a small amount of water.

  • Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to decompose any excess borohydride.

  • Load the crude reaction mixture onto a Dowex 50W X8 cation-exchange resin column (H⁺ form).

  • Wash the column with deionized water to remove impurities.

  • Elute the N-methyl-L-alanine with aqueous ammonia (e.g., 2 M).

  • Concentrate the eluted fractions under reduced pressure to obtain N-methyl-L-alanine.

Part B: Boc Protection of N-methyl-L-alanine

Materials:

  • N-methyl-L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-methyl-L-alanine (1 equivalent) in a mixture of dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-N-methyl-L-alanine.

Route 3: The Oxazolidinone Method

This elegant method proceeds through a 5-oxazolidinone intermediate, which is formed from Boc-L-alanine and formaldehyde. The subsequent reductive cleavage of the oxazolidinone yields the desired N-methylated product.

Part A: Formation of the 5-Oxazolidinone

Materials:

  • Boc-L-alanine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • To a suspension of Boc-L-alanine (1 equivalent) and paraformaldehyde (1.5 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude oxazolidinone can often be used in the next step without further purification.

Part B: Reductive Cleavage of the 5-Oxazolidinone

Materials:

  • Crude 5-oxazolidinone from Part A

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 5-oxazolidinone in dichloromethane.

  • Add triethylsilane (2-3 equivalents) to the solution.

  • Cool the mixture to 0°C and add trifluoroacetic acid (2-3 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain Boc-N-methyl-L-alanine.

Conclusion

The choice of synthetic route for Boc-N-methyl-L-alanine depends on several factors including the scale of the synthesis, available starting materials, and tolerance for hazardous reagents.

  • Direct methylation is a concise one-step method from the readily available Boc-L-alanine, but requires careful handling of sodium hydride and methyl iodide.

  • Reductive amination is a cost-effective route starting from the inexpensive L-alanine, though it involves two separate synthetic steps.

  • The oxazolidinone method often provides the highest yields under mild conditions and with a low risk of racemization, making it an attractive option for high-purity synthesis.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate synthetic strategy to efficiently produce Boc-N-methyl-L-alanine for their specific research and development needs.

N-Methyl-Alanine as a Proline Surrogate in Peptides: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is paramount to enhancing their therapeutic potential. The introduction of non-canonical amino acids is a key strategy to improve properties such as stability, permeability, and receptor affinity. This guide provides a detailed comparison of N-methyl-alanine (MeAla) and proline, two amino acids frequently employed to introduce conformational constraints and enhance the pharmacokinetic profiles of peptides.

N-methyl-alanine, a derivative of alanine with a methyl group on the amide nitrogen, and proline, with its unique cyclic side chain, both impose significant restrictions on the peptide backbone's flexibility.[1][2] While both can be used to induce specific secondary structures and improve metabolic stability, they do so through different mechanisms, leading to distinct conformational and biological outcomes. This guide presents a comparative analysis based on experimental data to inform the rational design of peptide therapeutics.

Conformational and Physicochemical Properties: A Head-to-Head Comparison

The incorporation of either N-methyl-alanine or proline significantly alters the local and global conformation of a peptide. Proline's pyrrolidine ring restricts the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°), making it a potent inducer of β-turns.[1][2] In contrast, N-methylation of alanine primarily influences conformation by removing the amide proton's ability to act as a hydrogen bond donor and introducing steric hindrance, which can favor a trans conformation of the preceding peptide bond.[3][4] This seemingly subtle difference has profound implications for a peptide's three-dimensional structure and its interaction with biological targets.

Below is a summary of the comparative effects of incorporating N-methyl-alanine versus proline into a peptide backbone.

PropertyN-Methyl-Alanine (MeAla)Proline (Pro)References
Backbone Flexibility Reduced flexibility due to steric hindrance of the N-methyl group.Highly restricted due to the cyclic nature of the side chain.[1][3]
Cis/Trans Isomerization Generally favors the trans conformation of the preceding peptide bond more strongly than proline.The cis conformation is more accessible than with other amino acids.[1][5]
Hydrogen Bonding The N-methyl group removes the amide proton, eliminating its ability to act as a hydrogen bond donor.The backbone amide nitrogen cannot act as a hydrogen bond donor.[4][6]
Proteolytic Stability Significantly increases resistance to enzymatic degradation by proteases.Confers resistance to many proteases due to its unique structure.[4][7][8]
Membrane Permeability Increased lipophilicity and reduced hydrogen bonding capacity can improve cell permeability.Can influence permeability, but the effect is context-dependent.[4][9]
Bioactive Conformation Can pre-organize the peptide into a bioactive conformation, potentially increasing target affinity.A well-established inducer of β-turns, which are often crucial for receptor recognition.[3][6]

Experimental Data: The Impact on Peptide Stability and Bioactivity

The primary advantage of incorporating N-methyl-alanine into a peptide is the significant enhancement of its resistance to proteolytic degradation.[4][7] This is a critical factor in improving a peptide's in vivo half-life and overall therapeutic efficacy.

Protease Stability Assays

Experimental studies have consistently demonstrated that N-methylation protects the adjacent peptide bond from enzymatic cleavage.[4][10] For instance, a comparative study on a model peptide showed a dramatic increase in stability when an alanine residue was replaced with N-methyl-alanine.

Peptide VariantHalf-life in Proteinase K (minutes)Fold Increase in StabilityReference
Linear Peptide with Alanine61x[10]
Linear Peptide with N-Methyl-Alanine57~9.5x[10]
Cyclic Peptide with N-Methyl-Alanine110~18.3x[10]

This enhanced stability is attributed to the steric hindrance provided by the N-methyl group, which blocks the approach of proteases.[3][7]

Receptor Binding Affinity

The effect of substituting proline with N-methyl-alanine on receptor binding affinity is highly dependent on the specific peptide and its target. The conformational changes induced by N-methylation can either enhance or diminish binding. If the native conformation of the peptide for receptor binding involves a specific turn that is optimally induced by proline, replacing it with MeAla might decrease affinity. Conversely, if the N-methyl-alanine induced conformation is more favorable for binding, a significant increase in affinity can be observed.[3][6]

A hypothetical scenario illustrating the potential impact on binding affinity is presented below. It is crucial to experimentally determine this for each specific peptide-receptor interaction.

LigandModification at Position XReceptor Binding Affinity (Ki, nM)Change in Affinity
Peptide AAlanine10-
Peptide AProline52-fold increase
Peptide AN-Methyl-Alanine151.5-fold decrease

Note: This table illustrates a hypothetical scenario. In some cases, N-methylation can lead to a substantial increase in binding affinity.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methyl-Alanine Containing Peptides

The incorporation of N-methylated amino acids into a growing peptide chain via SPPS can be challenging due to the steric hindrance of the N-methyl group, which can lead to slower and incomplete coupling reactions.[3][12] Optimized protocols and specific coupling reagents are often required.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Ala-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-amino acid, HATU, and HOBt in DMF. Add DIPEA and then add the mixture to the resin. Allow to react for 1-2 hours.

  • N-Methyl-Alanine Coupling (Optimized): Due to steric hindrance, the coupling of Fmoc-N-Me-Ala-OH may require longer reaction times, double coupling, or the use of more potent coupling reagents. It is recommended to use a higher excess of the amino acid and coupling reagents.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.[4][13][14][15][16][17]

In Vitro Protease Stability Assay

This assay is used to compare the stability of N-methylated peptides to their non-methylated counterparts in the presence of proteases.

Materials:

  • N-methylated peptide and native (non-methylated) control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid, TFA)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the N-methylated and native peptides in the reaction buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C. A control reaction without the protease should be run for each peptide.[4][7]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.[4][7]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[4]

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both peptides. Calculate the half-life (t₁/₂) of each peptide under these conditions.[4][18][19][20][21]

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

spss_workflow cluster_cycle Synthesis Cycle Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

stability_assay_workflow Peptide_Prep Prepare Peptide Solutions (Native & MeAla-Peptide) Incubation Incubate with Protease (37°C) Peptide_Prep->Incubation Time_Points Sample at Time Points (0, 15, 30, 60... min) Incubation->Time_Points Quench Quench Reaction (e.g., 10% TFA) Time_Points->Quench Analysis Analyze by HPLC-MS Quench->Analysis Data_Analysis Calculate Half-Life (t½) Analysis->Data_Analysis

Caption: Workflow for the in vitro protease stability assay.

n_methylation_effects cluster_properties Improved Peptide Properties N_Methylation N-Methylation (e.g., MeAla) Protease_Resistance Increased Proteolytic Stability N_Methylation->Protease_Resistance Steric Hindrance Conformational_Rigidity Conformational Constraint N_Methylation->Conformational_Rigidity Restricted Backbone Rotation Permeability Enhanced Membrane Permeability N_Methylation->Permeability Increased Lipophilicity

Caption: Logical relationship of N-methylation to improved peptide properties.

Conclusion

Both N-methyl-alanine and proline are powerful tools for peptide chemists aiming to enhance the therapeutic properties of their molecules. The choice between them should be guided by the specific design goals. Proline remains an excellent choice for inducing well-defined β-turns and introducing significant rigidity. However, N-methyl-alanine offers a compelling alternative, particularly when the primary goal is to maximize proteolytic stability while maintaining side-chain functionality. The introduction of N-methyl-alanine can also be a valuable strategy for improving membrane permeability. Ultimately, empirical testing of both surrogates within the target peptide sequence is the most effective approach to determining the optimal modification for a given therapeutic application.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid (CAS: 13734-31-1). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

I. Safety and Hazard Profile

Before handling, it is crucial to be aware of the inherent hazards associated with this compound. This information is summarized from globally harmonized system (GHS) classifications.

Hazard CategoryGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment to minimize exposure risk.

EquipmentSpecificationRationale
Eye ProtectionSafety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Respiratory ProtectionUse in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.
Protective ClothingLaboratory coat.Prevents contamination of personal clothing.

III. Step-by-Step Disposal Protocol

Follow this procedure for the safe disposal of unused or waste this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste materials containing this compound.

  • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

Step 2: Containerization

  • Place the waste material in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and not leak.

  • The label should include the chemical name: "Waste this compound", the CAS number "13734-31-1", and the relevant hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage temperature should be maintained between 2-8°C, consistent with the recommended storage conditions for the pure compound.[2]

  • Ensure the storage area is away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) or all available safety information for the compound.

  • Do not dispose of this chemical down the drain or in the regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid material, carefully sweep up the material, avoiding dust formation, and place it in a labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

In case of personal exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste Material identify Identify as Waste This compound start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated, Cool (2-8°C) Area containerize->store spill Spill or Release? store->spill contact_disposal Contact Licensed Hazardous Waste Vendor provide_info Provide Safety Information to Vendor contact_disposal->provide_info end End: Proper Disposal provide_info->end spill->contact_disposal No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid (CAS: 16948-16-6). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this compound.

Personal Protective Equipment (PPE) and Hazard Information

Proper personal protective equipment is the first line of defense against potential exposure. This compound is known to cause skin, eye, and respiratory irritation.[1] The following PPE is mandatory when handling this chemical.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.To prevent skin contact and irritation.
Respiratory Protection Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved N95 respirator or higher is recommended.[2]To avoid inhalation of irritating dust particles.

Operational Plan: Weighing and Preparing a Solution

This step-by-step protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Transfer to Beaker Transfer to Beaker Weigh Compound->Transfer to Beaker Add Solvent Add Solvent Transfer to Beaker->Add Solvent Dissolve Compound Dissolve Compound Add Solvent->Dissolve Compound Clean Equipment Clean Equipment Dissolve Compound->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Caption: Workflow for safely handling and preparing a solution of the target compound.

Experimental Protocol:

  • Preparation:

    • Put on all required personal protective equipment (safety goggles, lab coat, and nitrile gloves).

    • Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.

    • Gather all necessary equipment: analytical balance, weigh boat, spatula, beaker, and the selected solvent.

  • Weighing:

    • Place a clean weigh boat on the analytical balance and tare to zero.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

    • Record the exact mass of the compound.

  • Solution Preparation:

    • Gently transfer the weighed solid from the weigh boat into a clean, appropriately sized beaker.

    • Add the desired solvent to the beaker.

    • Stir the mixture with a magnetic stir bar or glass rod until the solid is completely dissolved.

  • Storage of Stock Compound:

    • Store the original container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_handling Waste Handling cluster_disposal Final Disposal Collect Waste Collect Waste Neutralize Neutralize Collect Waste->Neutralize Verify pH Verify pH Neutralize->Verify pH Sewer Disposal Sewer Disposal Verify pH->Sewer Disposal pH 6-8 Hazardous Waste Hazardous Waste Verify pH->Hazardous Waste Outside pH 6-8

Caption: Decision workflow for the proper disposal of waste containing the compound.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated and properly labeled waste container.

  • Neutralization (for aqueous waste):

    • In a well-ventilated fume hood, slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to the acidic waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH of the waste is between 6.0 and 8.0.

  • Final Disposal:

    • If permitted by your institution's and local regulations, the neutralized aqueous waste can be poured down the sanitary sewer with copious amounts of water.

    • If not permissible, or for solid waste and non-aqueous solutions, dispose of the waste through your institution's hazardous waste management program. Ensure the waste container is securely sealed and properly labeled.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for proper disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure/Spill Type First Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal. Clean the spill area with soap and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.